Argininosuccinic acid disodium
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Propiedades
Fórmula molecular |
C10H16N4Na2O6 |
|---|---|
Peso molecular |
334.24 g/mol |
Nombre IUPAC |
disodium;(2S)-2-amino-5-[[amino-[[(1S)-1-carboxy-2-carboxylatoethyl]amino]methylidene]amino]pentanoate |
InChI |
InChI=1S/C10H18N4O6.2Na/c11-5(8(17)18)2-1-3-13-10(12)14-6(9(19)20)4-7(15)16;;/h5-6H,1-4,11H2,(H,15,16)(H,17,18)(H,19,20)(H3,12,13,14);;/q;2*+1/p-2/t5-,6-;;/m0../s1 |
Clave InChI |
NIOYXHIHRCWMMB-USPAICOZSA-L |
SMILES isomérico |
C(C[C@@H](C(=O)[O-])N)CN=C(N)N[C@@H](CC(=O)[O-])C(=O)O.[Na+].[Na+] |
SMILES canónico |
C(CC(C(=O)[O-])N)CN=C(N)NC(CC(=O)[O-])C(=O)O.[Na+].[Na+] |
Origen del producto |
United States |
Foundational & Exploratory
The Role of Argininosuccinic Acid Disodium Salt in the Urea Cycle: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Argininosuccinic aciduria (ASA) is an autosomal recessive disorder of the urea (B33335) cycle caused by a deficiency of the enzyme argininosuccinate (B1211890) lyase (ASL).[1] This deficiency disrupts the body's primary mechanism for nitrogen waste disposal, leading to hyperammonemia and the accumulation of argininosuccinic acid. ASA is the second most common urea cycle disorder, with an incidence estimated at 1 in 70,000 to 218,000 newborns.[1][2] The clinical presentation is varied, ranging from severe neonatal-onset hyperammonemia to later-onset forms with more subtle neurological and hepatic symptoms.[1][3] While hyperammonemia is a major contributor to acute neurological damage, the chronic and progressive nature of the disease suggests a more complex pathophysiology.[1] This guide provides a detailed examination of the molecular mechanisms underlying ASA, presents key quantitative data, outlines relevant experimental protocols, and visualizes the involved signaling pathways.
The Urea Cycle and the Pivotal Role of Argininosuccinic Acid
The urea cycle is a series of six enzymatic reactions that primarily occur in the liver to convert toxic ammonia (B1221849) into urea for excretion.[4][5][6] Argininosuccinic acid is a key intermediate in this pathway. Its formation and subsequent cleavage are critical for the cycle's progression.
The synthesis of argininosuccinic acid is catalyzed by argininosuccinate synthetase (ASS), which condenses citrulline and aspartate.[7] Subsequently, argininosuccinate lyase (ASL) cleaves argininosuccinic acid to produce arginine and fumarate (B1241708).[8][9] Arginine is then hydrolyzed by arginase to generate urea and ornithine, the latter of which is transported back into the mitochondria to continue the cycle. Fumarate, on the other hand, links the urea cycle to the citric acid cycle.[6]
In argininosuccinic aciduria, the deficiency of ASL leads to a blockage in the urea cycle. This results in the accumulation of argininosuccinic acid in the blood, cerebrospinal fluid, and urine, and a deficiency of arginine.[1] The buildup of ammonia, a potent neurotoxin, is a primary cause of the severe neurological symptoms seen in the neonatal-onset form of the disorder.[1][2]
Pathophysiology Beyond Hyperammonemia
The pathophysiology of ASA extends beyond simple ammonia toxicity. The deficiency of ASL also impacts the nitric oxide (NO) synthesis pathway. ASL is involved in the citrulline-nitric oxide cycle, which regenerates arginine for use by nitric oxide synthase (NOS).[8] A lack of ASL function can lead to impaired NO production, contributing to endothelial dysfunction and other systemic manifestations of the disease.[1]
Furthermore, the accumulation of argininosuccinic acid itself is believed to contribute to the pathology.[10] There is evidence that it can induce oxidative and nitrosative stress, leading to cellular damage.[3][11][12] This may explain some of the chronic and progressive features of ASA that are not solely attributable to hyperammonemia.[11]
Quantitative Data
The following tables summarize key quantitative data related to the urea cycle, argininosuccinic acid metabolism, and the biochemical hallmarks of argininosuccinic aciduria.
Table 1: Enzyme Kinetic Parameters
| Enzyme | Substrate | Km | Vmax | Organism/Tissue | Reference |
| Argininosuccinate Lyase (ASL) | Argininosuccinate | 1.25 mM | 0.54 µmol/h/mg protein | Rat Liver | [9] |
| Argininosuccinate Lyase (ASL) | Argininosuccinate | 0.66 mM | 7.2 nmol/h/mg Hb | Human Erythrocytes | [9] |
| Arginase | Arginine | 13.5 mM | 140 µmol/h/mg protein | Rat Liver | [9] |
| Arginase | Arginine | 9.5 mM | 170 nmol/h/mg Hb | Human Erythrocytes | [9] |
Table 2: Typical Metabolite Concentrations in Argininosuccinic Aciduria vs. Healthy Individuals
| Metabolite | Fluid | Healthy Individual | Argininosuccinic Aciduria Patient | Reference |
| Argininosuccinic Acid | Plasma | Not detectable | 5-110 µmol/L | [13] |
| Argininosuccinic Acid | Urine | Not detectable | >10,000 µmol/g creatinine | |
| Citrulline | Plasma | 22 µmol/L | 100-300 µmol/L | [13][14] |
| Ammonia | Plasma | < 50 µmol/L | >150 µmol/L (can exceed 1000 µmol/L during crisis) | [13] |
| Arginine | Plasma | 50-100 µmol/L | Low | [13] |
| Orotic Acid | Plasma | < 1 µmol/L | Elevated, can exceed 60 µmol/L | [15] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for research in this field.
Protocol 1: Measurement of Argininosuccinate Lyase (ASL) Enzyme Activity
This spectrophotometric assay measures the forward reaction of ASL by quantifying the production of fumarate from argininosuccinate, which absorbs light at 240 nm.[16][17]
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
100 mM Potassium Phosphate (B84403) Buffer, pH 7.5
-
11.7 mM Argininosuccinic Acid solution
-
Bradford assay reagent for protein quantification
-
UV-compatible 96-well plate or cuvettes
-
Spectrophotometer with temperature control (37°C)
Procedure:
-
Cell Lysate Preparation:
-
Culture cells (e.g., patient-derived fibroblasts) to 80-90% confluency.
-
Wash cells with ice-cold PBS and lyse them using an appropriate volume of cell lysis buffer.
-
Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using the Bradford assay.
-
-
Assay Reaction:
-
In a quartz cuvette, prepare a reaction mixture containing:
-
Mix by inversion and equilibrate to 37°C in the spectrophotometer.
-
Monitor the absorbance at 240 nm until a stable baseline is achieved.
-
Initiate the reaction by adding 0.25 mL of 11.7 mM Argininosuccinic Acid solution.[16]
-
Immediately mix by inversion and record the increase in absorbance at 240 nm for approximately 5 minutes.
-
-
Data Analysis:
-
Calculate the rate of change in absorbance per minute (ΔA240/min) from the linear portion of the curve.
-
Enzyme activity can be calculated using the molar extinction coefficient of fumarate (2.44 x 10^3 M^-1 cm^-1).
-
Protocol 2: Measurement of Argininosuccinate Synthetase (ASS) Activity
This is a radiochemical assay that measures the conversion of [U-14C]aspartate to [14C]fumarate in the presence of excess argininosuccinase and arginase.[18]
Materials:
-
L-[U-14C]aspartate
-
L-citrulline
-
ATP and an ATP-generating system (e.g., creatine (B1669601) phosphate and creatine kinase)
-
Argininosuccinase (ASL)
-
Arginase
-
Dowex-50 resin
-
Scintillation counter and fluid
Procedure:
-
Reaction Mixture:
-
Prepare a reaction mixture containing L-[U-14C]aspartate, L-citrulline, ATP, and an ATP-generating system in an appropriate buffer.
-
Add an excess of argininosuccinase and arginase to the mixture.
-
-
Enzyme Reaction:
-
Add the cell or tissue homogenate to the reaction mixture and incubate under optimized conditions.
-
-
Separation and Quantification:
-
Stop the reaction and acidify the mixture.
-
Apply the mixture to a small Dowex-50 column.
-
Elute the [14C]fumarate (and its conversion product, malate) with water. The unreacted [14C]aspartate will remain on the column.
-
Measure the radioactivity of the eluate using a scintillation counter.
-
-
Data Analysis:
-
Calculate the amount of product formed based on the specific radioactivity of the [U-14C]aspartate.
-
Protocol 3: Quantification of Plasma Amino Acids by LC-MS/MS
This method allows for the simultaneous quantification of multiple amino acids in plasma.[1][7][8][19]
Materials:
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
Appropriate LC column (e.g., Intrada Amino Acid column)
-
Mobile phases (e.g., ammonium (B1175870) formate (B1220265) and acetonitrile/water/formic acid)
-
Internal standards (stable-isotope-labeled amino acids)
-
Sulfosalicylic acid for protein precipitation
Procedure:
-
Sample Preparation:
-
LC-MS/MS Analysis:
-
Inject a small volume (e.g., 4 µL) of the final solution into the LC-MS/MS system.[1]
-
Separate the amino acids using a suitable gradient elution program.
-
Detect and quantify the amino acids using multiple reaction monitoring (MRM) in positive ion mode.
-
-
Data Analysis:
-
Generate standard curves for each amino acid using known concentrations.
-
Quantify the concentration of each amino acid in the samples by comparing their peak areas to those of the internal standards and interpolating from the standard curves.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize key pathways and workflows.
Caption: The Urea Cycle Pathway.
Caption: The Citrulline-NO Cycle.
Caption: Diagnostic Workflow for Argininosuccinic Aciduria.
Conclusion
Argininosuccinic acid disodium (B8443419) salt is a critical intermediate in the urea cycle, and its metabolism is central to nitrogen homeostasis. The deficiency of argininosuccinate lyase in argininosuccinic aciduria leads to a complex and severe metabolic disorder. A thorough understanding of the pathophysiology, including the roles of hyperammonemia, nitric oxide deficiency, and oxidative stress, is essential for the development of novel therapeutic strategies. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and clinicians working to improve the outcomes for individuals with this challenging condition.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Argininosuccinate - Amino Acid Profile, Qn (Plasma) - Lab Results explained | HealthMatters.io [healthmatters.io]
- 5. Argininosuccinic aciduria: clinical and biochemical findings in three children with the late onset form, with special emphasis on cerebrospinal fluid findings of amino acids and pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Accurate Measurement of the in vivo Ammonium Concentration in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Direct liquid chromatography tandem mass spectrometry analysis of amino acids in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of argininosuccinate lyase and arginase activities with an amino acid analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cocukmetabolizma.com [cocukmetabolizma.com]
- 11. biorxiv.org [biorxiv.org]
- 12. Argininosuccinic aciduria: Recent pathophysiological insights and therapeutic prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Argininosuccinate Lyase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Determination of amino acid profile for argininosuccinic aciduria disorder using High-Performance Liquid Chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Plasma concentrations and renal clearance of orotic acid in argininosuccinic acid synthetase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. A radiochemical assay for argininosuccinate synthetase with [U-14C]aspartate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Featured method: Plasma amino acid LC-MS/MS analysis | CHUM [chumontreal.qc.ca]
Argininosuccinic Acid Disodium Salt and Nitric Oxide Synthesis: A Technical Guide
Executive Summary: Nitric oxide (NO) is a pleiotropic signaling molecule with critical roles in vascular homeostasis, neurotransmission, and immune response. Its synthesis is primarily catalyzed by nitric oxide synthase (NOS) from the amino acid L-arginine. The sustained production of NO is dependent on the efficient recycling of the co-product L-citrulline back to L-arginine, a pathway known as the citrulline-NO cycle. Argininosuccinic acid is a key intermediate in this cycle, formed by argininosuccinate (B1211890) synthetase (ASS) and subsequently cleaved by argininosuccinate lyase (ASL) to yield L-arginine. Recent evidence has elevated the role of this pathway from simple substrate regeneration to a highly organized and essential component of NO regulation. Deficiencies in ASL, as seen in the genetic disorder Argininosuccinic Aciduria (ASA), lead to systemic NO deficiency, highlighting that endogenous arginine synthesis is crucial for maintaining NO homeostasis. Furthermore, ASL plays a structural role, forming a metabolon with ASS and NOS to facilitate the direct channeling of newly synthesized arginine to NOS. This guide provides an in-depth examination of the biochemical and molecular mechanisms linking argininosuccinic acid to NO synthesis, presents quantitative data from key studies, details relevant experimental protocols, and explores the therapeutic implications of these findings.
The Central Role of the L-Arginine-NO Pathway
Nitric oxide is synthesized from the terminal guanidino nitrogen of L-arginine by a family of NOS enzymes.[1][2][3] This reaction is a five-electron oxidation process that requires molecular oxygen and NADPH as co-substrates, and several cofactors including FAD, FMN, and tetrahydrobiopterin (B1682763) (BH4).[4][5][6] The reaction produces NO and L-citrulline as co-products.[5]
There are three main isoforms of NOS:
-
Neuronal NOS (nNOS or NOS1): Found primarily in nervous tissue, it plays a role in synaptic plasticity and central regulation of blood pressure.[5]
-
Inducible NOS (iNOS or NOS2): Expressed in immune cells in response to inflammatory stimuli, producing large amounts of NO for host defense.
-
Endothelial NOS (eNOS or NOS3): Located in vascular endothelial cells, it is responsible for the vasodilator tone essential for blood pressure regulation.[5]
The Citrulline-NO Cycle: Sustaining NO Production via Argininosuccinic Acid
While extracellular L-arginine can fuel NO production, many cells rely on an internal recycling pathway to regenerate L-arginine from L-citrulline. This process, known as the citrulline-NO cycle, is critical for sustained NO synthesis, particularly in the vascular endothelium and nervous system.[7][8] Argininosuccinic acid is the central intermediate in this two-step enzymatic pathway.
-
Argininosuccinate Synthetase (ASS): This enzyme catalyzes the condensation of L-citrulline and L-aspartate to form argininosuccinic acid, in an ATP-dependent reaction.[7][9][10]
-
Argininosuccinate Lyase (ASL): ASL cleaves argininosuccinic acid to produce L-arginine and fumarate (B1241708).[9][10] The newly synthesized L-arginine is then available as a substrate for NOS, while fumarate can enter the Krebs cycle.
This intracellular recycling is crucial and considered the rate-limiting step for NO production in many cell types.[7]
Argininosuccinic Aciduria (ASA): A Human Model of Systemic NO Deficiency
Argininosuccinic Aciduria (ASA) is the second most common urea (B33335) cycle disorder, caused by a deficiency in the ASL enzyme.[11][12] This leads to an accumulation of the substrate argininosuccinic acid and a deficiency of the product, L-arginine.[11] Patients with ASA exhibit a complex clinical phenotype that includes systemic hypertension and neurocognitive deficits, even in the absence of severe hyperammonemic episodes.[11][12][13]
This observation led to the hypothesis that many long-term complications in ASA are a direct result of chronic NO deficiency.[13] Studies in both human ASA patients and hypomorphic mouse models of ASL deficiency confirm that the loss of ASL function results in markedly reduced NO synthesis.[14][15] This deficiency persists even with oral arginine supplementation, suggesting that the intracellular, ASL-dependent production of arginine is non-redundant and essential for NO homeostasis.
The NOS Metabolon: A Structural Role for ASL in Arginine Channeling
The inability of supplemental arginine to fully rescue NO production in ASA patients pointed to a more complex mechanism than simple substrate deficiency. Research has revealed that ASL, in addition to its catalytic activity, serves a structural function by anchoring a multi-protein complex, or "metabolon".[14][16] This complex includes ASS, NOS, and the cationic amino acid transporter (CAT), which facilitates the channeling of both endogenously synthesized and extracellularly transported L-arginine directly to NOS.[14]
In ASL deficiency, this complex is disrupted, impairing the ability of NOS to access L-arginine from any source.[11][14] This provides a mechanistic explanation for the profound NO deficiency observed in ASA and resolves the long-standing "arginine paradox," where systemic arginine levels do not always correlate with NO production rates.
Quantitative Data from Experimental Models
Studies using a hypomorphic mouse model of ASL deficiency (AslNeo/Neo) and human patients have provided quantitative data on the impact of impaired argininosuccinic acid metabolism on NO synthesis.
| Parameter | Control/Wild-Type | ASL Deficient Model/Patient | Source |
| Mouse Model (AslNeo/Neo) | |||
| ASL RNA Expression | 100% | ~25% | [17] |
| ASL Protein Expression | 100% | ~25% | [17] |
| ASL Enzyme Activity | 100% | ~16% | [17] |
| Plasma Citrulline | Normal | Elevated | [16][17] |
| Plasma Argininosuccinic Acid | Undetectable | Elevated | [16][17] |
| Plasma Arginine | Normal | Reduced | [17] |
| Human Patients | |||
| Serum Nitrite (B80452)/Nitrate (B79036) (NOx⁻) | Significantly Higher | Significantly Lower (ASS Deficiency) | [18] |
| Serum Nitrite/Nitrate (NOx⁻) | Significantly Higher | Normal (ASL Deficiency on Arg) | [18] |
| NO-dependent Vasodilation | Normal | Significantly Decreased | [11] |
| NO Production (from ¹⁵N-Arginine) | Normal | Decreased | [16] |
Table 1: Summary of quantitative and semi-quantitative findings in ASL deficiency models and related urea cycle defects. Note that NOx⁻ levels in ASL deficient patients can be normalized with arginine supplementation, but this does not correct the underlying impairment in NO-dependent vascular function.[11][18]
Experimental Protocols
The assessment of NO synthesis and the activity of related enzymes is fundamental to research in this field. Below are detailed methodologies for key experiments.
Measurement of Total Nitric Oxide Production (Griess Assay)
This indirect method quantifies NO by measuring its stable breakdown products, nitrite (NO₂⁻) and nitrate (NO₃⁻), collectively known as NOx. The assay involves the enzymatic reduction of nitrate to nitrite, followed by a colorimetric reaction.[19][20][21][22]
Principle: The Griess reaction is a diazotization reaction where an acidified nitrite solution reacts with sulfanilamide (B372717) to form a diazonium ion. This ion is then coupled with N-(1-naphthyl)ethylenediamine to produce a chromophoric azo derivative that absorbs light strongly at ~540 nm.[19][22]
Methodology:
-
Sample Preparation: Collect biological samples (plasma, serum, tissue homogenates, cell culture media). Deproteinate samples if necessary (e.g., using zinc sulfate (B86663) precipitation or ultrafiltration) to avoid interference.
-
Nitrate Reduction:
-
To measure total NOx, nitrate in the sample must first be converted to nitrite. This is typically achieved by incubating the sample with nitrate reductase and its cofactor, NADPH.[23]
-
Prepare a reaction mixture containing the sample, nitrate reductase, and NADPH in an appropriate buffer.
-
Incubate at room temperature for a duration specified by the kit or protocol (e.g., 40-60 minutes).[24]
-
-
Colorimetric Reaction:
-
Quantification:
-
Measure the absorbance of the samples and a set of nitrite standards at 540 nm using a microplate reader.
-
Calculate the nitrite concentration in the samples by comparing their absorbance to the standard curve.
-
Measurement of NOS Activity (L-Citrulline Conversion Assay)
This is a direct and classic method for measuring NOS activity by quantifying the conversion of radiolabeled L-arginine to L-citrulline.[20][26]
Principle: NOS stöchiometrically converts L-arginine to L-citrulline and NO. By using L-[³H]arginine or L-[¹⁴C]arginine as the substrate, the amount of radiolabeled L-citrulline produced is directly proportional to the NOS activity in the sample.
Methodology:
-
Homogenate Preparation: Prepare tissue or cell homogenates in a suitable buffer containing protease inhibitors and necessary NOS cofactors (except L-arginine).
-
Reaction Initiation:
-
Set up reaction tubes containing the homogenate, a reaction buffer with all cofactors (NADPH, FAD, FMN, BH4, calmodulin, Ca²⁺), and radiolabeled L-arginine.
-
Initiate the reaction by transferring tubes to a 37°C water bath.
-
-
Reaction Termination:
-
After a defined incubation period (e.g., 15-30 minutes), stop the reaction by adding an ice-cold stop buffer containing EDTA/EGTA to chelate calcium and a high concentration of non-radiolabeled L-arginine.
-
-
Separation of L-Citrulline:
-
The key step is to separate the product, L-[³H]citrulline, from the unreacted substrate, L-[³H]arginine.
-
This is achieved by applying the reaction mixture to a cation-exchange resin (e.g., Dowex AG 50WX-8). The positively charged L-arginine binds to the resin, while the neutral L-citrulline passes through.
-
-
Quantification:
-
The radioactivity of the eluate (containing L-[³H]citrulline) is measured using liquid scintillation counting.
-
NOS activity is calculated based on the specific activity of the radiolabeled L-arginine and expressed as pmol of L-citrulline formed per minute per mg of protein.
-
Therapeutic Implications and Future Directions
The understanding that ASA is a disease of NO deficiency has opened new therapeutic avenues.[11] Since arginine supplementation is insufficient due to the disrupted channeling mechanism, providing an exogenous, NOS-independent source of NO is a rational strategy.
-
NO Supplementation: Clinical studies have shown that monotherapy with NO supplements can lead to long-term control of hypertension and a decrease in cardiac hypertrophy in ASA patients.[11][12][13] Furthermore, improvements in some neurocognitive parameters have been observed.[11][12] Clinical trials are ongoing to further investigate the efficacy of NO supplementation on neurocognitive functions in individuals with ASL deficiency.[27][28]
-
Nitrite Administration: In mouse models, administration of nitrite, which can be converted to NO in vivo, successfully rescued manifestations of NO deficiency.[14][16]
These findings establish ASA as a critical human model of congenital NO deficiency and suggest that targeting the NO pathway could be beneficial. Future research may focus on developing more effective NO delivery systems and exploring the role of this pathway in other conditions where arginine metabolism is dysregulated. The central role of argininosuccinic acid metabolism underscores its importance as a potential target for manipulating NO production in a variety of physiological and pathological contexts.[14]
References
- 1. The L-arginine-nitric oxide pathway. | Semantic Scholar [semanticscholar.org]
- 2. karger.com [karger.com]
- 3. The L-arginine: nitric oxide pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Nitric oxide synthase - Wikipedia [en.wikipedia.org]
- 6. Nitric oxide synthases: regulation and function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Argininosuccinate synthase: at the center of arginine metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Argininosuccinate synthetase from the urea cycle to the citrulline-NO cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Argininosuccinic acid - Wikipedia [en.wikipedia.org]
- 11. Nitric-Oxide Supplementation for Treatment of Long-Term Complications in Argininosuccinic Aciduria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nitric-oxide supplementation for treatment of long-term complications in argininosuccinic aciduria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sciencedaily.com [sciencedaily.com]
- 14. Requirement of argininosuccinate lyase for systemic nitric oxide production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. "Argininosuccinate lyase is an essential regulator of nictric oxide hom" by A Erez, Y Chen et al. [ecommons.aku.edu]
- 16. researchgate.net [researchgate.net]
- 17. scispace.com [scispace.com]
- 18. Evaluation of endogenous nitric oxide synthesis in congenital urea cycle enzyme defects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Methods to Detect Nitric Oxide and its Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Measurement of NO in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 21. lazarlab.com [lazarlab.com]
- 22. mdpi.com [mdpi.com]
- 23. Nitric Oxide Synthase | Nitric Oxide Assay | Oxford Biomedical Research [oxfordbiomed.com]
- 24. merckmillipore.com [merckmillipore.com]
- 25. abcam.com [abcam.com]
- 26. researchgate.net [researchgate.net]
- 27. ASL/ASA [nucdf.org]
- 28. ClinicalTrials.gov [clinicaltrials.gov]
Mechanism of Action of Argininosuccinic Acid Disodium Salt: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Argininosuccinic acid is a critical intermediate metabolite in the urea (B33335) cycle, essential for the detoxification of ammonia (B1221849) and the endogenous synthesis of arginine. Its disodium (B8443419) salt is often utilized in biochemical research. The mechanism of action of argininosuccinic acid is intrinsically linked to its role as a substrate for the enzyme argininosuccinate (B1211890) lyase (ASL). In the inherited metabolic disorder argininosuccinic aciduria, a deficiency in ASL leads to the accumulation of argininosuccinic acid, resulting in hyperammonemia and a complex systemic phenotype that extends beyond the urea cycle. This guide provides an in-depth exploration of the biochemical roles of argininosuccinic acid, the pathophysiology of its accumulation, and its impact on interconnected metabolic and signaling pathways, including nitric oxide synthesis and cellular redox homeostasis.
Introduction
Argininosuccinic acid is a non-proteinogenic amino acid synthesized in the cytosol from citrulline and aspartic acid by the enzyme argininosuccinate synthetase (ASS).[1][2] It represents the metabolic junction where the urea cycle receives its second nitrogen atom (from aspartate) for the ultimate synthesis of urea.[1][3] The subsequent cleavage of argininosuccinic acid by argininosuccinate lyase (ASL) is a pivotal step, yielding L-arginine and fumarate (B1241708).[1][4] L-arginine continues in the urea cycle, while fumarate links this pathway to the Krebs cycle.[4][5]
A deficiency in ASL leads to argininosuccinic aciduria (ASA), the second most common urea cycle disorder, with an estimated incidence of 1 in 70,000 live births.[3][6][7] The pathophysiology of ASA is not solely attributed to hyperammonemia but also involves the systemic effects of argininosuccinic acid accumulation and arginine deficiency.[8] Recent research has highlighted the dual role of ASL, which functions not only catalytically but also as a structural component of a protein complex required for systemic nitric oxide (NO) production.[9][10] Consequently, the accumulation of argininosuccinic acid is associated with NO deficiency and increased oxidative and nitrosative stress.[8][11]
This technical guide will detail the mechanism of action of argininosuccinic acid by examining its role in key metabolic pathways, the consequences of its accumulation in ASL deficiency, and the experimental approaches used to study its function.
Biochemical and Metabolic Role
The primary mechanism of action of argininosuccinic acid is its function as a metabolic intermediate.
The Urea Cycle
In the liver, argininosuccinic acid is a transient but essential molecule for the disposal of nitrogenous waste. The formation and cleavage of argininosuccinic acid are central to the conversion of ammonia into urea.[5]
Arginine Biosynthesis and the Citrulline-NO Cycle
Beyond the liver, the synthesis and breakdown of argininosuccinic acid are crucial for the de novo synthesis of arginine in various tissues.[12][13] This is particularly important for the generation of nitric oxide (NO), a critical signaling molecule. ASL is part of a multi-protein complex with nitric oxide synthase (NOS), facilitating the channeling of newly synthesized arginine for NO production.[10][14][15]
Pathophysiology of Argininosuccinic Acid Accumulation
In ASL deficiency, the accumulation of argininosuccinic acid in plasma, cerebrospinal fluid, and urine is a biochemical hallmark.[9][16][17] This accumulation, along with the downstream effects of enzyme deficiency, leads to a multifaceted pathology.
Hyperammonemia
The blockage of the urea cycle results in the accumulation of ammonia, a potent neurotoxin, leading to the severe neurological symptoms seen in neonatal-onset ASA.[18][19][20]
Nitric Oxide Deficiency
Despite arginine supplementation, patients with ASA exhibit systemic NO deficiency.[14] This is attributed to the disruption of the ASL-NOS protein complex, impairing the ability of cells to utilize both endogenous and extracellular arginine for NO synthesis.[9][10] This deficiency contributes to long-term complications such as hypertension and neurocognitive deficits.[6][21]
Oxidative and Nitrosative Stress
Argininosuccinic acid itself can induce oxidative stress by promoting the generation of reactive oxygen species (ROS), leading to lipid and protein oxidation and a decrease in cellular glutathione (B108866) levels.[18][22][23] Furthermore, under conditions of oxidative stress, argininosuccinic acid can be converted to guanidinosuccinic acid, a nitric oxide mimic that can contribute to nitrosative stress.[8][22]
Data Presentation
Table 1: Kinetic Parameters of Argininosuccinate Lyase (ASL)
| Source Organism | Apparent Km (Argininosuccinate) | Vmax | Reference |
| Rat Liver | 1.25 mM | 0.54 µmol/h/mg protein | [4] |
| Human Erythrocytes | 0.66 mM | 7.2 nmol/h/mg Hb | [4] |
| Bovine Liver | - | - | [15] |
| Human (UniProt) | 0.12 mM | 10.36 µmol/min/mg | [24] |
Table 2: Metabolite Concentrations in Argininosuccinic Aciduria (ASA)
| Metabolite | Fluid | Condition | Concentration Range | Reference |
| Argininosuccinic Acid | Plasma | Normal | <5 µmol/L | [25] |
| Plasma | ASA | 5-110 µmol/L | [16][25] | |
| Urine | ASA | >10,000 µmol/g creatinine | [16] | |
| Citrulline | Plasma | ASA | 100-300 µmol/L | [16][25] |
| Ammonia | Plasma | ASA (Neonatal Onset) | >150 µmol/L (can exceed 1,000 µmol/L) | [10][25] |
| Arginine | Plasma | ASA | Low | [5][25] |
| Glutamine | Plasma | ASA | Elevated | [10][16] |
Experimental Protocols
Measurement of Argininosuccinate Lyase (ASL) Enzyme Activity
This spectrophotometric assay quantifies the production of fumarate from argininosuccinate, which absorbs light at 240 nm.[9][26]
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
100 mM Potassium Phosphate Buffer, pH 7.5
-
11.7 mM Argininosuccinic Acid Disodium Salt solution
-
Bradford assay reagent
-
UV-compatible 96-well plate or cuvettes
-
Spectrophotometer with temperature control (37°C)
Procedure:
-
Cell Lysate Preparation:
-
Culture cells (e.g., patient-derived fibroblasts, HEK293T cells) to 80-90% confluency.[26]
-
Wash cells with ice-cold PBS and lyse using an appropriate volume of cell lysis buffer.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet debris.[26]
-
Collect the supernatant and determine the protein concentration using the Bradford assay.
-
-
Enzyme Assay:
-
In a quartz cuvette or UV-compatible plate, prepare a reaction mixture containing:[9]
-
Mix and equilibrate to 37°C in the spectrophotometer.
-
Monitor the absorbance at 240 nm until a stable baseline is achieved.
-
Initiate the reaction by adding 0.25 mL of 11.7 mM Argininosuccinic Acid solution.[9][26]
-
Immediately mix and record the increase in absorbance at 240 nm for approximately 5 minutes.[9]
-
-
Data Analysis:
-
Calculate the rate of change in absorbance per minute (ΔA240/min) from the linear portion of the curve.
-
Enzyme activity is calculated using the molar extinction coefficient of fumarate (2.44 mM-1cm-1) and normalized to the protein concentration of the lysate.
-
Quantification of Argininosuccinic Acid in Biological Samples
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of argininosuccinic acid.[14][27]
General Workflow:
-
Sample Preparation:
-
Plasma or urine samples are deproteinized, typically by protein precipitation with an organic solvent (e.g., methanol (B129727) or acetonitrile).
-
The supernatant is collected, dried, and reconstituted in an appropriate mobile phase.
-
-
Chromatographic Separation:
-
A mixed-mode solid-phase column is often used to achieve baseline resolution of argininosuccinic acid from isobaric interferences without derivatization.[14][27]
-
A gradient elution with an ammonium (B1175870) formate (B1220265) buffer is commonly employed.[14]
-
-
Mass Spectrometric Detection:
-
Detection is performed using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Specific precursor-to-product ion transitions for argininosuccinic acid and an internal standard are monitored for quantification.
-
In Vitro Model of Argininosuccinic Acid-Induced Oxidative Stress
This protocol describes an in vitro assay to assess the direct oxidative effects of argininosuccinic acid on brain tissue homogenates.[18][22]
Materials:
-
Rat cerebral cortex tissue
-
Tris-HCl buffer (pH 7.4)
-
Argininosuccinic acid solution
-
Reagents for measuring malondialdehyde (MDA), reactive oxygen species (e.g., DCFH-DA), and reduced glutathione (GSH).
Procedure:
-
Prepare a homogenate of rat cerebral cortex in Tris-HCl buffer.
-
Incubate the homogenate with varying concentrations of argininosuccinic acid (e.g., 250-1000 µM) for 1 hour at 37°C.[22]
-
Measure markers of oxidative stress:
-
Lipid Peroxidation: Quantify MDA levels using the thiobarbituric acid reactive substances (TBARS) assay.
-
ROS Production: Measure the oxidation of 2',7'-dichlorofluorescin diacetate (DCFH-DA) to the fluorescent dichlorofluorescein (DCF).
-
Antioxidant Status: Determine the concentration of reduced glutathione (GSH) using Ellman's reagent.
-
-
Compare the results from argininosuccinic acid-treated samples to control samples to assess the induction of oxidative stress.
Visualizations
Figure 1: The Urea Cycle pathway highlighting Argininosuccinic Acid.
Figure 2: Role of Argininosuccinic Acid in Nitric Oxide Synthesis.
Figure 3: Workflow for ASL Enzyme Activity Assay.
Conclusion
The mechanism of action of argininosuccinic acid is defined by its pivotal role as a metabolic intermediate at the crossroads of nitrogen disposal and arginine biosynthesis. While its transient existence is fundamental to normal physiology, its accumulation due to ASL deficiency reveals a complex pathophysiology. This extends beyond simple hyperammonemia to encompass systemic nitric oxide deficiency and cellular oxidative stress, directly implicating argininosuccinic acid in these processes. Understanding these multifaceted mechanisms is crucial for the development of novel therapeutic strategies for argininosuccinic aciduria that address not only ammonia detoxification but also the restoration of nitric oxide homeostasis and the mitigation of oxidative damage.
References
- 1. Adeno-associated viral gene therapy corrects a mouse model of argininosuccinic aciduria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Determination of argininosuccinate lyase and arginase activities with an amino acid analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A mouse model of argininosuccinic aciduria: biochemical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative amino acid analysis by liquid chromatography-tandem mass spectrometry: implications for the diagnosis of argininosuccinic aciduria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimizing Therapy for Argininosuccinic Aciduria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Guanidinosuccinic acid excretion in argininosuccinic aciduria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Untrusted Request [mngha.med.sa]
- 11. Argininosuccinic acid synthetase deficiency in a hamster cell line and its complementation of argininosuccinic aciduria human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nitro analogs of substrates for argininosuccinate synthetase and argininosuccinate lyase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 15. chem.tamu.edu [chem.tamu.edu]
- 16. Argininosuccinate Lyase Deficiency – Argininosuccinic Aciduria and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Expanding the phenotype in argininosuccinic aciduria: need for new therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Free Radical Scavengers Prevent Argininosuccinic Acid-Induced Oxidative Stress in the Brain of Developing Rats: a New Adjuvant Therapy for Argininosuccinate Lyase Deficiency? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ASL mRNA-LNP Therapeutic for the Treatment of Argininosuccinic Aciduria Enables Survival Benefit in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 20. arup.utah.edu [arup.utah.edu]
- 21. Understanding the Role of Argininosuccinate Lyase Transcript Variants in the Clinical and Biochemical Variability of the Urea Cycle Disorder Argininosuccinic Aciduria - PMC [pmc.ncbi.nlm.nih.gov]
- 22. medchemexpress.com [medchemexpress.com]
- 23. researchgate.net [researchgate.net]
- 24. uniprot.org [uniprot.org]
- 25. Argininosuccinate Lyase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. benchchem.com [benchchem.com]
- 27. Rapid quantification of underivatized alloisoleucine and argininosuccinate using mixed-mode chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Function of Argininosuccinic Acid Disodium Salt: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Argininosuccinic acid is a critical intermediate in the urea (B33335) cycle, the primary metabolic pathway for the detoxification of ammonia (B1221849) in ureotelic organisms. Its disodium (B8443419) salt is a stable form commonly utilized in research to investigate the kinetics of urea cycle enzymes and the pathophysiology of argininosuccinic aciduria, an inherited metabolic disorder. This technical guide provides a comprehensive overview of the biological function of argininosuccinic acid, detailing its role in metabolic pathways, the enzymatic reactions it participates in, and the downstream consequences of its accumulation. The guide includes detailed experimental protocols for the quantification of argininosuccinic acid and the assessment of related enzyme activities, as well as quantitative data on enzyme kinetics and metabolite concentrations. Furthermore, key signaling pathways and experimental workflows are visualized using the DOT language to provide a clear and concise understanding of the complex biological processes involving argininosuccinic acid.
Introduction
Argininosuccinic acid is a non-proteinogenic amino acid that serves as an essential intermediate in the biosynthesis of arginine and the urea cycle.[1] It is synthesized in the cytoplasm from citrulline and aspartate by the enzyme argininosuccinate (B1211890) synthetase (ASS). Subsequently, argininosuccinic acid is cleaved by argininosuccinate lyase (ASL) to produce arginine and fumarate (B1241708).[2] This latter reaction is a crucial step in the urea cycle, regenerating arginine for the continuation of the cycle and linking nitrogen metabolism to the citric acid cycle through the production of fumarate.
The clinical significance of argininosuccinic acid is highlighted by the genetic disorder argininosuccinic aciduria (ASA), an autosomal recessive condition caused by a deficiency in ASL.[3] This deficiency leads to the accumulation of argininosuccinic acid in the body and a disruption of the urea cycle, resulting in hyperammonemia and a range of severe neurological and systemic symptoms.[4] The disodium salt of argininosuccinic acid is a commercially available and water-soluble form that is widely used as a substrate in enzymatic assays and as a tool to study the biochemical and cellular consequences of ASA in vitro.[5][6]
Biochemical Pathways
Argininosuccinic acid is a key player in two interconnected metabolic pathways: the Urea Cycle and the Citrulline-NO Cycle.
The Urea Cycle
The primary function of the urea cycle, which primarily occurs in the liver, is to convert neurotoxic ammonia into urea for excretion. Argininosuccinic acid is the substrate for the fourth step of this cycle.
The Citrulline-NO Cycle
In extrahepatic tissues, argininosuccinic acid participates in the citrulline-NO cycle, which is crucial for the endogenous synthesis of arginine, the substrate for nitric oxide synthase (NOS) to produce nitric oxide (NO). NO is a critical signaling molecule involved in various physiological processes, including vasodilation, neurotransmission, and immune responses.
Quantitative Data
Enzyme Kinetics
The synthesis and degradation of argininosuccinic acid are catalyzed by argininosuccinate synthetase (ASS) and argininosuccinate lyase (ASL), respectively. The kinetic parameters of these enzymes are crucial for understanding the flux through the urea cycle and for developing therapeutic strategies for related disorders.
| Enzyme | Organism/Tissue | Substrate | Km (mM) | Vmax (µmol/h/mg protein) | Reference |
| Argininosuccinate Synthetase | Bovine Liver | Citrulline | - | - | [7][8] |
| Aspartate | - | - | [7][8] | ||
| ATP | - | - | [7][8] | ||
| Argininosuccinate Lyase | Rat Liver | Argininosuccinic Acid | 1.25 | 0.54 | [9] |
| Human Erythrocytes | Argininosuccinic Acid | 0.66 | 0.0072 (nmol/h/mg Hb) | [9] | |
| Bovine Liver | Argininosuccinic Acid | - | - | [7] |
Note: Specific Km and Vmax values for bovine liver ASS were not explicitly provided in the search results, but the kinetic mechanism was described as ordered.[7][8]
Metabolite Concentrations
The concentration of argininosuccinic acid in biological fluids is a key diagnostic marker for argininosuccinic aciduria.
| Analyte | Fluid | Condition | Concentration Range (µmol/L) | Reference |
| Argininosuccinic Acid | Plasma | Healthy | < 3 | [10] |
| Argininosuccinic Acid | Plasma | Argininosuccinic Aciduria | 5 - 110 | [11] |
| Argininosuccinic Acid | Urine | Healthy | < 2 mg/day | [7] |
| Argininosuccinic Acid | Urine | Argininosuccinic Aciduria | 5 - 7 g/day | [7] |
| Citrulline | Plasma | Healthy (infants) | 22 | [1][12] |
| Citrulline | Plasma | Argininosuccinic Aciduria | 220 | [1][12] |
Thermodynamics
The standard Gibbs free energy change (ΔG°') for the argininosuccinate synthetase reaction has been determined, providing insight into the energetics of this step in the urea cycle.
| Reaction | ΔG°' (kJ/mol) | Reference |
| Citrulline + Aspartate + ATP ⇌ Argininosuccinate + AMP + PPi | - | [13] |
Note: A specific value for the standard Gibbs free energy change for the argininosuccinate lyase reaction was not found, but the equilibrium constant has been reported, which allows for its calculation.[14]
Experimental Protocols
Quantification of Argininosuccinic Acid
This method is suitable for the quantification of argininosuccinic acid in urine samples after pre-column derivatization with o-phthaldialdehyde (OPA).
Protocol:
-
Sample Preparation:
-
To 200 µL of urine, add an internal standard (e.g., L-norleucine).
-
Add 800 µL of methanol (B129727) to precipitate proteins.
-
Vortex and centrifuge at 4000 rpm to pellet the precipitate.
-
Collect the supernatant for derivatization.
-
-
Pre-column Derivatization:
-
Mix 200 µL of the supernatant with 100 µL of 3-mercaptopropionic acid (MPA) reagent and 50 µL of o-phthalaldehyde (B127526) (OPA) reagent.
-
Allow the reaction to proceed for 2 minutes at room temperature.
-
-
HPLC Analysis:
-
Inject 50 µL of the derivatized sample onto a C18 reverse-phase column.
-
Perform gradient elution with a suitable mobile phase system (e.g., Mobile Phase A: potassium phosphate buffer; Mobile Phase B: acetonitrile/methanol/water mixture).[15]
-
Detect the fluorescent derivatives using an excitation wavelength of 330 nm and an emission wavelength of 450 nm.[1]
-
-
Data Analysis:
-
Quantify the concentration of argininosuccinic acid by comparing the peak area to a standard curve prepared with known concentrations of argininosuccinic acid disodium salt.
-
LC-MS/MS offers high sensitivity and specificity for the quantification of argininosuccinic acid in plasma.
Protocol:
-
Sample Preparation:
-
LC-MS/MS Analysis:
-
Data Analysis:
-
Quantify the concentration of argininosuccinic acid using a calibration curve generated from standards and normalized to the internal standard.
-
Measurement of Argininosuccinate Lyase (ASL) Activity
ASL activity can be determined spectrophotometrically by measuring the formation of fumarate, which absorbs light at 240 nm.[17]
Protocol:
-
Reagent Preparation:
-
Assay Procedure:
-
In a quartz cuvette, combine 2.00 mL of the potassium phosphate buffer, 0.65 mL of deionized water, and 0.10 mL of the enzyme solution.[17]
-
Equilibrate to 37°C and monitor the absorbance at 240 nm until a stable baseline is achieved.[17]
-
Initiate the reaction by adding 0.25 mL of the argininosuccinic acid substrate solution.[17]
-
Record the increase in absorbance at 240 nm for approximately 5 minutes.[17]
-
-
Calculation:
-
Calculate the rate of change in absorbance per minute (ΔA240/min) from the linear portion of the reaction curve.
-
Use the molar extinction coefficient of fumarate at 240 nm to convert the rate of absorbance change to enzyme activity (units/mg protein).
-
Assessment of Oxidative Stress
The accumulation of argininosuccinic acid can induce oxidative stress. This can be measured in cell culture using the 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) assay.
Protocol:
-
Cell Culture and Treatment:
-
Seed cells (e.g., fibroblasts) in a 96-well plate and allow them to adhere.
-
Treat the cells with various concentrations of this compound salt for a specified duration.
-
-
DCFH-DA Staining:
-
Remove the treatment medium and wash the cells with a suitable buffer (e.g., PBS).
-
Add DCFH-DA solution (typically 10-25 µM) to each well and incubate for 30-45 minutes at 37°C in the dark.[18]
-
-
Fluorescence Measurement:
-
Wash the cells to remove excess probe.
-
Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[18]
-
-
Data Analysis:
-
Normalize the fluorescence intensity to cell number or protein content and compare the treated cells to untreated controls.
-
Measurement of Nitric Oxide Production
The effect of argininosuccinic acid on nitric oxide (NO) production can be indirectly assessed by measuring the concentration of nitrite (B80452) (a stable metabolite of NO) in the cell culture medium using the Griess assay.
Protocol:
-
Sample Collection:
-
After treating cells with this compound salt, collect the cell culture medium.
-
-
Griess Reaction:
-
In a 96-well plate, mix 100 µL of the culture medium with 100 µL of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).[19]
-
Incubate at room temperature for 10-15 minutes.
-
-
Absorbance Measurement:
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Determine the nitrite concentration by comparing the absorbance to a standard curve prepared with known concentrations of sodium nitrite.
-
Signaling and Pathophysiological Implications
The accumulation of argininosuccinic acid, as seen in ASA, has significant downstream consequences beyond the direct disruption of the urea cycle.
Nitric Oxide Deficiency
A major consequence of ASL deficiency is a reduction in the synthesis of arginine, leading to a systemic deficiency of nitric oxide.[6] This occurs because ASL is part of a multi-protein complex that channels arginine to nitric oxide synthase. The resulting NO deficiency contributes to many of the clinical manifestations of ASA, including hypertension and neurological dysfunction.
Oxidative and Nitrosative Stress
The uncoupling of NOS due to arginine deficiency can lead to the production of superoxide (B77818) radicals instead of NO, contributing to oxidative stress. Furthermore, the accumulation of argininosuccinic acid itself has been shown to induce the production of reactive oxygen species (ROS) and reactive nitrogen species (RNS), leading to cellular damage.[6]
Other Signaling Pathways
While the direct impact of argininosuccinic acid on other major signaling pathways like MAP kinase and NF-κB is not yet fully elucidated, there is evidence that arginine deprivation, a key feature of ASA, can activate the Ras/ERK and PI3K/AKT signaling pathways.[3] This suggests that the metabolic perturbations caused by the accumulation of argininosuccinic acid may have broader effects on cell signaling, growth, and survival, warranting further investigation.
Conclusion
This compound salt is an invaluable tool for researchers and drug development professionals studying the urea cycle and the pathophysiology of argininosuccinic aciduria. Its central role in nitrogen metabolism and nitric oxide synthesis makes it a critical molecule to understand. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for conducting rigorous in vitro and in vivo studies. The visualization of the involved pathways further aids in comprehending the complex biological functions of argininosuccinic acid and the systemic consequences of its dysregulation. Future research should continue to explore the direct and indirect effects of argininosuccinic acid on cellular signaling to uncover novel therapeutic targets for argininosuccinic aciduria and other related metabolic disorders.
References
- 1. abcam.com [abcam.com]
- 2. fiveable.me [fiveable.me]
- 3. Activation of Ras/PI3K/ERK pathway induces c-Myc stabilization to upregulate argininosuccinate synthetase, leading to arginine deiminase resistance in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation of Ras/PI3K/ERK Pathway Induces c-Myc Stabilization to Upregulate Argininosuccinate Synthetase, Leading to Arginine Deiminase Resistance in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Argininosuccinic aciduria fosters neuronal nitrosative stress reversed by Asl gene transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinetic mechanism of argininosuccinate synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.tamu.edu [chem.tamu.edu]
- 9. p32-Dependent p38 MAPK Activation by Arginase II Downregulation Contributes to Endothelial Nitric Oxide Synthase Activation in HUVECs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Argininosuccinate Lyase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 13. Free energy changes of the argininosuccinate synthetase reaction and of the hydrolysis of the inner pyrophosphate bond of adenosine triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chem.tamu.edu [chem.tamu.edu]
- 15. abp.ptbioch.edu.pl [abp.ptbioch.edu.pl]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. abcam.com [abcam.com]
- 19. Extracellular nitric oxide (NO) assessment using Griess reagent [protocols.io]
A Technical Guide on the Role of Argininosuccinic Acid Disodium Salt in Argininosuccinic Aciduria Research
Audience: Researchers, scientists, and drug development professionals.
Core Abstract: Argininosuccinic aciduria (ASA) is an autosomal recessive disorder of the urea (B33335) cycle caused by a deficiency of the enzyme argininosuccinate (B1211890) lyase (ASL).[1] This deficiency disrupts the detoxification of nitrogenous waste, leading to hyperammonemia and the accumulation of argininosuccinic acid.[1] The pathophysiology of ASA is multifaceted, extending beyond the urea cycle to impact nitric oxide (NO) synthesis and induce oxidative and nitrosative stress.[1][2] Argininosuccinic acid disodium (B8443419) salt, a stable form of the accumulating metabolite, serves as a critical tool in research to model the disease's toxic effects and explore its complex molecular mechanisms. This guide provides an in-depth exploration of the molecular underpinnings of ASA, presents key quantitative data from preclinical and clinical studies, details relevant experimental protocols, and visualizes the intricate signaling pathways involved.
Introduction to Argininosuccinic Aciduria (ASA)
Argininosuccinic aciduria is the second most common urea cycle disorder (UCD), with an incidence estimated between 1 in 70,000 and 1 in 218,000 newborns.[1] It is caused by mutations in the ASL gene, which encodes the enzyme argininosuccinate lyase.[3] ASL catalyzes the fourth step of the urea cycle: the cleavage of argininosuccinic acid into arginine and fumarate.[3][4] This enzymatic block leads to the accumulation of argininosuccinic acid and citrulline in the blood and urine, a deficiency of the essential amino acid arginine, and the toxic buildup of ammonia (B1221849) in the blood (hyperammonemia).[3][5]
The clinical presentation is varied, ranging from a severe, neonatal-onset form with hyperammonemic coma to late-onset forms with episodic hyperammonemia, behavioral abnormalities, and learning disabilities.[3][6] Atypical for UCDs, ASA patients often suffer from a higher rate of chronic neurological complications, liver dysfunction, and hypertension, even in the absence of severe hyperammonemic episodes, suggesting a more complex pathophysiology beyond simple ammonia toxicity.[2][7][8]
The Complex Pathophysiology of ASA
The molecular pathogenesis of ASA is not solely attributable to hyperammonemia.[9] Evidence points to a combination of factors, including the systemic deficiency of arginine and its downstream metabolites, and the direct toxicity of accumulated argininosuccinic acid.[7][9]
Urea Cycle Disruption and Key Metabolic Pathways
ASL deficiency critically impairs the urea cycle's ability to convert waste nitrogen into urea.[5] This not only causes hyperammonemia but also disrupts the synthesis of arginine, a semi-essential amino acid.[9] Furthermore, ASL links the urea cycle to the tricarboxylic acid (TCA) cycle by generating fumarate.[10] The deficiency of ASL also impacts the citrulline-NO cycle, which is crucial for nitric oxide production.[6]
Nitric Oxide Deficiency
ASL plays a crucial structural role in a protein complex that channels extracellular arginine to nitric oxide synthase (NOS) for NO production.[7] In ASA, this complex is disrupted, leading to systemic NO deficiency despite arginine supplementation.[7][11] This deficiency is thought to contribute significantly to the long-term complications of ASA, including systemic hypertension and neurocognitive deficits.[9][12]
Argininosuccinic Acid Toxicity and Oxidative Stress
The accumulation of argininosuccinic acid is not benign. Research using argininosuccinic acid disodium salt has shown that it can induce significant oxidative and nitrosative stress.[13][14] It leads to the oxidation of lipids and proteins, a reduction in the antioxidant glutathione (B108866), and an increase in reactive oxygen species (ROS).[13][14] Furthermore, argininosuccinic acid can be converted into guanidinosuccinic acid (GSA), a uremic toxin that may contribute to the neurotoxicity seen in ASA.[7]
This compound Salt as a Research Tool
The disodium salt of argininosuccinic acid is the stable, soluble form of the metabolite that accumulates in ASA.[13][15] This makes it an indispensable tool for in vitro and in vivo research to simulate the toxic effects of the disease. Its applications include:
-
Inducing Oxidative Stress: In laboratory settings, it is applied to cell cultures or tissue preparations to study the mechanisms of ASA-induced oxidative damage, such as lipid peroxidation and protein oxidation.[13][14]
-
Modeling Neurotoxicity: It is used to investigate the specific neurotoxic effects of argininosuccinate accumulation on brain cells and tissues.[7]
-
Enzyme Assays: The compound serves as a substrate in spectrophotometric measurements to determine ASL enzymatic activity in patient cell extracts or research samples.[16]
Quantitative Data from Preclinical and Clinical Studies
Research using animal models and clinical trials has provided crucial quantitative data for understanding ASA pathophysiology and evaluating therapeutic strategies.
Table 1: Biochemical Phenotype in the Asl(Neo/Neo) Hypomorphic Mouse Model This mouse model recapitulates key features of human ASA, with residual ASL activity of less than 20%.[17]
| Analyte | Wild-Type (WT) | Asl(Neo/Neo) Mouse | Fold Change |
| Plasma Argininosuccinic Acid | Not Detected | Elevated | - |
| Plasma Arginine | Normal | Low | ↓ |
| Plasma Citrulline | Normal | Elevated | ↑ |
| Plasma Ammonia | Normal | Elevated | ↑ |
| Data synthesized from biochemical characterizations reported in literature.[10][17] |
Table 2: Effects of Arginine Dosing on Liver Function and Metabolites in ASA Patients A randomized, double-blind, placebo-controlled, cross-over trial compared high-dose arginine monotherapy with a combination of low-dose arginine and a nitrogen scavenging agent.[18][19]
| Parameter | Low-Dose Arginine (100 mg/kg/day) + Sodium Phenylbutyrate | High-Dose Arginine (500 mg/kg/day) | Key Finding |
| Plasma Argininosuccinic Acid (ASA) | Lower | Statistically Significant Increase | High-dose arginine increases ASA levels.[18] |
| Aspartate Aminotransferase (AST) | Lower | Statistically Significant Increase | High-dose arginine is associated with worsening liver inflammation.[18][19] |
| Alanine Aminotransferase (ALT) | Lower | Increased | Worsening of liver inflammation, especially in patients with pre-existing liver dysfunction.[19] |
| Plasma Arginine | Lower | Higher | High-dose treatment effectively raises plasma arginine.[18] |
| Plasma Citrulline | Lower | Higher | Reflects increased substrate for the urea cycle.[18] |
| Ammonia Control | Comparable | Comparable | Both treatments were effective in controlling ammonia.[18] |
Key Experimental Protocols
In Vitro Model of ASA-Induced Oxidative Stress
This protocol is designed to assess the direct oxidative damage caused by argininosuccinic acid.
-
Objective: To measure markers of oxidative stress in rat brain tissue after exposure to this compound salt.[13][14]
-
Methodology:
-
Expected Outcome: A dose-dependent increase in MDA, carbonyls, and ROS/RNS, with a corresponding decrease in GSH levels, demonstrating the direct induction of oxidative stress by argininosuccinic acid.[13][14]
The Asl(Neo/Neo) Hypomorphic Mouse Model
This animal model is critical for studying long-term disease progression and testing novel therapies.[17]
-
Model: The Asl(Neo/Neo) hypomorphic mouse, generated by inserting a neomycin resistance cassette into an intron of the Asl gene, which reduces but does not eliminate enzyme activity.[17]
-
Protocol for Biochemical Analysis:
-
Blood Collection: Collect blood from mice via methods such as retro-orbital bleeding or cardiac puncture.[17]
-
Plasma Separation: Centrifuge blood at 2,000 x g for 10 minutes at 4°C to separate plasma.[17]
-
Ammonia Measurement: Immediately measure plasma ammonia using a commercial colorimetric or enzymatic kit, keeping samples cold to prevent ammonia volatilization.[17]
-
Amino Acid Analysis: Deproteinize plasma samples (e.g., with sulfosalicylic acid) and analyze amino acid concentrations, including argininosuccinic acid, arginine, and citrulline, using LC-MS/MS or ion-exchange chromatography.[17][20]
-
-
Protocol for Histological Analysis:
-
Tissue Collection: At the experimental endpoint, euthanize mice and perfuse with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA).[17]
-
Fixation and Processing: Dissect key organs (liver, brain), post-fix in 4% PFA, process through graded ethanol, and embed in paraffin.[17]
-
Staining: Section the tissues and perform Hematoxylin and Eosin (H&E) staining to assess general morphology and identify pathologies like liver fibrosis or neuronal cell loss.[17]
-
Clinical Trial Protocol: Arginine Dose Evaluation
This protocol outlines a human clinical trial to assess the impact of different arginine supplementation strategies on liver health in ASA patients.[18][19]
-
Study Design: A double-blind, placebo-controlled, cross-over trial.[18][19]
-
Participants: Patients diagnosed with Argininosuccinic Aciduria.[19]
-
Intervention Arms:
-
Protocol:
-
Outcome Measures:
Conclusion
The pathophysiology of argininosuccinic aciduria is a complex interplay between hyperammonemia, arginine deficiency, and the direct toxicity of argininosuccinic acid.[1] This intricate web of molecular events underscores the challenges in managing the disorder and highlights the need for therapies that address not only ammonia detoxification but also the restoration of NO homeostasis and mitigation of oxidative stress.[1][2] this compound salt is a vital research compound, enabling scientists to dissect the mechanisms of cellular damage and test therapeutic interventions. Data from robust preclinical models and carefully designed clinical trials are paramount for developing novel and more effective treatments that can improve the long-term neurological and systemic outcomes for individuals with ASA.[2][7]
References
- 1. benchchem.com [benchchem.com]
- 2. Research Portal [weizmann.esploro.exlibrisgroup.com]
- 3. Orphanet: Argininosuccinic aciduria [orpha.net]
- 4. thinkgenetic.org [thinkgenetic.org]
- 5. Argininosuccinic aciduria: MedlinePlus Genetics [medlineplus.gov]
- 6. researchgate.net [researchgate.net]
- 7. cocukmetabolizma.com [cocukmetabolizma.com]
- 8. Argininosuccinic aciduria: Recent pathophysiological insights and therapeutic prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Argininosuccinate Lyase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A mouse model of argininosuccinic aciduria: biochemical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Expanding the phenotype in argininosuccinic aciduria: need for new therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nitric-Oxide Supplementation for Treatment of Long-Term Complications in Argininosuccinic Aciduria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. biocompare.com [biocompare.com]
- 16. This compound salt hydrate ≥80% | Sigma-Aldrich [sigmaaldrich.com]
- 17. benchchem.com [benchchem.com]
- 18. Arginine Therapy in Argininosuccinic Aciduria and its Effects on Liver Dysfunction – Evidence Based Analysis from a Randomized Clinical Trial | Urea Cycle Disorders Consortium [ucdc.rarediseasesnetwork.org]
- 19. A randomized controlled trial to evaluate the effects of high-dose versus low-dose of arginine therapy on hepatic function tests in argininosuccinic aciduria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. arup.utah.edu [arup.utah.edu]
The Discovery and Synthesis of Argininosuccinic Acid Disodium Salt: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Argininosuccinic acid is a critical intermediate in the urea (B33335) cycle, the primary metabolic pathway for the detoxification of ammonia (B1221849) in ureotelic organisms. Its discovery was a pivotal moment in understanding nitrogen metabolism and the genetic disorders associated with its disruption, such as argininosuccinic aciduria. This technical guide provides an in-depth overview of the discovery of argininosuccinic acid, its biosynthesis, and the methodologies for its synthesis, with a focus on the preparation of its disodium (B8443419) salt for research and clinical applications. This document details the enzymatic synthesis, which remains the most prevalent and stereospecific method for its production. While chemical synthesis routes have been explored, detailed protocols and quantitative data are not extensively reported in the literature, underscoring the efficiency of the biological approach. This guide also includes detailed experimental protocols, quantitative data from enzymatic synthesis, and visualizations of the relevant biochemical pathways and experimental workflows.
Discovery and Biological Significance
Argininosuccinic acid was first isolated and identified in the early 1950s by S. Ratner and colleagues during their seminal work on the enzymatic mechanisms of the urea cycle.[1] Their research demonstrated that this compound is formed from L-citrulline and L-aspartate in an ATP-dependent reaction catalyzed by the enzyme argininosuccinate (B1211890) synthetase (ASS).[2] Subsequently, the enzyme argininosuccinate lyase (ASL) was shown to cleave argininosuccinic acid into L-arginine and fumarate, thus linking the urea cycle to the citric acid cycle.[3]
The discovery of argininosuccinic acid was fundamental to elucidating the complete urea cycle and understanding the biochemical basis of argininosuccinic aciduria, an inherited metabolic disorder caused by a deficiency in ASL.[4] In this condition, argininosuccinic acid accumulates in the blood and urine, leading to hyperammonemia and other severe clinical manifestations.
Biochemical Pathway: The Urea Cycle
Argininosuccinic acid is a key component of the urea cycle, a series of five enzymatic reactions that convert neurotoxic ammonia into urea for excretion. The cycle primarily occurs in the liver.
Synthesis of Argininosuccinic Acid
The synthesis of argininosuccinic acid is predominantly achieved through enzymatic methods, which offer high stereospecificity, yielding the biologically active L-isomer.
Enzymatic Synthesis
The most common and efficient method for preparing argininosuccinic acid is through the enzymatic reaction catalyzed by argininosuccinate synthetase (ASS).
Reaction:
L-Citrulline + L-Aspartate + ATP --Argininosuccinate Synthetase--> L-Argininosuccinic Acid + AMP + PPi
Table 1: Quantitative Data for Enzymatic Synthesis of Argininosuccinic Acid
| Parameter | Value | Reference |
| Enzyme Source | Bovine Liver (Crystalline) | [5] |
| Optimal pH | ~7.5 | [5] |
| Substrates | L-Citrulline, L-Aspartate, ATP | [2] |
| Cofactors | Mg2+ | [2] |
| Product | L-Argininosuccinic Acid | [1] |
| Yield | Not explicitly stated, but sufficient for isolation and characterization | [1] |
| Purity | Crystalline product obtained after purification | [5] |
Experimental Protocol: Enzymatic Synthesis and Isolation
The following protocol is based on the methods described by Ratner et al. in their pioneering work.[1]
Materials:
-
L-Citrulline
-
L-Aspartic Acid
-
Adenosine Triphosphate (ATP)
-
Magnesium Chloride (MgCl2)
-
Tris-HCl buffer (pH 7.5)
-
Purified Argininosuccinate Synthetase (ASS)
-
Dowex-1 and Dowex-50 ion-exchange resins
-
Barium Acetate
Procedure:
-
Enzymatic Reaction:
-
Prepare a reaction mixture containing L-citrulline, L-aspartic acid, ATP, and MgCl2 in Tris-HCl buffer (pH 7.5).
-
Initiate the reaction by adding a purified preparation of argininosuccinate synthetase.
-
Incubate the mixture at 37°C. The reaction progress can be monitored by measuring the disappearance of inorganic phosphate (B84403) or the formation of argininosuccinate.
-
-
Termination and Deproteinization:
-
Stop the reaction by adding a deproteinizing agent, such as trichloroacetic acid, followed by centrifugation to remove the precipitated enzyme.
-
-
Isolation of Argininosuccinic Acid (as Barium Salt):
-
Neutralize the supernatant to pH 7.0.
-
Apply the neutralized solution to a Dowex-1 anion-exchange column (formate form).
-
Wash the column with water to remove unreacted substrates and other cations.
-
Elute the argininosuccinic acid with a gradient of formic acid.
-
Neutralize the fractions containing argininosuccinic acid with barium hydroxide.
-
Precipitate the barium argininosuccinate by adding ethanol and collect the precipitate by centrifugation.
-
-
Purification:
-
The barium salt can be further purified by redissolving in water and re-precipitating with ethanol.
-
References
- 1. Biosynthesis of urea. V. Isolation and properties of argininosuccinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Biosynthesis of urea. VI. Enzymatic cleavage of argininosuccinic acid to arginine and fumaric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Argininosuccinate synthase - Wikipedia [en.wikipedia.org]
- 5. Biosynthesis of urea. Molecular and regulatory properties of crystalline argininosuccinate synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of Argininosuccinic Acid Disodium Salt
For Researchers, Scientists, and Drug Development Professionals
Introduction
Argininosuccinic acid is a crucial intermediate in the urea (B33335) cycle, the primary metabolic pathway for the detoxification of ammonia (B1221849) in mammals. The disodium (B8443419) salt of this non-proteinogenic amino acid is a vital reagent in biochemical research, particularly in the study of argininosuccinate (B1211890) lyase (ASL), the enzyme responsible for its cleavage into arginine and fumarate (B1241708). A deficiency in ASL leads to the genetic disorder argininosuccinic aciduria, characterized by the accumulation of argininosuccinic acid and hyperammonemia. This guide provides a comprehensive overview of the physicochemical properties of argininosuccinic acid disodium salt, detailed experimental protocols for its use, and a visualization of its role in key metabolic pathways.
Physicochemical Properties
This compound salt is typically supplied as a white to off-white, hygroscopic powder.[1][2] Due to its hygroscopic nature, it is recommended to store the compound under desiccated conditions at -20°C for long-term stability.[1][2][3][4][5] For short-term use, it may be stored at room temperature.[1][2] One supplier suggests a stability of at least one year under appropriate storage conditions.[6] While detailed, independently verified quantitative data on some physicochemical properties are limited, the following tables summarize the available information from various sources.
General and Chemical Properties
| Property | Value | Source(s) |
| Chemical Formula | C₁₀H₁₆N₄Na₂O₆ | [1][2][7][8] |
| Molecular Weight (Anhydrous) | 334.24 g/mol | [1][2][7][8][9][10] |
| Appearance | White to off-white powder | [1][2][7] |
| Purity | ≥80% to ≥98% (vendor specific) | [1][2][6][7][8] |
| CAS Number | 918149-29-8 (anhydrous) | [9][10] |
Physical and Thermodynamic Properties
| Property | Value | Source(s) |
| Melting Point | >145°C (with decomposition) | [3][4][5] |
| Solubility | Slightly soluble in water and methanol | [1][2][3][4][5] |
| Storage Temperature | -20°C (long-term) | [1][2][3][4][5] |
| Hygroscopicity | Hygroscopic | [1][2] |
Biological and Metabolic Context
Argininosuccinic acid is a key metabolite in two significant biological pathways: the Urea Cycle and the Citrulline-NO Cycle.
The Urea Cycle
The urea cycle is a series of biochemical reactions that converts highly toxic ammonia into urea for excretion. Argininosuccinic acid is formed in the cytoplasm from citrulline and aspartate by the enzyme argininosuccinate synthetase (ASS). It is then cleaved by argininosuccinate lyase (ASL) to produce arginine and fumarate. Fumarate can then enter the citric acid cycle.[11]
Role in Nitric Oxide Synthesis
Argininosuccinate lyase (ASL) is also crucial for the production of nitric oxide (NO), a vital signaling molecule involved in various physiological processes, including vasodilation. ASL is part of a multi-protein complex that facilitates the synthesis of arginine, the direct precursor for NO synthesis by nitric oxide synthase (NOS). A deficiency in ASL can lead to reduced NO production, not only due to decreased endogenous arginine synthesis but also by impairing the cell's ability to utilize extracellular arginine for NO production.
Experimental Protocols
This compound salt is primarily used as a substrate in enzymatic assays to determine the activity of argininosuccinate lyase (ASL).
Spectrophotometric Assay for Argininosuccinate Lyase (ASL) Activity
This protocol is based on the continuous spectrophotometric rate determination of fumarate production, which absorbs light at 240 nm.
Principle: L-Argininosuccinate --(ASL)--> L-Arginine + Fumarate
Materials:
-
This compound salt
-
Potassium Phosphate, Monobasic, Anhydrous
-
Potassium Hydroxide (KOH)
-
Deionized water
-
Spectrophotometer capable of measuring at 240 nm and maintaining a temperature of 37°C
-
Quartz cuvettes (1 cm light path)
Reagent Preparation:
-
Reagent A (100 mM Potassium Phosphate Buffer, pH 7.5 at 37°C): Prepare 100 ml in deionized water using Potassium Phosphate, Monobasic. Adjust to pH 7.5 at 37°C with 2 M KOH.
-
Reagent B (1 M Potassium Phosphate Solution): Prepare 1 ml in deionized water using Potassium Phosphate, Monobasic.
-
Reagent C (11.7 mM Argininosuccinic Acid Substrate Solution): Dissolve the required amount of this compound salt in deionized water. For a 10 ml solution, dissolve the salt in 9.85 ml of deionized water and add 0.15 ml of Reagent B. Mix by swirling.
-
Reagent D (Argininosuccinate Lyase Enzyme Solution): Immediately before use, prepare a solution containing 0.5 - 1.5 units/ml of Argininosuccinate Lyase in cold deionized water.
Procedure:
-
Pipette the following reagents into suitable quartz cuvettes:
Reagent Test (ml) Blank (ml) Reagent A (Buffer) 2.00 2.00 Deionized Water 0.65 0.75 | Reagent D (Enzyme Solution) | 0.10 | - |
-
Mix by inversion and equilibrate to 37°C.
-
Monitor the absorbance at 240 nm (A₂₄₀) until constant in a thermostatted spectrophotometer.
-
Add 0.25 ml of Reagent C (ASA substrate) to both the test and blank cuvettes.
-
Immediately mix by inversion and record the increase in A₂₄₀ for approximately 5 minutes.
-
Determine the rate of change in absorbance per minute (ΔA₂₄₀/min) from the maximum linear portion of the curve for both the test and blank.
Calculations: The activity of the enzyme is calculated based on the rate of fumarate formation, using the molar extinction coefficient of fumarate at 240 nm. One unit of ASL will form 1.0 µmole each of L-arginine and fumarate from L-argininosuccinate per minute at pH 7.5 and 37°C.
Alternative Assay Methodologies
While the spectrophotometric assay is common, other methods can be employed for the determination of ASL activity or the quantification of argininosuccinic acid.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This highly sensitive and specific method is used for the quantification of argininosuccinic acid in biological samples like plasma and dried blood spots, particularly for the diagnosis of argininosuccinic aciduria.[12][13][14][15] It allows for the detection of even subtle elevations of the metabolite.[13][14]
-
High-Performance Liquid Chromatography (HPLC): HPLC with fluorescence detection can be used to determine the amino acid profile in patients with argininosuccinic aciduria, with citrulline being a key marker.[16]
-
Amino Acid Analyzer: This method can be used to measure ASL and arginase activity in liver and erythrocytes by quantifying the final metabolite, ornithine.[17]
Conclusion
This compound salt is an indispensable tool for researchers investigating the urea cycle, nitric oxide synthesis, and the pathophysiology of argininosuccinic aciduria. This guide has provided a detailed summary of its physicochemical properties based on available data, outlined its critical roles in metabolic pathways, and offered a detailed, actionable protocol for its use in the laboratory. A clearer understanding of these fundamental properties and methodologies will aid scientists and drug development professionals in their research endeavors related to these vital biological processes.
References
- 1. usbio.net [usbio.net]
- 2. ACP - Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level [acp.copernicus.org]
- 3. lookchem.com [lookchem.com]
- 4. This compound salt hydrate ≥80% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Argininosuccinic acid hydrate disodium salt | 918149-29-8 [chemicalbook.com]
- 6. schd-shimadzu.com [schd-shimadzu.com]
- 7. biocompare.com [biocompare.com]
- 8. scbt.com [scbt.com]
- 9. This compound salt hydrate ≥80% | Sigma-Aldrich [sigmaaldrich.com]
- 10. This compound salt hydrate ≥80% | Sigma-Aldrich [sigmaaldrich.com]
- 11. Unstable argininosuccinate lyase in variant forms of the urea cycle disorder argininosuccinic aciduria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Detection of neonatal argininosuccinate lyase deficiency by serum tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 14. Rapid quantification of underivatized alloisoleucine and argininosuccinate using mixed-mode chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Determination of argininosuccinate lyase and arginase activities with an amino acid analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]
Argininosuccinic Acid Disodium Salt (CAS 918149-29-8): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Argininosuccinic acid disodium (B8443419) salt is a crucial intermediate in the urea (B33335) cycle, the primary metabolic pathway for the detoxification of ammonia (B1221849) in the liver.[1][2] It is formed from citrulline and aspartic acid by the enzyme argininosuccinate (B1211890) synthetase (ASS) and is subsequently cleaved by argininosuccinate lyase (ASL) to produce arginine and fumarate (B1241708).[2][3] This technical guide provides an in-depth overview of the chemical properties, biological significance, and experimental applications of Argininosuccinic acid disodium salt, with a focus on quantitative data, detailed experimental protocols, and visual representations of its metabolic context. This compound is of significant interest to researchers studying urea cycle disorders, nitric oxide metabolism, and oxidative stress.[4][5]
Chemical and Physical Properties
This compound salt is commercially available, typically as a hydrate.[6] While detailed chemical synthesis protocols are not widely published, its enzymatic synthesis is a key step in the urea cycle.[3] For research purposes, it is most often procured from commercial suppliers.
| Property | Value | Reference |
| CAS Number | 918149-29-8 | [7] |
| Molecular Formula | C₁₀H₁₆N₄Na₂O₆ | [7] |
| Molecular Weight | 334.24 g/mol (anhydrous basis) | [7][8] |
| Appearance | White to off-white powder | [No specific citation] |
| Purity | ≥80% or higher depending on the supplier | [7][8] |
| Storage Temperature | -20°C | [6] |
Biological Significance
Argininosuccinic acid is a key metabolite in two interconnected pathways: the urea cycle and the citrulline-NO cycle.
The Urea Cycle
The urea cycle is a series of six enzymatic reactions that convert neurotoxic ammonia into urea, which is then excreted. Argininosuccinic acid is the substrate for the fourth step in this cycle. A deficiency in the enzyme argininosuccinate lyase (ASL) leads to the accumulation of argininosuccinic acid, resulting in the genetic disorder argininosuccinic aciduria.[2][9]
The Citrulline-NO Cycle
Beyond its role in ammonia detoxification, ASL is also critical for the systemic synthesis of arginine, the precursor for nitric oxide (NO).[4] The citrulline-NO cycle regenerates arginine from citrulline, a co-product of NO synthesis. ASL is a key component of a protein complex that channels arginine to nitric oxide synthase (NOS).[4]
Role in Oxidative Stress
Elevated levels of argininosuccinic acid, as seen in argininosuccinic aciduria, have been shown to induce oxidative stress.[5][10] In vitro and in vivo studies have demonstrated that argininosuccinic acid can lead to lipid and protein oxidation, a reduction in glutathione (B108866) (GSH) concentrations, and an increase in reactive oxygen species (ROS).[5][10][11]
| Parameter | Effect of Argininosuccinic Acid | Reference |
| Malondialdehyde (MDA) Levels | Increased | [10][11] |
| Protein Carbonyl Formation | Increased | [10] |
| Reduced Glutathione (GSH) Concentration | Decreased | [10][11] |
| Reactive Oxygen Species (ROS) Generation | Increased | [10][11] |
Experimental Protocols
Spectrophotometric Measurement of Argininosuccinate Lyase (ASL) Enzymatic Activity
This assay measures the activity of ASL by monitoring the formation of fumarate, which absorbs light at 240 nm. This compound salt serves as the substrate.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
100 mM Potassium Phosphate Buffer, pH 7.5
-
11.7 mM this compound salt solution
-
Bradford assay reagent for protein quantification
-
UV-compatible 96-well plate or cuvettes
-
Spectrophotometer with temperature control at 37°C
Procedure:
-
Cell Lysate Preparation:
-
Culture cells (e.g., patient-derived fibroblasts, HEK293T cells) to 80-90% confluency.
-
Wash the cell monolayer with sterile PBS.
-
Lyse the cells using an appropriate lysis buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the cell lysate using the Bradford assay.
-
-
Enzyme Assay:
-
In a UV-compatible cuvette or well, prepare the reaction mixture:
-
2.00 mL of 100 mM Potassium Phosphate Buffer (pH 7.5)
-
0.65 mL of deionized water
-
0.10 mL of cell lysate (containing a known amount of protein)
-
-
Mix by inversion and equilibrate to 37°C in a thermostatted spectrophotometer.
-
Monitor the absorbance at 240 nm until a stable baseline is achieved.
-
Initiate the reaction by adding 0.25 mL of 11.7 mM Argininosuccinic acid solution.
-
Immediately mix and record the increase in absorbance at 240 nm for approximately 5 minutes.
-
-
Calculation of Enzyme Activity:
-
Determine the rate of change in absorbance per minute (ΔA₂₄₀/min) from the linear portion of the curve.
-
Calculate the ASL activity using the Beer-Lambert law, with the molar extinction coefficient of fumarate at 240 nm being 2.44 mM⁻¹cm⁻¹. [No specific citation]
-
HPLC Analysis of Argininosuccinic Acid
High-Performance Liquid Chromatography (HPLC) with pre-column derivatization is a sensitive method for the quantification of argininosuccinic acid in biological samples. o-Phthalaldehyde (OPA) is a common derivatizing agent that reacts with primary amines to form fluorescent products.
Materials:
-
HPLC system with a fluorescence detector
-
Reversed-phase C18 column
-
Mobile Phase A: 15 mmol/L potassium dihydrogen phosphate and 5 mmol/L dipotassium (B57713) hydrogen phosphate
-
Mobile Phase B: Acetonitrile/Methanol (B129727)/Water mixture
-
OPA derivatizing reagent
-
3-mercaptopropionic acid (MPA) reagent
-
Internal standard (e.g., L-norleucine)
-
Methanol for protein precipitation
Procedure:
-
Sample Preparation:
-
To 200 µL of plasma, add 50 µL of the internal standard solution.
-
Add 800 µL of methanol to precipitate proteins.
-
Centrifuge at 4000 rpm to pellet the precipitate.
-
Collect the supernatant for analysis.
-
-
Pre-column Derivatization:
-
Mix 200 µL of the supernatant with 100 µL of MPA reagent and 50 µL of OPA reagent.
-
Allow the reaction to proceed for 2 minutes at room temperature.
-
-
HPLC Analysis:
-
Inject 50 µL of the derivatized sample into the HPLC system.
-
Use a gradient elution with Mobile Phases A and B.
-
Set the fluorescence detector to an excitation wavelength of 330 nm and an emission wavelength of 450 nm.
-
-
Quantification:
-
Identify and quantify the argininosuccinic acid peak based on the retention time of a standard.
-
Use the internal standard to correct for variations in sample preparation and injection volume.
-
Conclusion
This compound salt is a vital tool for researchers in the fields of metabolic disorders, enzymology, and cellular stress. Its role as a key intermediate in the urea and citrulline-NO cycles makes it indispensable for studying the pathophysiology of argininosuccinic aciduria and related conditions. The detailed experimental protocols and visual aids provided in this guide are intended to facilitate the effective use of this compound in a research setting, ultimately contributing to a deeper understanding of these critical metabolic pathways and the development of novel therapeutic strategies.
References
- 1. L-精氨酸琥珀酸 锂盐 ≥95% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 2. Argininosuccinate lyase deficiency-argininosuccinic aciduria and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Argininosuccinic acid - Wikipedia [en.wikipedia.org]
- 4. Argininosuccinate Lyase Deficiency – Argininosuccinic Aciduria and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Free Radical Scavengers Prevent Argininosuccinic Acid-Induced Oxidative Stress in the Brain of Developing Rats: a New Adjuvant Therapy for Argininosuccinate Lyase Deficiency? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Rapid, specific HPLC method for the determination of argininosuccinic acid following pre-column derivatization with o-phthaladehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. abp.ptbioch.edu.pl [abp.ptbioch.edu.pl]
- 11. High-performance liquid chromatographic assay of argininosuccinate: its application in argininosuccinic aciduria and in normal man - PubMed [pubmed.ncbi.nlm.nih.gov]
Argininosuccinic Acid Disodium Salt: A Technical Overview for Researchers
For Immediate Release
This technical guide provides an in-depth overview of argininosuccinic acid disodium (B8443419) salt, a key compound in biomedical research, particularly in the study of the urea (B33335) cycle and related metabolic disorders. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, its role in biological pathways, and its application in experimental assays.
Core Properties of Argininosuccinic Acid Disodium Salt
This compound salt is the sodium salt of argininosuccinic acid, an intermediate in the urea cycle. It is commercially available, typically as a hydrate (B1144303), and is utilized in various research applications.
| Property | Value (Anhydrous) | Value (Hydrate) | Source(s) |
| Molecular Formula | C₁₀H₁₆N₄Na₂O₆ | C₁₀H₁₈N₄O₆·2Na or C₁₀H₁₆N₄Na₂O₆ · xH₂O | [1][2][3],[1][2][4] |
| Molecular Weight | 334.24 g/mol | 354.268 g/mol | [1][2][3],[4] |
| CAS Number | 918149-29-8 (anhydrous) | 918149-29-8 | [1][2] |
| Appearance | Powder | Powder | [1][2] |
| Storage Temperature | -20°C | -20°C | [1][2] |
| Purity | ≥80% | ≥80% | [1][2][5] |
The Urea Cycle and Argininosuccinic Acid
Argininosuccinic acid is a critical intermediate in the urea cycle, a metabolic pathway that detoxifies ammonia (B1221849) by converting it into urea for excretion. The enzyme argininosuccinate (B1211890) lyase (ASL) cleaves argininosuccinic acid to produce arginine and fumarate (B1241708). A deficiency in ASL leads to the genetic disorder argininosuccinic aciduria (ASA), the second most common urea cycle disorder.[6][7] This condition results in the accumulation of argininosuccinic acid and its precursors, leading to hyperammonemia and other severe neurological and systemic symptoms.[7]
The Urea Cycle Pathway
Experimental Application: Spectrophotometric Measurement of Argininosuccinate Lyase (ASL) Activity
This compound salt is a key reagent in the spectrophotometric measurement of argininosuccinate lyase (ASL) enzymatic activity in cell or tissue extracts.[1][2][8][9] This assay is crucial for diagnosing ASL deficiency and for research into potential therapeutic interventions.
Principle
The assay measures the activity of ASL by monitoring the production of fumarate from argininosuccinate. The increase in fumarate concentration is detected by the corresponding increase in absorbance at 240 nm.
Experimental Workflow
ASL Activity Assay Workflow
Detailed Protocol
Materials:
-
This compound salt
-
Potassium phosphate buffer (pH 7.4)
-
Cell or tissue homogenate
-
UV-transparent cuvettes
-
Spectrophotometer capable of measuring absorbance at 240 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare a stock solution of this compound salt in the potassium phosphate buffer. The final concentration in the reaction mixture should be optimized based on the specific experimental conditions.
-
-
Sample Preparation:
-
Homogenize cells or tissue in an appropriate lysis buffer on ice.
-
Centrifuge the homogenate to pellet cellular debris.
-
Collect the supernatant containing the cytosolic fraction where ASL is located.
-
-
Enzyme Assay:
-
Pre-warm the spectrophotometer to the desired reaction temperature (e.g., 37°C).
-
In a UV-transparent cuvette, combine the potassium phosphate buffer and the cell/tissue extract.
-
Initiate the reaction by adding the this compound salt solution.
-
Immediately place the cuvette in the spectrophotometer and begin recording the absorbance at 240 nm at regular intervals (e.g., every 15-30 seconds) for a defined period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Plot the absorbance at 240 nm against time.
-
Determine the initial linear rate of the reaction (ΔA₂₄₀/min).
-
Calculate the ASL activity using the molar extinction coefficient of fumarate at 240 nm (ε = 2.44 mM⁻¹cm⁻¹).
-
Research and Therapeutic Landscape
Recent research has focused on developing novel therapies for argininosuccinic aciduria. One promising approach involves the use of nucleoside-modified messenger RNA (modRNA) formulated in lipid nanoparticles (LNP) to deliver a functional copy of the ASL gene.[6] Studies in mouse models of ASL deficiency have shown that this method can restore ASL protein expression, improve survival, and presents a favorable safety profile.[6] The measurement of ASL activity, using this compound salt as a substrate, is a fundamental tool in the evaluation of such therapeutic strategies.
Furthermore, understanding the broader metabolic consequences of ASL deficiency is an active area of investigation. The accumulation of argininosuccinic acid and the depletion of arginine can lead to nitric oxide deficiency and increased oxidative stress, contributing to the complex pathology of the disease.[7] Dietary management and nitrogen scavenging therapies are current standards of care, but research into more direct and curative treatments continues.[7]
References
- 1. 精氨基琥珀酸 二钠盐 水合物 ≥80% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 精氨基琥珀酸 二钠盐 水合物 ≥80% | Sigma-Aldrich [sigmaaldrich.com]
- 3. scbt.com [scbt.com]
- 4. lookchem.com [lookchem.com]
- 5. biocompare.com [biocompare.com]
- 6. mdpi.com [mdpi.com]
- 7. Argininosuccinate Lyase Deficiency – Argininosuccinic Aciduria and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Argininosuccinic acid hydrate disodium salt | 918149-29-8 [chemicalbook.com]
- 9. scientificlabs.co.uk [scientificlabs.co.uk]
Argininosuccinic Acid Disodium Salt as a Substrate for Argininosuccinate Lyase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Argininosuccinate (B1211890) lyase (ASL) is a critical enzyme in the urea (B33335) cycle, responsible for the reversible cleavage of argininosuccinate into arginine and fumarate (B1241708). This reaction is a cornerstone of nitrogen metabolism and homeostasis. Argininosuccinic acid disodium (B8443419) salt serves as a key substrate in the in vitro characterization of ASL activity, enabling detailed kinetic studies and the screening of potential therapeutic modulators. This technical guide provides a comprehensive overview of the use of argininosuccinic acid disodium salt in the study of ASL, including detailed experimental protocols, quantitative kinetic data, and a visualization of its role in metabolic pathways. Understanding the interaction between ASL and its substrate is fundamental for researchers in metabolic diseases, drug discovery, and molecular biology, particularly in the context of argininosuccinic aciduria, an inherited metabolic disorder caused by ASL deficiency.
Introduction to Argininosuccinate Lyase
Argininosuccinate lyase (ASL), also known as argininosuccinase, is a cytosolic enzyme that catalyzes the fourth step of the urea cycle.[1][2] This cycle is the primary metabolic pathway for the detoxification of ammonia (B1221849) in ureotelic organisms.[1] ASL facilitates the conversion of argininosuccinate to L-arginine and fumarate.[3][4] L-arginine continues in the urea cycle to produce urea, while fumarate can enter the citric acid cycle.[1]
Structurally, ASL is a homotetramer, with each monomer containing three highly conserved regions that form the active sites.[1][2] Beyond its role in the urea cycle, ASL is also involved in the synthesis of arginine, a precursor for nitric oxide, polyamines, and creatine, highlighting its broader physiological significance.[5][6]
Deficiency in ASL activity, caused by mutations in the ASL gene, leads to the autosomal recessive disorder argininosuccinic aciduria.[2][5] This condition is characterized by the accumulation of argininosuccinic acid in the blood and urine, leading to hyperammonemia and a range of severe clinical manifestations.[2]
This compound Salt as a Substrate
This compound salt is the commercially available and widely used substrate for in vitro assays of ASL activity.[5][7][8] Its stability and solubility in aqueous buffers make it suitable for a variety of experimental setups, including spectrophotometric and chromatographic assays.[8][9][10][11][12] The use of this substrate allows for the precise determination of enzyme kinetics, the evaluation of enzyme inhibition or activation, and the characterization of ASL variants.
Quantitative Data: Enzyme Kinetics
The kinetic parameters of argininosuccinate lyase have been determined in various tissues and organisms. The Michaelis constant (K_m) and maximum velocity (V_max) provide insights into the enzyme's affinity for its substrate and its catalytic efficiency.
| Tissue/Organism | K_m (mM) | V_max (µmol/h/mg protein) | Reference |
| Rat Liver | 1.25 | 0.54 | [13] |
| Human Erythrocytes | 0.66 | 0.0072 (nmol/h/mg Hb) | [13] |
| Tissue/Organism | V_max (nmol/h/mg Hb) | Reference |
| Human Erythrocytes (Healthy Volunteers) | 8.60 ± 0.46 | [13] |
Note: The units for V_max in human erythrocytes were converted from nmol/h/mg Hb for consistency where possible. Direct comparison between protein and hemoglobin normalization should be made with caution.
Experimental Protocols
Spectrophotometric Assay of Argininosuccinate Lyase Activity
This method relies on the continuous monitoring of fumarate production, which absorbs light at 240 nm.[11]
Materials:
-
100 mM Potassium Phosphate (B84403) Buffer, pH 7.5 at 37°C
-
11.7 mM this compound Salt Hydrate Solution
-
Argininosuccinate Lyase Enzyme Solution (e.g., cell or tissue lysate)
-
Deionized water
-
UV-compatible cuvettes
-
Thermostatted spectrophotometer
Procedure:
-
Prepare the reaction mixture in a quartz cuvette by adding the following reagents:
-
For the blank, substitute the enzyme solution with an equal volume of deionized water.
-
Mix the contents by inversion and equilibrate to 37°C in the spectrophotometer.[6][11]
-
Monitor the absorbance at 240 nm until a stable baseline is achieved.[6][11]
-
Initiate the reaction by adding 0.25 mL of the 11.7 mM Argininosuccinic Acid solution to both the test and blank cuvettes.[6][11]
-
Immediately mix by inversion and record the increase in absorbance at 240 nm for approximately 5 minutes.[11]
-
Calculate the rate of reaction (ΔA_240nm/minute) from the linear portion of the curve for both the test and blank.
-
The enzyme activity can be calculated using the Beer-Lambert law, with the millimolar extinction coefficient of fumarate at 240 nm being 2.44 mM⁻¹cm⁻¹.[11]
Coupled Enzyme Assay for Argininosuccinate Lyase Activity
This method measures ASL activity by quantifying urea production in a coupled reaction with arginase.[5]
Materials:
-
34 mM this compound Salt Hydrate in water
-
Arginase (50 units) in 66.7 mM phosphate buffer (pH 7.5)
-
Cell extract containing ASL
-
Phosphate buffer (66.7 mM, pH 7.5)
-
Perchloric acid (final concentration 2%)
-
Reagents for urea quantification
Procedure:
-
Pre-incubate 100 µL of 34 mM argininosuccinate solution with 100 µL of arginase solution at 37°C for 5 minutes.[5]
-
Add 40 µL of cell extract (containing 3–14 µg of total protein) and 10 µL of phosphate buffer to the pre-incubated solution.[5]
-
Incubate the reaction mixture at 37°C for 30 minutes.[5]
-
Stop the reaction by adding perchloric acid to a final concentration of 2%.[5]
-
Measure the amount of urea produced using a standard colorimetric or fluorometric assay.
-
Express the ASL enzyme activity as mIU/mg of total protein.[5]
Visualizations
Urea Cycle Signaling Pathway
Caption: The Urea Cycle pathway highlighting the role of Argininosuccinate Lyase (ASL).
Experimental Workflow for Spectrophotometric Assay
Caption: Workflow for the spectrophotometric assay of Argininosuccinate Lyase activity.
Role in Drug Development
The study of ASL and its interaction with argininosuccinic acid is paramount in the development of therapies for argininosuccinic aciduria. Potential therapeutic strategies may involve:
-
Enzyme Replacement Therapy: Designing stable and effective recombinant ASL.
-
Gene Therapy: Correcting the defective ASL gene.
-
Small Molecule Modulators: Identifying compounds that can enhance the activity of residual mutant ASL or bypass the metabolic block.
Accurate and reproducible in vitro assays using this compound salt are essential for the preclinical evaluation of these therapeutic modalities.
Conclusion
This compound salt is an indispensable tool for the scientific investigation of argininosuccinate lyase. Its use as a substrate in well-defined experimental protocols allows for the detailed characterization of enzyme kinetics and function. This knowledge is fundamental not only for understanding the basic biology of nitrogen metabolism but also for advancing the development of novel treatments for argininosuccinic aciduria and related metabolic disorders. This guide provides the necessary technical information for researchers to effectively utilize this substrate in their studies of ASL.
References
- 1. Argininosuccinate lyase - Wikipedia [en.wikipedia.org]
- 2. Argininosuccinate Lyase Deficiency – Argininosuccinic Aciduria and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 4. fiveable.me [fiveable.me]
- 5. Understanding the Role of Argininosuccinate Lyase Transcript Variants in the Clinical and Biochemical Variability of the Urea Cycle Disorder Argininosuccinic Aciduria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. biocompare.com [biocompare.com]
- 8. アルギニノコハク酸 二ナトリウム塩 水和物 ≥80% | Sigma-Aldrich [sigmaaldrich.com]
- 9. alkalisci.com [alkalisci.com]
- 10. scientificlabs.com [scientificlabs.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. scientificlabs.co.uk [scientificlabs.co.uk]
- 13. Determination of argininosuccinate lyase and arginase activities with an amino acid analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of Argininosuccinic Acid Disodium Salt in Cellular Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Argininosuccinic acid, a key intermediate in cellular metabolism, plays a critical role in the detoxification of ammonia (B1221849) via the urea (B33335) cycle and in the biosynthesis of arginine. Its significance is underscored by the severe metabolic disorder, argininosuccinic aciduria, which arises from a deficiency in the enzyme argininosuccinate (B1211890) lyase. Recent research has also elucidated a novel and crucial function for argininosuccinate lyase in systemic nitric oxide production, expanding the metabolic impact of this molecule beyond ureagenesis. This technical guide provides an in-depth exploration of the multifaceted roles of argininosuccinic acid, detailing its metabolic pathways, associated enzymatic functions, and the pathophysiology of its related disorders. It further presents a compilation of quantitative data, detailed experimental protocols, and visual diagrams of the core signaling pathways to serve as a comprehensive resource for researchers and professionals in the field.
Introduction
Argininosuccinic acid is a non-proteinogenic amino acid that serves as an essential intermediate in two vital metabolic pathways: the urea cycle and the citrulline-NO cycle.[1] Its disodium (B8443419) salt is a stable form commonly used in research and clinical settings. The primary enzyme responsible for the metabolism of argininosuccinic acid is argininosuccinate lyase (ASL), which catalyzes its reversible cleavage into arginine and fumarate (B1241708).[2][3] A deficiency in ASL leads to argininosuccinic aciduria (ASA), the second most common urea cycle disorder, characterized by the accumulation of argininosuccinic acid and hyperammonemia.[1][4] Beyond its established role in the urea cycle, ASL, and by extension argininosuccinic acid metabolism, is now recognized for its contribution to nitric oxide (NO) homeostasis, a critical signaling molecule involved in various physiological processes.[3][5]
Core Metabolic Pathways
The Urea Cycle
The urea cycle is a liver-based pathway that detoxifies ammonia, a neurotoxic byproduct of protein catabolism, by converting it into urea for excretion.[1][3] Argininosuccinic acid is synthesized in the cytoplasm from citrulline and aspartate by the enzyme argininosuccinate synthetase (ASS).[6] Subsequently, ASL cleaves argininosuccinic acid to produce arginine and fumarate.[2] Arginine is then hydrolyzed by arginase to generate urea and ornithine, the latter of which re-enters the mitochondrial matrix to continue the cycle.[3]
The Citrulline-Nitric Oxide Cycle
Recent studies have revealed a critical role for ASL in the synthesis of nitric oxide (NO).[5] ASL is part of a multi-protein complex that includes endothelial nitric oxide synthase (eNOS) and is essential for systemic NO production.[7] This complex facilitates the channeling of both endogenously synthesized and extracellularly supplied arginine to eNOS for the production of NO from L-arginine.[1][3] In ASL deficiency, this complex is disrupted, leading to reduced NO synthesis, which contributes to some of the chronic pathologies observed in argininosuccinic aciduria, such as hypertension and neurocognitive deficits.[5][8]
Quantitative Data
The following tables summarize key quantitative data related to argininosuccinic acid metabolism and the associated disorder, argininosuccinic aciduria.
| Parameter | Value | Reference(s) |
| Incidence of Argininosuccinic Aciduria | 1 in 70,000 to 1 in 218,000 live births | [4][9] |
| Plasma Ammonia in ASA (symptomatic) | >150 µmol/L | [10] |
| Plasma Citrulline in ASA | 200-300 µmol/L | [10] |
| Argininosuccinate Lyase (ASL) Vmax (Rat Liver) | 0.54 µmol/h/mg protein | [11] |
| Argininosuccinate Lyase (ASL) Km (Rat Liver) | 1.25 mM | [11] |
| Argininosuccinate Lyase (ASL) Vmax (Human Erythrocytes) | 7.2 nmol/h/mg Hb | [11] |
| Argininosuccinate Lyase (ASL) Km (Human Erythrocytes) | 0.66 mM | [11] |
| Arginase Vmax (Rat Liver) | 140 µmol/h/mg protein | [11] |
| Arginase Km (Rat Liver) | 13.5 mM | [11] |
| Arginase Vmax (Human Erythrocytes) | 170 nmol/h/mg Hb | [11] |
| Arginase Km (Human Erythrocytes) | 9.5 mM | [11] |
Table 1: Key Metabolic and Disease Parameters
| Analyte | Condition | Concentration Change | Reference(s) |
| Argininosuccinic Acid | Argininosuccinic Aciduria | Markedly elevated in plasma, urine, and CSF | [4] |
| Citrulline | Argininosuccinic Aciduria | Elevated in plasma | [4][12] |
| Glutamine | Argininosuccinic Aciduria | Elevated in plasma | [13] |
| Alanine | Argininosuccinic Aciduria | Elevated in plasma | [13] |
| Arginine | Argininosuccinic Aciduria | Low in plasma | [8] |
| Orotic Acid | Argininosuccinic Aciduria | Elevated in urine | [10] |
Table 2: Biomarker Levels in Argininosuccinic Aciduria
Experimental Protocols
Cell Culture of Patient-Derived Fibroblasts
Patient-derived skin fibroblasts are a valuable in vitro model for studying the pathophysiology of argininosuccinic aciduria.[14]
Materials:
-
Dulbecco's Modified Eagle Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile
-
Cryovials
-
Cell culture flasks (T-25, T-75)
Procedure:
-
Media Preparation: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Penicillin-Streptomycin.[14]
-
Cell Thawing: Rapidly thaw a cryovial of fibroblasts in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes.[14]
-
Cell Seeding: Aspirate the supernatant and resuspend the cell pellet in 5 mL of complete growth medium. Transfer the cell suspension to a T-25 flask and incubate at 37°C in a humidified atmosphere with 5% CO2.[14]
-
Cell Maintenance and Subculturing: Monitor cell growth and change the medium every 2-3 days. When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer with sterile PBS. Add 1-2 mL of Trypsin-EDTA to the flask and incubate at 37°C for 3-5 minutes, or until cells detach. Neutralize the trypsin by adding 4 mL of complete growth medium. Collect the cell suspension and centrifuge at 200 x g for 5 minutes. Resuspend the cell pellet and seed new flasks at a ratio of 1:3 to 1:5.[14]
Measurement of Argininosuccinate Lyase (ASL) Enzyme Activity
This spectrophotometric assay measures the production of fumarate from argininosuccinate, which has a characteristic absorbance at 240 nm.[14]
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
100 mM Potassium Phosphate Buffer, pH 7.5
-
11.7 mM Argininosuccinic Acid solution
-
Bradford assay reagent for protein quantification
-
UV-compatible 96-well plate or cuvettes
-
Spectrophotometer with temperature control
Procedure:
-
Cell Lysate Preparation: Culture cells to 80-90% confluency in a T-75 flask. Wash cells with ice-cold PBS and lyse them using an appropriate volume of cell lysis buffer. Scrape the cells and collect the lysate. Centrifuge the lysate at high speed at 4°C to pellet cell debris. Collect the supernatant and determine the protein concentration using the Bradford assay.[15]
-
Reaction Mixture Preparation: In a UV-compatible cuvette or well, prepare the reaction mixture containing:
-
Assay Measurement: Mix by inversion and equilibrate to 37°C in a thermostatted spectrophotometer. Monitor the absorbance at 240 nm until a stable baseline is achieved. Initiate the reaction by adding 0.25 mL of 11.7 mM Argininosuccinic Acid solution.[14]
-
Data Analysis: Continuously monitor the increase in absorbance at 240 nm for a set period. Calculate the rate of fumarate production using the molar extinction coefficient of fumarate at 240 nm (2.44 mM⁻¹cm⁻¹). Express the enzyme activity as nmol of fumarate produced per minute per mg of protein.
Quantitative Amino Acid Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for the quantification of amino acids, including argininosuccinic acid and citrulline, in biological fluids.[16]
Materials:
-
Plasma, urine, or cerebrospinal fluid samples
-
Internal standards (stable isotope-labeled amino acids)
-
Protein precipitation solution (e.g., methanol (B129727) with formic acid)
-
LC-MS/MS system
Procedure:
-
Sample Preparation: Thaw frozen samples on ice. For plasma, precipitate proteins by adding a protein precipitation solution containing internal standards. Vortex and centrifuge to pellet the proteins. Transfer the supernatant for analysis. Urine and CSF may require minimal sample preparation, such as dilution and addition of internal standards.
-
Chromatographic Separation: Inject the prepared sample onto a suitable liquid chromatography column (e.g., a reverse-phase C18 column). Use a gradient elution program with appropriate mobile phases (e.g., water with formic acid and acetonitrile (B52724) with formic acid) to separate the amino acids.
-
Mass Spectrometry Detection: Operate the mass spectrometer in positive ion mode using Multiple Reaction Monitoring (MRM) to detect the specific precursor-product ion transitions for argininosuccinic acid, citrulline, and their internal standards.[14]
-
Data Analysis: Generate standard curves for each analyte using known concentrations. Quantify the concentration of argininosuccinic acid and citrulline in the samples by comparing their peak areas to those of the internal standards and interpolating from the standard curves.[14]
Conclusion
Argininosuccinic acid is a central metabolite with far-reaching implications for cellular function and human health. Its well-established role in the urea cycle is fundamental to nitrogen homeostasis, while its newly appreciated involvement in nitric oxide synthesis highlights its importance in cardiovascular and neurological health. The study of argininosuccinic acid metabolism, particularly in the context of argininosuccinic aciduria, continues to provide valuable insights into the complex interplay of metabolic pathways. The methodologies and data presented in this technical guide offer a robust framework for researchers and drug development professionals to further investigate the roles of argininosuccinic acid and to develop novel therapeutic strategies for related metabolic disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. Argininosuccinate lyase - Wikipedia [en.wikipedia.org]
- 3. ASL Gene: Understanding Argininosuccinate Lyase and its Role in Health [learn.mapmygenome.in]
- 4. benchchem.com [benchchem.com]
- 5. Requirement of argininosuccinate lyase for systemic nitric oxide production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Argininosuccinate synthase: at the center of arginine metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medlink.com [medlink.com]
- 8. Nitric-Oxide Supplementation for Treatment of Long-Term Complications in Argininosuccinic Aciduria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Arginine Therapy in Argininosuccinic Aciduria and its Effects on Liver Dysfunction – Evidence Based Analysis from a Randomized Clinical Trial | Urea Cycle Disorders Consortium [ucdc.rarediseasesnetwork.org]
- 10. Orphanet: Argininosuccinic aciduria [orpha.net]
- 11. Determination of argininosuccinate lyase and arginase activities with an amino acid analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jewishgenetics.org [jewishgenetics.org]
- 13. Argininosuccinate Lyase (ASL) Deficiency Workup: Laboratory Studies, Other Tests [emedicine.medscape.com]
- 14. benchchem.com [benchchem.com]
- 15. Understanding the Role of Argininosuccinate Lyase Transcript Variants in the Clinical and Biochemical Variability of the Urea Cycle Disorder Argininosuccinic Aciduria - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantitative amino acid analysis by liquid chromatography-tandem mass spectrometry: implications for the diagnosis of argininosuccinic aciduria - PubMed [pubmed.ncbi.nlm.nih.gov]
Argininosuccinic Acid Disodium Salt and Oxidative Stress Induction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Argininosuccinic acid (ASA) is a key intermediate in the urea (B33335) cycle, and its accumulation is the hallmark of argininosuccinic aciduria, an inherited metabolic disorder.[1][2] Beyond its role in nitrogen metabolism, emerging evidence strongly indicates that elevated levels of argininosuccinic acid, including its disodium (B8443419) salt form, are implicated in the induction of cellular oxidative stress. This technical guide provides an in-depth analysis of the mechanisms by which argininosuccinic acid disodium salt promotes oxidative stress, presents quantitative data from relevant studies, details experimental protocols for assessing its effects, and visualizes the key signaling pathways involved.
Introduction
Argininosuccinic aciduria is the second most common urea cycle disorder and is caused by a deficiency of the enzyme argininosuccinate (B1211890) lyase (ASL).[2][3] This enzymatic block leads to the accumulation of argininosuccinic acid in tissues and bodily fluids.[2] While hyperammonemia is a major concern in this condition, a growing body of research highlights the direct role of argininosuccinic acid in instigating oxidative and nitrosative stress, contributing to the pathophysiology of the disease, particularly its neurological aspects.[3][4] this compound salt is a stable, water-soluble form of this metabolite commonly utilized in biochemical research to investigate these effects.[5][6]
This guide will explore the core mechanisms of ASA-induced oxidative stress, including the generation of reactive oxygen species (ROS), depletion of endogenous antioxidants, and damage to cellular macromolecules.
Core Mechanisms of Argininosuccinic Acid-Induced Oxidative Stress
The pro-oxidant effects of argininosuccinic acid are multifaceted, primarily revolving around two interconnected mechanisms: direct induction of ROS and the impairment of nitric oxide (NO) synthesis, leading to nitrosative stress.
Direct Induction of Reactive Oxygen Species (ROS)
-
Increased ROS Production: In vitro studies have demonstrated that argininosuccinic acid directly promotes the generation of ROS in a concentration-dependent manner.[1][7] This leads to an imbalance in the cellular redox state, overwhelming the endogenous antioxidant defense systems.
-
Lipid and Protein Oxidation: The excess ROS generated in the presence of high ASA levels attacks cellular macromolecules. This results in lipid peroxidation, the oxidative degradation of lipids, and protein oxidation, leading to the formation of carbonyl groups and damage to protein structure and function.[1][8]
-
Depletion of Glutathione (B108866) (GSH): Glutathione is a critical non-enzymatic antioxidant. Argininosuccinic acid has been shown to significantly decrease the concentration of reduced glutathione (GSH), thereby diminishing the cell's capacity to neutralize free radicals.[1][8]
Impairment of Nitric Oxide (NO) Synthesis and Nitrosative Stress
A key aspect of the pathophysiology of argininosuccinic aciduria is the disruption of the citrulline-NO cycle.[4]
-
Arginine Deficiency and NOS Uncoupling: The accumulation of ASA is accompanied by a deficiency in arginine, the substrate for nitric oxide synthase (NOS).[4][9] This substrate deficiency can lead to the "uncoupling" of NOS, particularly endothelial NOS (eNOS). In its uncoupled state, instead of producing vasoprotective NO, the enzyme transfers electrons to molecular oxygen, generating superoxide (B77818) radicals (O₂⁻•).[4][10][11]
-
Peroxynitrite Formation: The superoxide produced by uncoupled NOS can rapidly react with any available NO, forming the highly reactive and damaging peroxynitrite (ONOO⁻).[4] Peroxynitrite is a potent oxidizing and nitrating agent that can damage a wide array of biomolecules, contributing to nitrosative stress.[4]
-
Conversion to Guanidinosuccinic Acid (GSA): Argininosuccinic acid can be converted into guanidinosuccinic acid (GSA) in the presence of nitric oxide-derived free radicals like the hydroxyl radical.[1][12][13] GSA is a known uremic toxin and has been implicated in the neurotoxicity observed in argininosuccinic aciduria.[3][12]
Quantitative Data on Oxidative Stress Markers
The following table summarizes the quantitative effects of argininosuccinic acid on key markers of oxidative stress as reported in in vitro and in vivo studies.
| Parameter | Model System | ASA Concentration | Duration | Effect | Reference(s) |
| Lipid Peroxidation (MDA Levels) | Rat Cerebral Cortex and Striatum (in vitro) | 250-1000 µM | 1 hour | Significant increase | [1][4] |
| 30-day-old Rats (in vivo, intrastriatal) | 2 µM in 2 µL | Single dose | Significant increase | [1][8] | |
| Protein Oxidation (Carbonyl Formation) | Rat Cerebral Cortex and Striatum (in vitro) | 250-1000 µM | 1 hour | Significant increase | [1][4] |
| 30-day-old Rats (in vivo, intrastriatal) | 2 µM in 2 µL | Single dose | Significant increase | [1][8] | |
| Reduced Glutathione (GSH) Concentration | Rat Cerebral Cortex and Striatum (in vitro) | 250-1000 µM | 1 hour | Significant decrease | [1][4][14] |
| 30-day-old Rats (in vivo, intrastriatal) | 2 µM in 2 µL | Single dose | Significant decrease | [1][8] | |
| ROS/RNS Generation (DCFH Oxidation) | Rat Cerebral Cortex and Striatum (in vitro) | 250-1000 µM | 1 hour | Significant increase | [1][4] |
| 30-day-old Rats (in vivo, intrastriatal) | 2 µM in 2 µL | Single dose | Significant increase | [1][8] | |
| Antioxidant Enzyme Activity | 30-day-old Rats (in vivo, intrastriatal) | 2 µM in 2 µL | Single dose | Decrease in Superoxide Dismutase, Glutathione Peroxidase, and Glutathione S-transferase | [7] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible investigation of this compound salt's effects on oxidative stress. Below are representative protocols for key assays.
Measurement of Reactive Oxygen Species (ROS) using 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA)
This assay measures the intracellular generation of ROS. DCFH-DA is a cell-permeable compound that is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).[3][5]
Materials:
-
This compound salt
-
Adherent cells (e.g., neuronal or endothelial cell lines)
-
24-well plates
-
Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium
-
DCFH-DA (5 mM stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Fluorescence microscope or microplate reader (Excitation: 485 nm, Emission: 530 nm)
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate at a suitable density (e.g., 2 x 10⁵ cells/well) and allow them to adhere overnight.[3]
-
Treatment: Treat the cells with varying concentrations of this compound salt in fresh culture medium for the desired duration (e.g., 1-24 hours). Include an untreated control group.
-
DCFH-DA Staining: a. Prepare a 10 µM working solution of DCFH-DA by diluting the stock solution in pre-warmed serum-free medium immediately before use.[5] b. Remove the treatment medium and wash the cells once with warm serum-free medium.[3] c. Add 500 µL of the 10 µM DCFH-DA working solution to each well and incubate for 30 minutes at 37°C in the dark.[3][5]
-
Washing: Remove the DCFH-DA solution and wash the cells twice with PBS.[3]
-
Measurement: a. Add 500 µL of PBS to each well.[3] b. Measure the fluorescence intensity using a fluorescence microplate reader or capture images using a fluorescence microscope.[5]
-
Data Analysis: Normalize the fluorescence intensity to the cell number or protein concentration to account for differences in cell density.
Measurement of Lipid Peroxidation (Malondialdehyde - MDA) via Thiobarbituric Acid Reactive Substances (TBARS) Assay
This assay quantifies MDA, a major product of lipid peroxidation. MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a colored adduct that can be measured spectrophotometrically.[15][16]
Materials:
-
Cell or tissue homogenates (treated with this compound salt)
-
SDS Lysis Solution
-
TBA Reagent (Thiobarbituric acid in an acidic solution)
-
MDA standards
-
Microcentrifuge tubes
-
Water bath or heating block (95°C)
-
Spectrophotometer or microplate reader (532 nm)
Procedure:
-
Sample Preparation: Prepare cell or tissue homogenates from control and ASA-treated samples.
-
Reaction Setup: a. To 100 µL of sample or MDA standard in a microcentrifuge tube, add 100 µL of SDS Lysis Solution. Mix well.[15] b. Add 250 µL of TBA Reagent to each tube.[15]
-
Incubation: Close the tubes and incubate at 95°C for 45-60 minutes.[15]
-
Cooling and Centrifugation: Cool the tubes on ice for 5 minutes to stop the reaction. Centrifuge at 10,000 x g for 10 minutes.[17]
-
Measurement: Transfer 200 µL of the supernatant to a 96-well plate and read the absorbance at 532 nm.[15]
-
Data Analysis: Calculate the MDA concentration in the samples by comparing their absorbance to the standard curve generated with the MDA standards.
Measurement of Reduced Glutathione (GSH) Concentration
This assay is based on the enzymatic recycling method where GSH reacts with DTNB (Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which is measured at 405-412 nm. Glutathione reductase and NADPH are included to reduce the GSSG back to GSH, allowing for the measurement of total glutathione.[8][18]
Materials:
-
Cell or tissue homogenates
-
Deproteination agent (e.g., 5% Metaphosphoric acid)
-
Assay Buffer
-
DTNB solution
-
Glutathione Reductase (GR)
-
NADPH solution
-
GSH standards
-
Microplate reader (405 nm)
Procedure:
-
Sample Preparation: Homogenize cells or tissues and deproteinate the samples using a deproteination agent. Centrifuge to pellet the protein and collect the supernatant.[8]
-
Standard Curve: Prepare a series of GSH standards of known concentrations.[8]
-
Reaction Setup (in a 96-well plate): a. Add 50 µL of the deproteinized sample supernatant or GSH standard to each well.[8] b. Add 50 µL of DTNB solution to each well.[8] c. Add 50 µL of Glutathione Reductase to each well.[8]
-
Initiate Reaction: Add 50 µL of NADPH solution to each well to start the reaction.[8]
-
Measurement: Immediately begin reading the absorbance at 405 nm at regular intervals (e.g., every 15-20 seconds) for 3-5 minutes.[8]
-
Data Analysis: Determine the rate of TNB formation (change in absorbance per minute). Calculate the GSH concentration in the samples by comparing their reaction rates to the standard curve.
Measurement of Superoxide Dismutase (SOD) Activity
This assay measures the ability of SOD in the sample to inhibit the reduction of a water-soluble tetrazolium salt (WST-1) by superoxide anions generated by a xanthine (B1682287) oxidase (XO) system. The inhibition of color development is proportional to the SOD activity.[2][19]
Materials:
-
Cell or tissue homogenates
-
WST-1 working solution
-
Enzyme working solution (containing Xanthine Oxidase)
-
Dilution buffer
-
SOD standards
-
Microplate reader (450 nm)
Procedure:
-
Sample and Standard Preparation: Prepare cell or tissue lysates. Prepare a standard curve using a known activity SOD standard.[2]
-
Reaction Setup (in a 96-well plate): a. Add 20 µL of sample, standard, or water (for blank) to the appropriate wells.[2] b. Add 200 µL of WST-1 working solution to all wells.[2] c. Add 20 µL of dilution buffer to the blank wells.[2]
-
Initiate Reaction: Add 20 µL of the enzyme working solution (Xanthine Oxidase) to the sample and standard wells to start the reaction. Mix thoroughly.[2]
-
Incubation: Incubate the plate at 37°C for 20 minutes.[19]
-
Measurement: Read the absorbance at 450 nm.
-
Data Analysis: Calculate the percentage of inhibition for each sample and standard. Determine the SOD activity in the samples from the standard curve. One unit of SOD is typically defined as the amount of enzyme that inhibits the WST-1 reduction by 50%.[19]
Visualization of Signaling Pathways and Workflows
Signaling Pathway of ASA-Induced NOS Uncoupling and Oxidative Stress
Caption: ASA-induced arginine deficiency promotes eNOS uncoupling, leading to superoxide production and subsequent oxidative/nitrosative stress.
Conversion of ASA to Guanidinosuccinic Acid (GSA)
Caption: Reactive oxygen species mediate the conversion of argininosuccinic acid to the toxin guanidinosuccinic acid.
Experimental Workflow for Assessing ASA-Induced Oxidative Stress
Caption: General workflow for the investigation of oxidative stress induced by this compound salt.
Conclusion
The evidence strongly supports the role of this compound salt as an inducer of oxidative stress. Its accumulation disrupts cellular redox homeostasis through direct ROS generation and by promoting NOS uncoupling, leading to the formation of superoxide and peroxynitrite. These effects culminate in damage to lipids and proteins and the depletion of critical antioxidant defenses like glutathione. Understanding these mechanisms is vital for developing therapeutic strategies for argininosuccinic aciduria that not only address hyperammonemia but also mitigate the ongoing cellular damage caused by oxidative stress. The experimental protocols and pathways detailed in this guide provide a framework for researchers and drug development professionals to further investigate the pathophysiology of this disorder and to evaluate the efficacy of novel antioxidant-based therapies.
References
- 1. prometheusprotocols.net [prometheusprotocols.net]
- 2. assaygenie.com [assaygenie.com]
- 3. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ROS Detection with DCFH-DA Staining: Measuring Total ROS in Colorectal Cancer Cell Lines [jove.com]
- 6. ethosbiosciences.com [ethosbiosciences.com]
- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 8. nwlifescience.com [nwlifescience.com]
- 9. Nitric-Oxide Supplementation for Treatment of Long-Term Complications in Argininosuccinic Aciduria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Arginase inhibition restores NOS coupling and reverses endothelial dysfunction and vascular stiffness in old rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Role of the eNOS Uncoupling and the Nitric Oxide Metabolic Pathway in the Pathogenesis of Autoimmune Rheumatic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Role of reactive oxygen and argininosuccinate in guanidinosuccinate synthesis in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of guanidinosuccinate from argininosuccinate and reactive oxygen in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. cellbiolabs.com [cellbiolabs.com]
- 16. resources.rndsystems.com [resources.rndsystems.com]
- 17. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 18. mmpc.org [mmpc.org]
- 19. cdn.gbiosciences.com [cdn.gbiosciences.com]
Argininosuccinic Acid Disodium Salt: A Key Research Tool in Unraveling Metabolic Diseases
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Argininosuccinic aciduria (ASA) is an autosomal recessive disorder of the urea (B33335) cycle resulting from a deficiency of the enzyme argininosuccinate (B1211890) lyase (ASL). This deficiency leads to the accumulation of argininosuccinic acid and disrupts nitrogen waste detoxification, causing hyperammonemia. The pathophysiology of ASA is complex, extending beyond the urea cycle to affect nitric oxide (NO) synthesis, leading to oxidative and nitrosative stress.[1] Argininosuccinic acid disodium (B8443419) salt serves as a critical research tool for modeling and investigating the molecular underpinnings of ASA and related metabolic diseases. This guide delves into the application of argininosuccinic acid disodium salt in research, presenting key quantitative data, detailed experimental protocols, and visualizations of the intricate signaling pathways involved.
Introduction
Argininosuccinic aciduria is the second most common urea cycle disorder, with an estimated incidence of 1 in 70,000 to 218,000 newborns.[1] The causative enzyme, argininosuccinate lyase (ASL), is pivotal in two major metabolic pathways: the urea cycle, where it cleaves argininosuccinic acid into arginine and fumarate (B1241708), and the citrulline-NO cycle, which is essential for nitric oxide production.[2][3][4][5][6] Consequently, ASL deficiency results in a complex phenotype characterized by hyperammonemia, neurological impairment, and multisystemic complications that are not solely attributable to elevated ammonia (B1221849) levels.[7][8][9][10]
This compound salt is an intermediate metabolite in the urea cycle and its accumulation is a hallmark of ASA.[4][11] In a research context, this compound is invaluable for inducing oxidative stress, which allows for the study of lipid and protein oxidation, the reduction of glutathione (B108866), and a decrease in antioxidant enzyme activity.[11] It can be converted to guanidinosuccinic acid, a nitric oxide mimic, in the presence of nitric oxide-derived free radicals.[11] This makes this compound salt a crucial tool for research into metabolic diseases, renal failure, and nervous system disorders.[11]
Molecular Mechanisms and Pathophysiology
The deficiency of ASL disrupts the urea cycle, leading to the accumulation of argininosuccinic acid and its precursors, such as citrulline.[4][9][12] This blockage has two primary consequences:
-
Hyperammonemia: The inability to efficiently convert nitrogenous waste into urea results in elevated ammonia levels in the blood, which is highly neurotoxic.[2][13][14][15][16]
-
Nitric Oxide Deficiency: ASL is crucial for the endogenous synthesis of arginine, the substrate for nitric oxide synthase (NOS). Reduced arginine availability can lead to NOS uncoupling, decreased NO production, and increased production of reactive oxygen species (ROS), contributing to oxidative and nitrosative stress.[1][2][17]
The complex pathophysiology of ASA involves a cascade of events, from the genetic defect to the clinical manifestations.
Quantitative Data from In Vitro and In Vivo Models
This compound salt is frequently used to induce disease-relevant phenotypes in cellular and animal models. The following tables summarize key quantitative findings from such studies.
Table 1: In Vitro Effects of Argininosuccinic Acid on Oxidative Stress Markers in Rat Brain Tissue [11][18]
| Parameter | Concentration of Argininosuccinic Acid | % Change from Control | Tissue |
| Reduced Glutathione (GSH) | 250-1000 µM | Decrease | Cerebral Cortex & Striatum |
| Sulfhydryl Content | 500 µM | Decrease | Striatum |
| Malondialdehyde (MDA) | 500 µM | Increase | Striatum |
| Carbonyl Formation | 500 µM | Increase | Striatum |
| ROS Production (DCFH oxidation) | 500 µM | Increase | Striatum |
Table 2: Biochemical Phenotype of an ASL-Deficient Mouse Model [4][19]
| Analyte | Genotype | Plasma Concentration (µmol/L) | Urine Concentration (µmol/g creatinine) |
| Argininosuccinic Acid | Wild-type | Not detectable | Not detectable |
| ASL-deficient | 50 - 110 | > 10,000 | |
| Arginine | Wild-type | Normal | Normal |
| ASL-deficient | Low | - | |
| Citrulline | Wild-type | Normal | Normal |
| ASL-deficient | 100 - 300 | - | |
| Ammonia | Wild-type | Normal | - |
| ASL-deficient | Elevated | - |
Table 3: Effects of Arginine Therapy in a Randomized Clinical Trial for ASA [20]
| Parameter | High Dose Arginine (500mg/kg/day) | Low Dose Arginine (100mg/kg/day) + Sodium Phenylbutyrate |
| Plasma Argininosuccinic Acid | Statistically significant increase | Lower levels |
| Plasma Arginine | Higher levels | Lower levels |
| Plasma Citrulline | Higher levels | Lower levels |
| Plasma Ammonia Control | Comparable | Comparable |
| AST Levels | Increased | - |
Experimental Protocols
Detailed methodologies are crucial for the reproducible application of this compound salt in research.
Protocol 1: Measurement of Argininosuccinate Lyase (ASL) Enzymatic Activity[17][21]
This spectrophotometric assay measures the rate of fumarate production from argininosuccinic acid.
Materials:
-
This compound salt hydrate (B1144303) (e.g., Sigma-Aldrich)[21]
-
Arginase (50 units)
-
Potassium phosphate (B84403) buffer (66.7 mM, pH 7.5)
-
Cell or tissue lysate
-
Perchloric acid (final concentration 2%)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing 100 µL of 34 mM argininosuccinate and 100 µL of arginase in phosphate buffer.
-
Incubate the mixture at 37°C for 5 minutes.
-
Add 40 µL of cell extract (containing 3-14 µg of total protein) and 10 µL of phosphate buffer to the reaction mixture.
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction by adding perchloric acid.
-
Measure the production of urea, which is coupled to the cleavage of arginine generated from argininosuccinic acid.
Protocol 2: Induction of Oxidative Stress in Rat Brain Homogenates[11]
Materials:
-
This compound salt
-
Rat brain tissue (cerebral cortex or striatum)
-
Assay kits for GSH, MDA, protein carbonyls, and ROS.
Procedure:
-
Prepare brain homogenates from 30-day-old rats.
-
Incubate the homogenates with argininosuccinic acid (250-1000 µM) for 1 hour.
-
Measure the levels of oxidative stress markers:
-
Reduced glutathione (GSH) concentration
-
Malondialdehyde (MDA) levels as an indicator of lipid peroxidation
-
Protein carbonyl formation as a marker of protein oxidation
-
Reactive oxygen species (ROS) generation using DCFH oxidation assay.
-
Protocol 3: Development and Characterization of an ASA Mouse Model[23]
Breeding and Genotyping:
-
Establish a breeding colony of Asl(Neo/Neo) hypomorphic mice.
-
Collect tail snips or ear punches from pups for DNA extraction.
-
Perform PCR using primers that flank the neomycin cassette insertion site in the Asl gene to differentiate between wild-type, heterozygous, and homozygous genotypes.
Biochemical Analysis:
-
Collect blood via retro-orbital bleeding or cardiac puncture.
-
Separate plasma by centrifugation.
-
Measure plasma ammonia immediately using a commercial kit.
-
Deproteinize plasma samples and analyze amino acid concentrations (argininosuccinic acid, citrulline, arginine) using HPLC or LC-MS/MS.[22]
-
Collect urine using metabolic cages and measure orotic acid levels.
Histological Analysis:
-
Perfuse mice with PBS followed by 4% paraformaldehyde.
-
Dissect and fix relevant organs (liver, brain).
-
Process tissues and embed in paraffin.
-
Cut sections and perform H&E staining to assess tissue morphology.
Signaling Pathways
The pathophysiology of ASA involves the dysregulation of key signaling pathways, particularly those related to nitric oxide.
Conclusion
This compound salt is an indispensable tool for researchers investigating the complex pathophysiology of argininosuccinic aciduria and other related metabolic disorders. Its use in in vitro and in vivo models allows for the elucidation of molecular mechanisms, particularly the interplay between the urea cycle, nitric oxide metabolism, and oxidative stress. The detailed protocols and quantitative data presented in this guide provide a framework for the effective use of this compound in advancing our understanding of these debilitating diseases and in the development of novel therapeutic strategies. The continued use of this compound salt in preclinical research holds significant promise for translating basic scientific discoveries into clinical applications that can improve the lives of patients with metabolic diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Argininosuccinic aciduria fosters neuronal nitrosative stress reversed by Asl gene transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Argininosuccinate Lyase Deficiency – Argininosuccinic Aciduria and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Argininosuccinate | C10H18N4O6 | CID 828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Argininosuccinic acid - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. cocukmetabolizma.com [cocukmetabolizma.com]
- 9. thinkgenetic.org [thinkgenetic.org]
- 10. Argininosuccinic aciduria: Recent pathophysiological insights and therapeutic prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Argininosuccinate Lyase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Disease | Rare Diseases Clinical Research Network [rarediseasesnetwork.org]
- 14. Argininosuccinate Lyase (ASL) Deficiency: Background, Pathophysiology, Epidemiology [emedicine.medscape.com]
- 15. Argininosuccinic aciduria: MedlinePlus Genetics [medlineplus.gov]
- 16. Argininosuccinic Acid Synthetase Deficiency (Citrullinemia) (AS) — New England Consortium of Metabolic Programs [newenglandconsortium.org]
- 17. Nitric-Oxide Supplementation for Treatment of Long-Term Complications in Argininosuccinic Aciduria - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. A mouse model of argininosuccinic aciduria: biochemical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Arginine Therapy in Argininosuccinic Aciduria and its Effects on Liver Dysfunction – Evidence Based Analysis from a Randomized Clinical Trial | Urea Cycle Disorders Consortium [ucdc.rarediseasesnetwork.org]
- 21. 精氨基琥珀酸 二钠盐 水合物 ≥80% | Sigma-Aldrich [sigmaaldrich.com]
- 22. mdpi.com [mdpi.com]
The Modulatory Role of Argininosuccinic Acid Disodium Salt on Ligand-Gated Ion Channels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Argininosuccinic acid (ASA), an intermediate of the urea (B33335) cycle, accumulates in the genetic disorder Argininosuccinic Aciduria, leading to significant neurological symptoms. While the pathophysiology is complex and involves multiple factors such as nitric oxide (NO) dysregulation and oxidative stress, direct interactions with neuronal signaling pathways are also implicated. This technical guide provides an in-depth analysis of the current understanding of the interaction between argininosuccinic acid disodium (B8443419) salt and ligand-gated ion channels, with a primary focus on its modulatory effect on ionotropic glutamate (B1630785) receptors. This document summarizes the key quantitative findings, details relevant experimental methodologies, and presents signaling pathways and experimental workflows through structured diagrams to support further research and drug development in this area.
Introduction
Ligand-gated ion channels (LGICs) are critical for fast synaptic transmission in the central nervous system. Their modulation by endogenous metabolites can have profound effects on neuronal excitability and network function. Argininosuccinic aciduria is an inherited metabolic disorder caused by the deficiency of the enzyme argininosuccinate (B1211890) lyase (ASL), leading to the accumulation of argininosuccinic acid (ASA) in the body.[1][2] The neurological manifestations of this disorder, including seizures and developmental delay, suggest a direct impact of ASA on neuronal function.[3][4]
Emerging evidence points towards a specific interaction between ASA and the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) subtype of ionotropic glutamate receptors. This guide consolidates the pivotal findings in this area, offering a technical resource for researchers investigating the neurobiology of Argininosuccinic Aciduria and the broader implications of metabolite-channel interactions.
Quantitative Data on the Interaction of Argininosuccinic Acid with Ligand-Gated Ion Channels
To date, direct quantitative data on the interaction of argininosuccinic acid disodium salt with a broad spectrum of ligand-gated ion channels remains limited. However, a key study has provided initial quantitative insights into its effect on glutamate receptors. The available data is summarized in the table below.
| Ligand-Gated Ion Channel Subtype | Test System | Method | Agonist | ASA Concentration | Observed Effect | Reference |
| Quisqualate-sensitive Glutamate Receptor (AMPA Receptor) | Acutely isolated cerebellar neurons (immature rat) | Fura-2 Microfluorometry | L-Glutamate | 10-13 M | Reduction of L-glutamate-induced increase in intracellular free calcium | [5] |
| Quisqualate-sensitive Glutamate Receptor (AMPA Receptor) | Acutely isolated cerebellar neurons (immature rat) | Fura-2 Microfluorometry | Quisqualate | 10-13 M | Reduction of quisqualate-induced increase in intracellular free calcium | [5] |
| Kainate Receptor | Acutely isolated cerebellar neurons (immature rat) | Fura-2 Microfluorometry | Kainate | Not specified | No effect on kainate-induced response | [5] |
| N-Methyl-D-Aspartate (NMDA) Receptor | Acutely isolated cerebellar neurons (immature rat) | Fura-2 Microfluorometry | NMDA | Not specified | No effect on NMDA-induced response | [5] |
Table 1: Summary of Quantitative Data on the Interaction of Argininosuccinic Acid with Ionotropic Glutamate Receptors
Signaling Pathways and Logical Relationships
The interaction of argininosuccinic acid with AMPA receptors suggests a potential modulatory role in excitatory synaptic transmission. The following diagrams illustrate the proposed signaling pathway and a logical workflow for investigating this interaction.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of argininosuccinic acid's interaction with ligand-gated ion channels, based on established protocols.
Fura-2 AM Calcium Imaging for Measuring Glutamate Response
This protocol is adapted from standard procedures for monitoring intracellular calcium dynamics in response to glutamate receptor activation.
Materials:
-
This compound salt
-
L-Glutamic acid, Quisqualic acid, Kainic acid, NMDA
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS)
-
Bovine Serum Albumin (BSA)
-
Cultured cerebellar granule neurons on glass coverslips
-
Fluorescence microscopy system equipped for ratiometric imaging (340/380 nm excitation, 510 nm emission)
Procedure:
-
Cell Preparation: Culture primary cerebellar granule neurons on poly-L-lysine coated glass coverslips. Use neurons from immature rats for experiments.
-
Fura-2 AM Loading:
-
Prepare a loading solution of 5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS containing 1% BSA.
-
Wash the cultured neurons twice with HBSS.
-
Incubate the cells in the Fura-2 AM loading solution for 30-45 minutes at 37°C in the dark.
-
Wash the cells three times with HBSS to remove extracellular dye and allow for de-esterification for at least 30 minutes.
-
-
Imaging:
-
Mount the coverslip onto a perfusion chamber on the stage of the fluorescence microscope.
-
Continuously perfuse the cells with HBSS.
-
Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm.
-
Apply L-glutamate (or other agonists) at a desired concentration (e.g., 100 µM) and record the change in fluorescence ratio (F340/F380).
-
To test the effect of ASA, pre-incubate the cells with the desired concentration of this compound salt (e.g., 10-13 M) for a specified period before co-applying it with the agonist.
-
-
Data Analysis:
-
Calculate the F340/F380 ratio for each time point.
-
The change in this ratio is proportional to the change in intracellular free calcium concentration.
-
Compare the peak ratio change in the presence and absence of ASA to determine its modulatory effect.
-
Whole-Cell Patch-Clamp Electrophysiology for Measuring AMPA Receptor Currents
This protocol outlines the procedure for directly measuring the ion channel activity of AMPA receptors in response to agonists and modulation by ASA.
Materials:
-
Cultured neurons or brain slices containing neurons expressing AMPA receptors.
-
Patch-clamp rig including amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass capillaries for pulling patch pipettes.
-
External solution (in mM): 140 NaCl, 2.8 KCl, 1 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4.
-
Internal solution (in mM): 140 CsCl, 2 MgCl₂, 10 HEPES, 0.2 EGTA, 2 ATP-Mg, 0.3 GTP-Na, pH 7.2.
-
L-Glutamate, AMPA, and this compound salt.
-
Pharmacological agents to block other channels if necessary (e.g., TTX for voltage-gated sodium channels, picrotoxin (B1677862) for GABA-A receptors).
Procedure:
-
Preparation:
-
Prepare brain slices or cultured neurons for recording.
-
Pull patch pipettes with a resistance of 3-5 MΩ when filled with internal solution.
-
-
Establishing Whole-Cell Configuration:
-
Approach a neuron with the patch pipette under visual guidance (e.g., DIC microscopy).
-
Apply gentle suction to form a gigaohm seal with the cell membrane.
-
Apply a brief pulse of stronger suction to rupture the membrane and achieve the whole-cell configuration.
-
-
Recording:
-
Clamp the neuron at a holding potential of -60 mV to -70 mV.
-
Apply agonists (e.g., glutamate or AMPA) using a fast perfusion system to evoke inward currents.
-
To test the effect of ASA, pre-apply ASA for a defined period before co-applying it with the agonist.
-
Record the amplitude, rise time, and decay kinetics of the evoked currents.
-
-
Data Analysis:
-
Measure the peak amplitude of the AMPA receptor-mediated currents in the presence and absence of ASA.
-
Analyze changes in current kinetics (e.g., desensitization rate) to determine the mechanism of modulation.
-
Construct dose-response curves to determine the IC50 of ASA's inhibitory effect, if applicable.
-
Discussion and Future Directions
The seminal finding that argininosuccinic acid can modulate AMPA receptor activity at exceptionally low concentrations opens up a new avenue for understanding the neurological dysfunction in Argininosuccinic Aciduria.[5] The specificity for quisqualate/AMPA receptors over kainate and NMDA receptors suggests a targeted mechanism of action. This modulation could lead to altered synaptic plasticity, excitotoxicity, or network instability, contributing to the observed clinical phenotype.
The lack of extensive follow-up studies highlights a significant gap in our knowledge. Future research should focus on:
-
Confirming and Extending the Findings: Replicating the initial findings using modern electrophysiological and imaging techniques is crucial.
-
Detailed Quantitative Analysis: Generating full dose-response curves and determining the IC50 for ASA's effect on AMPA receptors are necessary for understanding its potency.
-
Mechanism of Action: Investigating whether ASA acts as a competitive antagonist, a non-competitive antagonist, or an allosteric modulator is essential. Radioligand binding assays could elucidate if ASA directly competes with glutamate for its binding site.
-
Subunit Specificity: Determining if ASA's modulatory effect is specific to certain AMPA receptor subunit compositions will provide further insight into its mechanism.
-
In Vivo Relevance: Studies using animal models of Argininosuccinic Aciduria are needed to understand the in vivo consequences of AMPA receptor modulation by ASA.
Conclusion
This technical guide has synthesized the current knowledge regarding the interaction of this compound salt with ligand-gated ion channels, focusing on its demonstrated effect on AMPA receptors. While the existing data is limited, it provides a strong foundation for future investigations. The detailed experimental protocols and conceptual diagrams presented herein are intended to facilitate further research aimed at unraveling the precise molecular mechanisms underlying the neurological symptoms of Argininosuccinic Aciduria and exploring potential therapeutic interventions targeting this interaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative Analysis Reveals Multiple Mechanisms of Allosteric Modulation of the mGlu5 Receptor in Rat Astroglia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative analysis reveals multiple mechanisms of allosteric modulation of the mGlu5 receptor in rat astroglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. L-argininosuccinate modulates L-glutamate response in acutely isolated cerebellar neurons of immature rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glutamate receptor - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for Argininosuccinate Lyase (ASL) Activity Assay using Argininosuccinic Acid Disodium Salt
For Researchers, Scientists, and Drug Development Professionals
Introduction
Argininosuccinate (B1211890) lyase (ASL) is a critical enzyme in the urea (B33335) cycle, responsible for the reversible cleavage of argininosuccinate into L-arginine and fumarate (B1241708).[1][2][3] This reaction is the fourth step in the urea cycle, a metabolic pathway primarily occurring in the liver that detoxifies ammonia (B1221849) by converting it into urea for excretion.[3][4] Beyond its role in ureagenesis, ASL is the sole enzyme capable of synthesizing arginine in the body. Arginine serves as a precursor for various vital molecules, including nitric oxide, polyamines, proline, and creatine.[3]
Deficiency in ASL activity, caused by mutations in the ASL gene, leads to the autosomal recessive disorder known as argininosuccinic aciduria (ASA).[5][6] This condition is characterized by the accumulation of argininosuccinic acid in the blood and urine, leading to hyperammonemia, neurological damage, and other severe clinical manifestations.[1][5][7] Therefore, the accurate and reliable measurement of ASL activity is crucial for the diagnosis of ASA, for studying the enzyme's kinetics and inhibition, and for the development of therapeutic interventions for this and other related metabolic disorders.
These application notes provide a detailed protocol for a continuous spectrophotometric assay to determine ASL activity using argininosuccinic acid disodium (B8443419) salt as the substrate. The assay is based on monitoring the formation of fumarate, which absorbs light at 240 nm.[8]
Principle of the Assay
The enzymatic activity of ASL is determined by monitoring the rate of formation of fumarate from the substrate argininosuccinate. Fumarate has a distinct absorbance maximum at 240 nm, while argininosuccinate, L-arginine, and other components of the reaction mixture do not significantly absorb at this wavelength. Therefore, the rate of increase in absorbance at 240 nm is directly proportional to the ASL activity in the sample.[8]
The reaction catalyzed by ASL is as follows:
L-Argininosuccinate ⇌ L-Arginine + Fumarate
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| Argininosuccinic Acid, Disodium Salt Hydrate | Sigma-Aldrich | A5707 |
| Potassium Phosphate (B84403), Monobasic, Anhydrous | Sigma-Aldrich | P5379 |
| Potassium Hydroxide (KOH) | Major Supplier | Varies |
| Deionized Water (ddH₂O) | N/A | N/A |
| Argininosuccinate Lyase (for positive control) | Sigma-Aldrich | Varies |
| Spectrophotometer (UV-capable) | Major Supplier | Varies |
| Quartz Cuvettes (1 cm path length) | Major Supplier | Varies |
Preparation of Reagents
100 mM Potassium Phosphate Buffer (pH 7.5 at 37°C)
-
Dissolve an appropriate amount of Potassium Phosphate, Monobasic, Anhydrous in deionized water to make a 100 mM solution.
-
Adjust the pH to 7.5 at 37°C using a 2 M KOH solution.
-
Bring the final volume to the desired amount with deionized water.
11.7 mM Argininosuccinic Acid (ASA) Substrate Solution
-
Dissolve the required amount of Argininosuccinic Acid, Disodium Salt Hydrate in deionized water.
-
Note: A protocol from Sigma-Aldrich suggests preparing a 10 ml solution by dissolving the substrate in 9.85 ml of deionized water and adding 0.15 ml of 1 M Potassium Phosphate solution for stability.[8]
Enzyme Solution (Sample)
-
Prepare cell or tissue lysates in a suitable buffer (e.g., cold 50 mM potassium phosphate buffer, pH 7.5).
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant for the assay.
-
Determine the protein concentration of the supernatant using a standard method (e.g., Bradford or BCA assay).
-
Immediately before the assay, dilute the enzyme solution in cold deionized water to a concentration that will yield a linear rate of absorbance change (typically 0.5 - 1.5 units/ml).[8]
Experimental Protocol
The following protocol is adapted from a standard continuous spectrophotometric rate determination method.[8]
-
Set up the Spectrophotometer: Set the spectrophotometer to read absorbance at 240 nm and equilibrate the temperature to 37°C.
-
Prepare Reaction Mixtures: In separate quartz cuvettes, prepare the 'Test' and 'Blank' reaction mixtures as described in the table below.
| Reagent | Test Volume (mL) | Blank Volume (mL) |
| 100 mM Potassium Phosphate Buffer (pH 7.5) | 2.00 | 2.00 |
| Deionized Water | 0.65 | 0.75 |
| Enzyme Solution | 0.10 | --- |
-
Equilibration: Mix the contents of each cuvette by inversion and place them in the thermostatted spectrophotometer to equilibrate to 37°C. Monitor the absorbance at 240 nm until a stable baseline is achieved.
-
Initiate the Reaction: To each cuvette, add 0.25 mL of the 11.7 mM Argininosuccinic Acid Substrate Solution.
-
Data Acquisition: Immediately mix by inversion and start recording the increase in absorbance at 240 nm for approximately 5 minutes.
-
Calculate the Rate: Determine the rate of change in absorbance per minute (ΔA₂₄₀nm/min) from the linear portion of the curve for both the Test and Blank.
Data Analysis and Calculations
The activity of Argininosuccinate Lyase is calculated using the Beer-Lambert law. The molar extinction coefficient for fumarate at 240 nm is 2.44 mM⁻¹cm⁻¹.[8]
Calculation of ASL Activity:
Units/ml enzyme = [(ΔA₂₄₀nm/min Test - ΔA₂₄₀nm/min Blank) * Total Volume (ml) * Dilution Factor] / [Molar Extinction Coefficient (mM⁻¹cm⁻¹) * Volume of Enzyme (ml) * Path Length (cm)]
Where:
-
Total Volume: 3.00 mL
-
Dilution Factor (df): The dilution factor of the enzyme sample.
-
Molar Extinction Coefficient of Fumarate: 2.44 mM⁻¹cm⁻¹
-
Volume of Enzyme: 0.1 mL
-
Path Length: 1 cm
One unit of Argininosuccinate Lyase is defined as the amount of enzyme that forms 1.0 µmole of fumarate per minute at pH 7.5 and 37°C.[8]
Quantitative Data Summary
| Parameter | Value | Reference |
| Wavelength for Fumarate Detection | 240 nm | [8] |
| Molar Extinction Coefficient of Fumarate | 2.44 mM⁻¹cm⁻¹ | [8] |
| Assay Temperature | 37°C | [8] |
| Assay pH | 7.5 | [8] |
| Final Substrate Concentration (ASA) | 0.98 mM | [8] |
| Final Buffer Concentration (Phosphate) | 68 mM | [8] |
| Vmax for ASL in Rat Liver | 0.54 µmol/h/mg protein | [9] |
| Apparent Km for ASL in Rat Liver | 1.25 mM | [9] |
| Vmax for ASL in Human Erythrocytes | 7.2 nmol/h/mg Hb | [9] |
| Apparent Km for ASL in Human Erythrocytes | 0.66 mM | [9] |
Visualizations
Caption: Enzymatic reaction catalyzed by Argininosuccinate Lyase (ASL).
Caption: Experimental workflow for the ASL activity assay.
References
- 1. Argininosuccinate lyase - Wikipedia [en.wikipedia.org]
- 2. fiveable.me [fiveable.me]
- 3. Argininosuccinate lyase deficiency-argininosuccinic aciduria and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Argininosuccinic aciduria | Labcorp Women's Health [womenshealth.labcorp.com]
- 6. Argininosuccinic aciduria [moldiag.com]
- 7. Argininosuccinic Aciduria | Newborn Screening [newbornscreening.hrsa.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Determination of argininosuccinate lyase and arginase activities with an amino acid analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Spectrophotometric Measurement of Argininosuccinate Lyase (ASL) Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Argininosuccinate (B1211890) Lyase (ASL) is a critical enzyme in the urea (B33335) cycle, responsible for the reversible cleavage of argininosuccinate into arginine and fumarate (B1241708).[1][2][3] Its deficiency leads to the genetic disorder argininosuccinic aciduria, characterized by the accumulation of ammonia (B1221849) and argininosuccinate in the body.[1][4] Accurate measurement of ASL activity is crucial for diagnosing this disorder, for studying the enzyme's kinetics, and for the development of potential therapeutic interventions. These application notes provide a detailed protocol for a continuous spectrophotometric assay to determine ASL activity using argininosuccinic acid disodium (B8443419) salt as the substrate. The assay is based on monitoring the formation of fumarate, which absorbs light at 240 nm.[5]
Principle of the Assay
The enzymatic activity of ASL is determined by monitoring the rate of formation of fumarate from the cleavage of argininosuccinate. Fumarate has a distinct absorbance at 240 nm, and the increase in absorbance over time is directly proportional to the ASL activity in the sample. The reaction catalyzed by ASL is as follows:
L-Argininosuccinate ⇌ L-Arginine + Fumarate[5]
Signaling Pathway: The Urea Cycle
Argininosuccinate Lyase functions in the cytosol as the fourth enzyme in the urea cycle, a metabolic pathway primarily occurring in the liver that converts toxic ammonia into urea for excretion.[1][2][4]
Figure 1. The Urea Cycle Pathway.
Experimental Protocols
Materials and Reagents
| Reagent | Supplier | Catalog Number | Storage Temperature |
| Argininosuccinic Acid Disodium Salt Hydrate (≥80%) | Sigma-Aldrich | A5707 | -20°C |
| Potassium Phosphate, Monobasic, Anhydrous | Sigma-Aldrich | P-5379 | Room Temperature |
| Potassium Hydroxide (KOH) | Standard Lab Grade | - | Room Temperature |
| Deionized Water | - | - | Room Temperature |
| ASL Enzyme Sample (e.g., cell lysate, purified enzyme) | - | - | -20°C or -80°C |
Table 1: Materials and Reagents
Reagent Preparation
-
100 mM Potassium Phosphate Buffer (pH 7.5 at 37°C):
-
Dissolve an appropriate amount of Potassium Phosphate, Monobasic, Anhydrous in deionized water to make a 100 mM solution.
-
Adjust the pH to 7.5 at 37°C using 2 M KOH.
-
Store at 4°C.[5]
-
-
11.7 mM Argininosuccinic Acid (ASA) Substrate Solution:
-
Dissolve the required amount of this compound Salt Hydrate in deionized water. For example, to prepare 10 ml, dissolve the salt in 9.85 ml of deionized water and add 0.15 ml of 1 M Potassium Phosphate Solution (KH2PO4) and mix by swirling.[5]
-
Prepare this solution fresh before use.
-
-
ASL Enzyme Solution:
-
Immediately before use, prepare a solution containing 0.5 - 1.5 units/ml of Argininosuccinate Lyase in cold deionized water or an appropriate buffer.[5] The optimal concentration of the enzyme sample (e.g., cell extract) should be determined empirically to ensure a linear reaction rate.
-
Assay Protocol
The following protocol is for a total reaction volume of 3.00 ml.[5]
| Step | Reagent | Volume (Test) | Volume (Blank) |
| 1 | 100 mM Phosphate Buffer | 2.00 ml | 2.00 ml |
| 2 | Deionized Water | 0.65 ml | 0.75 ml |
| 3 | Enzyme Solution | 0.10 ml | - |
| 4 | Incubate | \multicolumn{2}{c | }{Equilibrate to 37°C} |
| 5 | ASA Substrate Solution | 0.25 ml | 0.25 ml |
Table 2: Pipetting Scheme for ASL Assay
-
Pipette the reagents from steps 1-3 into suitable quartz cuvettes for both the test and blank reactions.
-
Mix by inversion and equilibrate to 37°C in a thermostatted spectrophotometer.
-
Monitor the absorbance at 240 nm (A240nm) until it is constant.
-
Initiate the reaction by adding the ASA Substrate Solution (step 5) to both the test and blank cuvettes.
-
Immediately mix by inversion and record the increase in A240nm for approximately 5 minutes.
-
Determine the rate of change in absorbance per minute (ΔA240nm/min) from the maximum linear portion of the curve for both the test and blank reactions.
Data Analysis
The activity of the ASL enzyme is calculated using the Beer-Lambert law. The molar extinction coefficient for fumarate at 240 nm is 2.44 mM⁻¹cm⁻¹.[5]
Calculation of Enzyme Activity:
Units/ml enzyme = [(ΔA240nm/min Test - ΔA240nm/min Blank) * Total Volume (ml) * Dilution Factor] / [Molar Extinction Coefficient (mM⁻¹cm⁻¹) * Light Path (cm) * Volume of Enzyme (ml)]
Final concentrations in a 3.00 ml reaction mix are:
-
68 mM potassium phosphate
-
0.98 mM argininosuccinic acid
-
0.05 - 0.15 unit argininosuccinate lyase[5]
| Parameter | Value |
| Wavelength (λ) | 240 nm |
| Temperature (T) | 37°C |
| pH | 7.5 |
| Molar Extinction Coefficient of Fumarate | 2.44 mM⁻¹cm⁻¹ |
| Light Path | 1 cm |
Table 3: Assay Parameters
Experimental Workflow
The following diagram illustrates the key steps in the spectrophotometric measurement of ASL activity.
Figure 2. Experimental Workflow for ASL Activity Assay.
Troubleshooting and Considerations
-
Substrate Purity: The purity of the this compound salt is critical for accurate results. It is recommended to use a high-purity grade (≥80%).[6]
-
Linear Range: Ensure that the measured reaction rate is within the linear range of the assay. This can be achieved by optimizing the enzyme concentration and/or the reaction time.
-
Blank Correction: A proper blank control is essential to correct for any non-enzymatic degradation of the substrate or background absorbance changes.
-
Temperature Control: Maintaining a constant temperature of 37°C is crucial, as enzyme activity is highly temperature-dependent.
-
pH Control: The pH of the reaction buffer should be precisely controlled at 7.5 for optimal ASL activity.
These application notes provide a robust and reliable method for the spectrophotometric measurement of ASL activity. Adherence to this protocol will enable researchers to obtain accurate and reproducible data for a variety of applications in basic research and drug development.
References
- 1. Argininosuccinate lyase - Wikipedia [en.wikipedia.org]
- 2. fiveable.me [fiveable.me]
- 3. Understanding the Role of Argininosuccinate Lyase Transcript Variants in the Clinical and Biochemical Variability of the Urea Cycle Disorder Argininosuccinic Aciduria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Argininosuccinate Lyase Deficiency – Argininosuccinic Aciduria and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. 精氨基琥珀酸 二钠盐 水合物 ≥80% | Sigma-Aldrich [sigmaaldrich.com]
Application Notes and Protocols for Enzymatic Assays Involving Argininosuccinic Acid Disodium Salt
For Researchers, Scientists, and Drug Development Professionals
Introduction
Argininosuccinic acid is a critical intermediate in two vital metabolic pathways: the urea (B33335) cycle and the citrulline-nitric oxide (NO) cycle.[1] The enzymes responsible for its metabolism, argininosuccinate (B1211890) synthetase (ASS) and argininosuccinate lyase (ASL), play pivotal roles in nitrogen detoxification and the synthesis of arginine, the precursor for nitric oxide.[2][3][4] Dysregulation of these enzymes is implicated in several inherited metabolic disorders, most notably argininosuccinic aciduria, making their study essential for diagnostics and therapeutic development.[3][4][5]
These application notes provide detailed protocols for the enzymatic assays of ASL and ASS using argininosuccinic acid disodium (B8443419) salt as a substrate or product, respectively. The protocols are designed for researchers in academia and the pharmaceutical industry engaged in basic research, drug discovery, and the development of diagnostic assays.
Signaling Pathways Involving Argininosuccinic Acid
Argininosuccinic acid is a key metabolite linking the urea cycle, primarily in the liver for ammonia (B1221849) detoxification, with the citrulline-NO cycle, which is active in various tissues for nitric oxide production.
The Urea Cycle
The urea cycle converts toxic ammonia, a byproduct of amino acid catabolism, into urea for excretion.[6][7] ASS catalyzes the ATP-dependent condensation of citrulline and aspartate to form argininosuccinate.[2][6][7] Subsequently, ASL cleaves argininosuccinate into arginine and fumarate (B1241708).[3][6][7] The arginine is then hydrolyzed to urea and ornithine, the latter of which is recycled for further rounds of the cycle.[6][7]
The Citrulline-NO Cycle
In many tissues, the synthesis of nitric oxide (NO), a critical signaling molecule, is dependent on the recycling of citrulline back to arginine.[2][8] This process, known as the citrulline-NO cycle, utilizes ASS and ASL to regenerate arginine from citrulline, which is a co-product of the nitric oxide synthase (NOS) reaction.[2][9]
Quantitative Data Summary
The following tables summarize key quantitative data for the enzymatic assays and relevant metabolite concentrations.
| Parameter | Argininosuccinate Lyase (ASL) - Human Liver | Argininosuccinate Lyase (ASL) - Human Erythrocytes | Reference(s) |
| Km for Argininosuccinate | ~0.20 mM | 0.66 mM | [5][10] |
| Km for Fumarate | 5.3 mM | Not Reported | [10] |
| Km for Arginine | 3.0 mM | Not Reported | [10] |
| Vmax | 10.3 µmol/min/mg protein (forward reaction) | 7.2 nmol/h/mg Hb | [5][10] |
Table 1: Kinetic Parameters of Human Argininosuccinate Lyase (ASL)
| Parameter | Argininosuccinate Synthetase (ASS) - Bovine Liver | Reference(s) |
| Km for ATP | Not explicitly stated in the provided results | [3] |
| Km for Citrulline | Not explicitly stated in the provided results | [3] |
| Km for Aspartate | Not explicitly stated in the provided results | [3] |
Table 2: Kinetic Parameters of Bovine Argininosuccinate Synthetase (ASS) Note: Detailed Km values for human ASS were not available in the provided search results. The kinetic mechanism for the bovine enzyme is an ordered addition of MgATP, citrulline, and aspartate.[3]
| Analyte | Normal Plasma Concentration | Plasma Concentration in Argininosuccinic Aciduria | Reference(s) |
| Argininosuccinic Acid | <5 µmol/L | 5-110 µmol/L (typically) | [11] |
| Citrulline | Varies by lab | 100-300 µmol/L | [11] |
| Arginine | Varies by lab | Often low | [11] |
Table 3: Typical Plasma Concentrations of Relevant Metabolites
Experimental Protocols
Protocol 1: Continuous Spectrophotometric Assay for Argininosuccinate Lyase (ASL) Activity
This protocol describes a continuous spectrophotometric method to determine the activity of ASL by monitoring the formation of fumarate, which absorbs light at 240 nm.
Principle:
L-Argininosuccinate --(ASL)--> L-Arginine + Fumarate
The rate of increase in absorbance at 240 nm is directly proportional to the ASL activity.
Materials:
-
Argininosuccinic acid disodium salt
-
Potassium Phosphate Monobasic
-
Potassium Hydroxide (KOH)
-
Deionized water
-
UV-transparent cuvettes
-
Thermostatted spectrophotometer capable of reading at 240 nm
Reagent Preparation:
-
100 mM Potassium Phosphate Buffer (pH 7.5 at 37°C): Dissolve Potassium Phosphate, Monobasic in deionized water to a final concentration of 100 mM. Adjust the pH to 7.5 at 37°C with 2 M KOH.
-
11.7 mM Argininosuccinic Acid (ASA) Substrate Solution: Prepare fresh by dissolving this compound salt in deionized water.
-
Enzyme Solution: Prepare a solution of the enzyme source (e.g., cell lysate, purified enzyme) in cold deionized water to achieve a final concentration of 0.5 - 1.5 units/ml.
Assay Procedure:
-
Set the spectrophotometer to 240 nm and equilibrate the cuvette holder to 37°C.
-
In a quartz cuvette, prepare the reaction mixture as follows:
-
2.00 mL of 100 mM Potassium Phosphate Buffer (pH 7.5)
-
0.65 mL of deionized water
-
0.10 mL of Enzyme Solution
-
-
For the blank, substitute the enzyme solution with 0.10 mL of deionized water.
-
Mix by inversion and incubate the cuvettes in the spectrophotometer at 37°C for 5 minutes to reach thermal equilibrium.
-
Monitor the absorbance at 240 nm until a stable baseline is achieved.
-
Initiate the reaction by adding 0.25 mL of 11.7 mM ASA Substrate Solution to both the sample and blank cuvettes.
-
Immediately mix by inversion and start recording the absorbance at 240 nm every 15 seconds for 5-10 minutes.
Data Analysis:
-
Plot absorbance at 240 nm versus time.
-
Determine the initial linear rate of the reaction (ΔA240/min) for both the sample and the blank.
-
Subtract the rate of the blank from the rate of the sample to correct for any non-enzymatic reaction.
-
Calculate the enzyme activity using the Beer-Lambert law:
-
Activity (µmol/min/mL) = (ΔA240/min * Total Volume (mL)) / (ε * Path Length (cm) * Enzyme Volume (mL))
-
Where ε (molar extinction coefficient) for fumarate at 240 nm and pH 7.5 is 2.44 mM⁻¹cm⁻¹.
-
Protocol 2: Non-Radioactive Argininosuccinate Synthetase (ASS) Activity Assay (Pyrophosphate Detection)
This protocol describes a non-radioactive method for determining ASS activity by quantifying the production of pyrophosphate (PPi), a co-product of the reaction. The PPi can be measured using a commercially available colorimetric or fluorescent assay kit.
Principle:
L-Citrulline + L-Aspartate + ATP --(ASS)--> L-Argininosuccinate + AMP + PPi
The amount of PPi produced is directly proportional to the ASS activity.
Materials:
-
L-Citrulline
-
L-Aspartic acid
-
Adenosine 5'-triphosphate (ATP) disodium salt
-
Magnesium chloride (MgCl₂)
-
Tris-HCl
-
Enzyme source (e.g., cell lysate, purified enzyme)
-
Pyrophosphate Assay Kit (colorimetric or fluorescent)
-
Microplate reader
Reagent Preparation:
-
ASS Reaction Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 10 mM MgCl₂): Prepare a stock solution of Tris-HCl and MgCl₂ and adjust the pH to 8.0.
-
Substrate Stock Solutions: Prepare concentrated stock solutions of L-Citrulline, L-Aspartate, and ATP in deionized water.
-
Enzyme Solution: Prepare a suitable dilution of the enzyme source in a compatible buffer.
Assay Procedure:
-
Prepare a reaction master mix containing the ASS Reaction Buffer and the substrates (L-Citrulline, L-Aspartate, and ATP) at their final desired concentrations.
-
Pipette the master mix into the wells of a microplate.
-
Add the enzyme solution to the appropriate wells to initiate the reaction. For a negative control, add buffer instead of the enzyme solution.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
Stop the reaction according to the instructions of the pyrophosphate assay kit (this may involve adding a stop solution or heating).
-
Add the reagents from the pyrophosphate assay kit to each well.
-
Incubate the plate as per the kit's instructions to allow for color or fluorescence development.
-
Read the absorbance or fluorescence on a microplate reader at the appropriate wavelength.
Data Analysis:
-
Generate a standard curve using the pyrophosphate standards provided in the kit.
-
Subtract the background reading (negative control) from the sample readings.
-
Use the standard curve to determine the concentration of PPi produced in each sample.
-
Calculate the ASS activity:
-
Activity (nmol/min/mg protein) = (PPi produced (nmol)) / (Incubation time (min) * Amount of protein (mg))
-
Conclusion
The provided protocols offer robust and reliable methods for the enzymatic analysis of argininosuccinate lyase and argininosuccinate synthetase. These assays are fundamental tools for researchers investigating the urea and citrulline-NO cycles, as well as for those involved in the study and development of therapies for related metabolic disorders. Careful optimization of assay conditions, particularly enzyme concentration and incubation times, is recommended to ensure accurate and reproducible results.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. jst.go.jp [jst.go.jp]
- 3. Kinetic mechanism of argininosuccinate synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Argininosuccinate Lyase Deficiency – Argininosuccinic Aciduria and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of argininosuccinate lyase and arginase activities with an amino acid analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.tamu.edu [chem.tamu.edu]
- 7. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 8. Kinetic analysis of argininosuccinate synthetase in a variant form of citrullinaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A radiochemical assay for argininosuccinate synthetase with [U-14C]aspartate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Argininosuccinate lyase: purification and characterization from human liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Argininosuccinate Lyase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Enzyme Kinetics Studies Using Argininosuccinic Acid Disodium Salt
Audience: Researchers, scientists, and drug development professionals.
Introduction
Argininosuccinic acid is a key intermediate in the urea (B33335) cycle and the endogenous synthesis of arginine. The disodium (B8443419) salt of argininosuccinic acid is a crucial substrate for in vitro kinetic studies of two pivotal enzymes: Argininosuccinate (B1211890) Lyase (ASL) and Argininosuccinate Synthetase (ASS). Accurate characterization of the kinetic properties of these enzymes is essential for understanding their roles in metabolic pathways, investigating the pathophysiology of related genetic disorders such as argininosuccinic aciduria and citrullinemia, and for the development of novel therapeutic interventions.
These application notes provide detailed protocols for performing in vitro enzyme kinetic assays for both ASL and ASS, along with a summary of relevant kinetic data and graphical representations of the associated metabolic pathways.
Argininosuccinate Lyase (ASL)
Argininosuccinate Lyase (EC 4.3.2.1) is a cytosolic enzyme that catalyzes the reversible cleavage of argininosuccinate to produce arginine and fumarate (B1241708). This reaction is the fourth step of the urea cycle and is also critical for the synthesis of arginine in various tissues for processes like nitric oxide and polyamine production.[1][2]
Kinetic Data for Argininosuccinate Lyase
The following table summarizes the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) for ASL from various sources with argininosuccinic acid as the substrate.
| Enzyme Source | Km (mM) | Vmax | Reference |
| Rat Liver | 1.25 | 0.54 µmol/h/mg protein | [3] |
| Human Erythrocytes | 0.66 | 7.2 nmol/h/mg Hb | [3] |
| Bovine Liver | 0.051 | Not specified | [4] |
Experimental Protocol: Spectrophotometric Assay for ASL Activity
This protocol describes a continuous spectrophotometric method to determine the kinetic parameters of ASL by monitoring the formation of fumarate, which absorbs light at 240 nm.[1]
Materials:
-
Argininosuccinic acid disodium salt
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.5 at 37°C)
-
Purified Argininosuccinate Lyase enzyme solution
-
UV-transparent cuvettes or microplate
-
Spectrophotometer with temperature control
Procedure:
-
Reagent Preparation:
-
Prepare a 100 mM potassium phosphate buffer and adjust the pH to 7.5 at 37°C.
-
Prepare a stock solution of this compound salt (e.g., 11.7 mM) in deionized water. Prepare a series of dilutions to be used for determining the Michaelis-Menten kinetics.
-
-
Assay Setup:
-
In a quartz cuvette, prepare the reaction mixture with the following components:
-
2.00 mL of 100 mM Potassium Phosphate Buffer (pH 7.5)
-
0.65 mL of deionized water
-
0.10 mL of enzyme solution (containing 0.5 - 1.5 units/mL)
-
-
For the blank, replace the enzyme solution with deionized water.
-
Mix by inversion and equilibrate the cuvette to 37°C in the spectrophotometer.
-
-
Reaction Initiation and Measurement:
-
Monitor the absorbance at 240 nm until a stable baseline is achieved.
-
Initiate the reaction by adding 0.25 mL of the argininosuccinic acid solution.
-
Immediately mix by inversion and record the increase in absorbance at 240 nm for approximately 5 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (v) from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of fumarate at 240 nm (ε = 2.44 mM⁻¹cm⁻¹).
-
Repeat the assay with varying concentrations of argininosuccinic acid.
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.
-
Argininosuccinate Synthetase (ASS)
Argininosuccinate Synthetase (EC 6.3.4.5) is an enzyme that catalyzes the ATP-dependent synthesis of argininosuccinate from citrulline and aspartate.[5] This reaction is the third and rate-limiting step in the urea cycle.[6]
Kinetic Data for Argininosuccinate Synthetase
The following table summarizes the kinetic constants for ASS.
| Enzyme Source | Substrate | Km (µM) | kcat (s⁻¹) | Reference |
| Recombinant Human | Citrulline | 52 ± 5 | 0.39 ± 0.01 | [7] |
| Bovine Liver | MgATP | 30 | Not specified | [8] |
| Bovine Liver | Citrulline | 14 | Not specified | [8] |
| Bovine Liver | Aspartate | 12 | Not specified | [8] |
Experimental Protocol: Coupled Spectrophotometric Assay for ASS Activity
This protocol describes a coupled enzyme assay to determine the kinetic parameters of ASS by monitoring the oxidation of NADH at 340 nm. The production of AMP, a product of the ASS reaction, is coupled to the pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase reactions.[7][9]
Materials:
-
This compound salt (as a product for inhibition studies, if desired)
-
L-Citrulline
-
L-Aspartic acid
-
Adenosine triphosphate (ATP)
-
Magnesium chloride (MgCl₂)
-
Potassium chloride (KCl)
-
HEPES buffer (pH 7.5)
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
Purified Argininosuccinate Synthetase enzyme solution
-
Spectrophotometer with temperature control
Procedure:
-
Reagent Preparation:
-
Prepare a reaction buffer containing HEPES (e.g., 50 mM, pH 7.5), KCl (e.g., 100 mM), and MgCl₂ (e.g., 10 mM).
-
Prepare stock solutions of L-citrulline, L-aspartic acid, and ATP.
-
-
Assay Setup:
-
In a cuvette, prepare the coupling system mixture containing:
-
HEPES buffer
-
PEP (e.g., 1 mM)
-
NADH (e.g., 0.2 mM)
-
PK (e.g., 5 units)
-
LDH (e.g., 5 units)
-
-
Add the ASS enzyme solution to the cuvette.
-
Add L-aspartic acid and L-citrulline to the desired final concentrations.
-
Equilibrate the mixture to the desired temperature (e.g., 25°C or 37°C).
-
-
Reaction Initiation and Measurement:
-
Monitor the absorbance at 340 nm to establish a stable baseline.
-
Initiate the reaction by adding ATP to the cuvette.
-
Record the decrease in absorbance at 340 nm over time.
-
-
Data Analysis:
-
Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of NADH at 340 nm (ε = 6220 M⁻¹cm⁻¹).
-
To determine the kinetic parameters for one substrate (e.g., citrulline), vary its concentration while keeping the concentrations of the other substrates (aspartate and ATP) constant and saturating.
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Signaling Pathways and Experimental Workflows
Urea Cycle
The urea cycle is a central metabolic pathway for the detoxification of ammonia (B1221849) and the synthesis of arginine. Both ASL and ASS are key enzymes in this cycle.[10][11]
Caption: The Urea Cycle pathway highlighting the roles of ASS and ASL.
Citrulline-NO Cycle
In many tissues, ASL and ASS are involved in the citrulline-nitric oxide (NO) cycle, which regenerates arginine for the production of NO, an important signaling molecule.[5]
Caption: The Citrulline-NO cycle for arginine regeneration.
Experimental Workflow for Enzyme Kinetics
The following diagram illustrates the general workflow for determining the kinetic parameters of an enzyme using this compound salt.
Caption: General workflow for enzyme kinetic analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Argininosuccinate lyase - Wikipedia [en.wikipedia.org]
- 3. Determination of argininosuccinate lyase and arginase activities with an amino acid analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.tamu.edu [chem.tamu.edu]
- 5. Argininosuccinate synthase - Wikipedia [en.wikipedia.org]
- 6. Kinetic mechanism of argininosuccinate synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.tamu.edu [chem.tamu.edu]
- 9. med.upenn.edu [med.upenn.edu]
- 10. Urea cycle - Wikipedia [en.wikipedia.org]
- 11. news-medical.net [news-medical.net]
Application of Argininosuccinic Acid Disodium Salt in the Study of Argininosuccinic Aciduria
For Researchers, Scientists, and Drug Development Professionals
Introduction
Argininosuccinic aciduria (ASA) is an autosomal recessive disorder of the urea (B33335) cycle caused by a deficiency of the enzyme argininosuccinate (B1211890) lyase (ASL).[1] This deficiency disrupts the detoxification of nitrogenous waste, leading to hyperammonemia and the accumulation of argininosuccinic acid.[1] The pathophysiology of ASA is complex, extending beyond the urea cycle to affect nitric oxide (NO) synthesis, which can lead to long-term complications such as hypertension and neurocognitive deficits.[2][3] Argininosuccinic acid disodium (B8443419) salt serves as a critical research tool in the investigation of ASA, facilitating the development of diagnostic assays, the characterization of disease models, and the evaluation of novel therapeutic agents. This document provides detailed application notes and protocols for the use of argininosuccinic acid disodium salt in ASA research.
Biochemical and Cellular Applications
This compound salt is primarily utilized as a substrate for the argininosuccinate lyase (ASL) enzyme in biochemical assays.[4][5][6] These assays are fundamental for:
-
Confirming the diagnosis of ASA: Measuring ASL enzyme activity in patient-derived cells (e.g., fibroblasts or erythrocytes) can confirm the diagnosis of ASA.[7][8]
-
Characterizing ASL mutations: The impact of different ASL gene mutations on enzyme function can be quantified by expressing the mutant proteins and measuring their activity using this compound salt as a substrate.[9]
-
Screening for potential therapeutic compounds: High-throughput screening of small molecules that may enhance residual ASL activity or act as pharmacological chaperones can be performed using ASL enzyme assays.
Quantitative Data from In Vitro Studies
| Parameter | Description | Value | Reference |
| Substrate Concentration | Concentration of this compound salt used in ASL enzyme activity assays. | 34 mM | [9] |
| Oxidative Stress Induction | Concentration of argininosuccinic acid that induces oxidative stress in rat cerebral cortex and striatum in vitro. | 250-1000 μM | [10] |
Use in Animal Models
Animal models of ASA, such as the Asl(Neo/Neo) hypomorphic mouse, are invaluable for studying the pathophysiology of the disease and for testing the efficacy of new treatments.[11] While this compound salt is not directly administered to these models as a treatment, it is essential for the biochemical analysis of samples from these animals to:
-
Monitor disease progression: Measuring the accumulation of argininosuccinic acid in plasma and tissues is a key biomarker of disease severity.[11][12]
-
Evaluate therapeutic efficacy: Successful therapies, such as gene therapy or mRNA-based treatments, are expected to reduce the levels of argininosuccinic acid.[2][12][13][14]
Quantitative Data from Animal Model Studies
| Parameter | Model | Finding | Reference |
| Survival Improvement | AslNeo/Neo mice | Intravenous administration of LNP-ASL CDS2 (3 mg/kg twice weekly) fully protected the mice and drastically improved survival. | [13][14] |
| Biochemical Correction | ASA mice | Liver-directed gene therapy corrected the hepatic biochemical defect, including reducing argininosuccinic acid levels. | [3][12] |
| Growth Improvement | ASA mice | Gene therapy-treated ASA mice showed significantly better growth compared to placebo-treated mice. | [12] |
Clinical Research Applications
In clinical studies involving ASA patients, the quantification of argininosuccinic acid is a primary endpoint for assessing the effectiveness of therapeutic interventions.
Quantitative Data from Clinical Studies
| Parameter | Study Design | Finding | Reference |
| Plasma Citrulline Levels | Comparison of healthy infants and infants with ASA | Healthy infants: 22 µmol/L; Infants with ASA: 220 µmol/L. | [15] |
| Effect of High-Dose Arginine | Randomized, double-blind, placebo-controlled, cross-over trial | High-dose arginine (500mg/kg/day) led to statistically significant increases in plasma ASA and AST levels. | [16] |
| Metabolite Levels in Late-Onset ASA | Case series | Levels of argininosuccinic acid and its anhydrides in plasma and urine did not correlate with residual ASL-lyase levels in erythrocytes. | [7] |
Signaling Pathways and Experimental Workflows
Disrupted Urea and Citrulline-NO Cycles in ASA
References
- 1. benchchem.com [benchchem.com]
- 2. Adeno-associated viral gene therapy corrects a mouse model of argininosuccinic aciduria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimizing Therapy for Argininosuccinic Aciduria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound salt hydrate ≥80% | Sigma-Aldrich [sigmaaldrich.com]
- 5. scientificlabs.com [scientificlabs.com]
- 6. scientificlabs.co.uk [scientificlabs.co.uk]
- 7. [Argininosuccinic aciduria. Comparative studies and detection of carriers in 3 affected families] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. thinkgenetic.org [thinkgenetic.org]
- 9. Understanding the Role of Argininosuccinate Lyase Transcript Variants in the Clinical and Biochemical Variability of the Urea Cycle Disorder Argininosuccinic Aciduria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
- 12. Nitric-Oxide Supplementation for Treatment of Long-Term Complications in Argininosuccinic Aciduria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ASL mRNA-LNP Therapeutic for the Treatment of Argininosuccinic Aciduria Enables Survival Benefit in a Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ASL mRNA-LNP Therapeutic for the Treatment of Argininosuccinic Aciduria Enables Survival Benefit in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Arginine Therapy in Argininosuccinic Aciduria and its Effects on Liver Dysfunction – Evidence Based Analysis from a Randomized Clinical Trial | Urea Cycle Disorders Consortium [ucdc.rarediseasesnetwork.org]
Argininosuccinic Acid Disodium Salt as a Novel Antibody Labeling Agent: Application Notes and Protocols
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Antibody conjugation is a cornerstone technique in biomedical research and diagnostics, enabling the attachment of various labels, such as fluorescent dyes, enzymes, or biotin, to antibodies for a myriad of applications.[1][2] This process allows for the specific detection and visualization of target antigens in techniques like flow cytometry, immunohistochemistry, and ELISAs.[1][3] While numerous conjugation chemistries exist, the exploration of novel labeling agents is crucial for advancing the field.
This document outlines a potential application for argininosuccinic acid disodium (B8443419) salt as a novel, water-soluble labeling agent for antibodies. Argininosuccinic acid possesses multiple reactive functional groups, including primary amines and carboxylic acids, which can be leveraged for covalent conjugation to antibodies.[4][5][6] We propose a two-step conjugation protocol utilizing carbodiimide (B86325) chemistry to link argininosuccinic acid disodium salt to the primary amines of antibody lysine (B10760008) residues. This approach offers a hypothetical framework for researchers interested in exploring new antibody labeling strategies.
Physicochemical Properties of this compound Salt
| Property | Value | Reference |
| Chemical Formula | C₁₀H₁₆N₄Na₂O₆ | [] |
| Molecular Weight | 334.24 g/mol (anhydrous basis) | [] |
| Appearance | White to off-white powder | [] |
| Solubility | Soluble in water | [8] |
| Storage | -20°C, hygroscopic | [][9] |
Proposed Signaling Pathway Involvement
While argininosuccinic acid itself is an intermediate in the urea (B33335) cycle, its application as an antibody labeling agent is not intended to directly interfere with this pathway.[10][11] Instead, antibodies labeled with this molecule would be used as tools to investigate various signaling pathways, depending on the antibody's target. For instance, an antibody targeting a cell surface receptor involved in a cancer signaling pathway could be labeled with a fluorescent dye via an argininosuccinic acid linker to visualize receptor internalization or trafficking.
Experimental Protocols
This section details a hypothetical protocol for the conjugation of this compound salt to an antibody, followed by the attachment of a reporter molecule. This protocol is based on well-established carbodiimide chemistry.[11][12]
Protocol 1: Two-Step EDC/NHS Conjugation of this compound Salt to an Antibody
This protocol describes the activation of the carboxyl groups on argininosuccinic acid using EDC and Sulfo-NHS, followed by conjugation to the primary amines of an antibody.
Materials:
-
Antibody to be labeled (in a buffer free of amines, e.g., PBS)
-
This compound salt
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer (e.g., 0.1 M MES, pH 6.0)
-
Conjugation Buffer (e.g., PBS, pH 7.4)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.5)
-
Desalting columns
Procedure:
-
Antibody Preparation:
-
Dissolve or dialyze the antibody into the Conjugation Buffer at a concentration of 1-5 mg/mL. The buffer should be free of primary amines (e.g., Tris) and stabilizers like BSA.[8]
-
-
Activation of Argininosuccinic Acid:
-
Immediately before use, prepare a 10 mg/mL solution of this compound salt in Activation Buffer.
-
Prepare 10 mg/mL solutions of EDC and Sulfo-NHS in Activation Buffer.
-
In a microcentrifuge tube, combine 100 µL of the argininosuccinic acid solution with 10 µL of EDC and 20 µL of Sulfo-NHS solutions.
-
Incubate for 15-30 minutes at room temperature to activate the carboxyl groups.
-
-
Conjugation to Antibody:
-
Add the activated argininosuccinic acid solution to the prepared antibody solution at a molar ratio of 20:1 to 50:1 (activated argininosuccinic acid:antibody).
-
Incubate for 2 hours at room temperature with gentle stirring.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to a final concentration of 50 mM to stop the reaction.
-
Incubate for 15 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove excess, unreacted argininosuccinic acid and byproducts using a desalting column equilibrated with PBS.
-
Protocol 2: Characterization of the Antibody-Argininosuccinic Acid Conjugate
Methods:
-
UV-Vis Spectroscopy: Determine the protein concentration and the degree of labeling (if a chromophore is introduced).[10]
-
Size-Exclusion Chromatography (SEC): Assess the purity of the conjugate and check for aggregation.[2]
-
Mass Spectrometry: Confirm the successful conjugation and determine the distribution of the number of attached argininosuccinic acid molecules.[13]
Hypothetical Data Presentation
The following tables present illustrative data that might be obtained from the characterization of an antibody conjugated with argininosuccinic acid.
Table 1: Hypothetical UV-Vis Spectrophotometry Results
| Sample | A280 | A_max (if applicable) | Protein Concentration (mg/mL) | Degree of Labeling (DOL) |
| Unconjugated Antibody | 1.35 | N/A | 1.0 | N/A |
| Conjugated Antibody | 1.32 | 0.45 | 0.98 | 4.2 |
Table 2: Hypothetical Size-Exclusion Chromatography Results
| Sample | Retention Time (min) | Peak Area (%) | Purity (%) |
| Unconjugated Antibody | 8.5 | 98.5 | 98.5 |
| Conjugated Antibody | 8.4 | 95.2 | 95.2 |
| Aggregates | 6.2 | 3.1 | N/A |
| Fragments | 10.1 | 1.7 | N/A |
Visualizations
Proposed Chemical Reaction
References
- 1. adcreview.com [adcreview.com]
- 2. pharmafocusamerica.com [pharmafocusamerica.com]
- 3. EDC/NHS activation mechanism of polymethacrylic acid: anhydride versus NHS-ester - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Argininosuccinic acid - Wikipedia [en.wikipedia.org]
- 5. Argininosuccinic Acid | C10H18N4O6 | CID 16950 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. P. aeruginosa Metabolome Database: Argininosuccinic acid (PAMDB000224) [pseudomonas.umaryland.edu]
- 8. biotium.com [biotium.com]
- 9. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]
- 10. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - KR [thermofisher.com]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. blog.crownbio.com [blog.crownbio.com]
Application Note & Protocol: Quantification of Argininosuccinic Acid in Human Plasma using High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Argininosuccinic acid (ASA) is a critical intermediate in the urea (B33335) cycle, a metabolic pathway primarily occurring in the liver that detoxifies ammonia (B1221849) by converting it into urea for excretion.[1][2] The enzyme argininosuccinate (B1211890) lyase (ASL) catalyzes the cleavage of ASA into arginine and fumarate.[3][4] A deficiency in ASL activity leads to the autosomal recessive disorder Argininosuccinic aciduria (ASAuria), the second most common urea cycle disorder.[3][4][5] This condition results in the accumulation of ASA in the blood and urine, leading to hyperammonemia, encephalopathy, and other severe neurological and hepatic complications.[2][3] Accurate and reliable quantification of Argininosuccinic acid is therefore essential for the diagnosis and monitoring of ASAuria.
This application note provides a detailed protocol for the determination of Argininosuccinic acid in human plasma samples by High-Performance Liquid Chromatography (HPLC) with fluorescence detection, following pre-column derivatization.
Principle of the Method
This method utilizes reversed-phase HPLC to separate amino acids, including Argininosuccinic acid, from other components in a plasma sample. Due to the lack of a suitable chromophore in Argininosuccinic acid for UV-Vis detection, a pre-column derivatization step is employed using o-phthalaldehyde (B127526) (OPA) and a thiol-containing reagent (e.g., 3-mercaptopropionic acid) to form a highly fluorescent isoindole derivative.[5][6][7] The derivatized sample is then injected into the HPLC system, and the fluorescent derivatives are detected at specific excitation and emission wavelengths. Quantification is achieved by comparing the peak area of the analyte to that of a known concentration of a standard. An internal standard is used to correct for variations in sample preparation and injection volume.
Experimental Protocol
Materials and Reagents
-
Argininosuccinic acid standard
-
L-Norleucine (Internal Standard)
-
o-Phthalaldehyde (OPA)
-
3-Mercaptopropionic acid (MPA)
-
Boric acid
-
Potassium dihydrogen phosphate (B84403) (KH₂PO₄)
-
Dipotassium (B57713) hydrogen phosphate (K₂HPO₄)
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Ultrapure water
-
Human plasma (collected in EDTA tubes)
-
Perchloric acid (for protein precipitation)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Binary or quaternary pump
-
Autosampler with a refrigerated sample compartment
-
Column oven
-
Fluorescence detector
-
-
Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Centrifuge
-
Vortex mixer
-
pH meter
-
Analytical balance
-
Micropipettes
Solution Preparation
-
Borate (B1201080) Buffer: Prepare a solution of boric acid and adjust the pH to the desired level (e.g., 10.4) with a concentrated sodium hydroxide (B78521) solution.
-
OPA/MPA Reagent: Dissolve OPA in borate buffer and add MPA. This solution should be prepared fresh daily and protected from light. For example, a reagent can be prepared by dissolving 20 µL of 3-mercaptopropionic acid in 20 mL of borate buffer.[5]
-
Mobile Phase A: 15 mmol/L potassium dihydrogen phosphate and 5 mmol/L dipotassium hydrogen phosphate in ultrapure water.[5][8]
-
Mobile Phase B: A mixture of acetonitrile, methanol, and water (e.g., 250:200:50 v/v/v).[5][8]
-
Internal Standard Stock Solution: Prepare a stock solution of L-Norleucine in ultrapure water.
-
Argininosuccinic Acid Standard Stock Solution: Prepare a stock solution of Argininosuccinic acid in a suitable solvent (e.g., 0.1 N HCl).
Sample Preparation
-
Plasma Collection: Collect whole blood in EDTA-containing tubes and centrifuge at 4000 rpm to separate the plasma.[5]
-
Protein Precipitation: To 200 µL of plasma, add 50 µL of the internal standard solution (L-Norleucine). Add 800 µL of methanol to precipitate the proteins.[5]
-
Centrifugation: Vortex the mixture and then centrifuge at 4000 rpm to pellet the precipitated proteins.[5]
-
Supernatant Collection: Carefully collect the clear supernatant.[5]
Pre-column Derivatization
-
In a clean vial, mix 200 µL of the supernatant from the sample preparation step with 100 µL of the MPA reagent.[5]
-
Add 50 µL of the OPA reagent to the mixture.[5]
-
Allow the reaction to proceed for 2 minutes at room temperature before injection into the HPLC system.[5]
HPLC Conditions
| Parameter | Value |
| Column | Reversed-phase C18 (e.g., 4.6 mm x 150 mm, 5 µm) |
| Mobile Phase A | 15 mmol/L KH₂PO₄ and 5 mmol/L K₂HPO₄ |
| Mobile Phase B | Acetonitrile:Methanol:Water (250:200:50 v/v/v) |
| Flow Rate | 1.2 mL/min[5][8] |
| Injection Volume | 50 µL[5] |
| Column Temperature | 40 °C |
| Fluorescence Detector | Excitation: 330 nm, Emission: 450 nm[5][8] |
Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 90 | 10 |
| 10 | 70 | 30 |
| 20 | 40 | 60 |
| 25 | 10 | 90 |
| 30 | 90 | 10 |
Note: The gradient program should be optimized based on the specific column and HPLC system used to ensure adequate separation of Argininosuccinic acid from other amino acids and plasma components.
Data Analysis and Interpretation
The concentration of Argininosuccinic acid in the plasma sample is determined by comparing the peak area of the ASA derivative to the peak area of the internal standard and referencing a calibration curve constructed from standards of known concentrations.
| Analyte | Healthy Infants (µmol/L) | Infants with ASAuria (µmol/L) |
| Citrulline * | 22[5][8] | 220[5][8] |
| Argininosuccinic Acid | Not typically detected or very low levels | Markedly elevated |
*While this protocol is for Argininosuccinic acid, citrulline is another key marker for Argininosuccinic aciduria, and its concentration is often significantly elevated.[5][9]
Visualizations
Urea Cycle Pathway
Caption: The Urea Cycle and the role of Argininosuccinate Lyase (ASL).
Experimental Workflow
Caption: Workflow for the HPLC analysis of Argininosuccinic acid.
Conclusion
The HPLC method with pre-column derivatization and fluorescence detection provides a sensitive and reliable approach for the quantification of Argininosuccinic acid in human plasma. This application note and protocol offer a comprehensive guide for researchers and clinicians involved in the diagnosis and management of Argininosuccinic aciduria. The provided workflow and urea cycle diagrams serve to visually simplify the experimental process and the biochemical basis of the disorder.
References
- 1. Urea cycle - Wikipedia [en.wikipedia.org]
- 2. Argininosuccinic aciduria: MedlinePlus Genetics [medlineplus.gov]
- 3. researchgate.net [researchgate.net]
- 4. Argininosuccinate Lyase Deficiency – Argininosuccinic Aciduria and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. abp.ptbioch.edu.pl [abp.ptbioch.edu.pl]
- 6. Rapid, specific HPLC method for the determination of argininosuccinic acid following pre-column derivatization with o-phthaladehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High-performance liquid chromatographic assay of argininosuccinate: its application in argininosuccinic aciduria and in normal man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of amino acid profile for argininosuccinic aciduria disorder using High-Performance Liquid Chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes: Coupled Enzyme Assay for Argininosuccinate Lyase (ASL) Activity
For Researchers, Scientists, and Drug Development Professionals
Objective
This document provides a detailed protocol for the determination of Argininosuccinate (B1211890) Lyase (ASL) activity using a continuous spectrophotometric coupled enzyme assay. This method is suitable for characterizing ASL kinetics, screening for inhibitors, and assessing enzyme activity in purified preparations or biological samples.
Introduction
Argininosuccinate Lyase (ASL) is a critical enzyme in the urea (B33335) cycle, responsible for the reversible cleavage of argininosuccinic acid into L-arginine and fumarate (B1241708).[1] Deficiency of ASL leads to the genetic disorder argininosuccinic aciduria, the second most common urea cycle disorder, characterized by the accumulation of ammonia (B1221849) and argininosuccinic acid in the body.[2][3][4][5] Accurate measurement of ASL activity is crucial for diagnosing this disorder and for the development of therapeutic interventions.[6]
This application note describes a robust and sensitive coupled enzyme assay for ASL. The assay quantifies the rate of fumarate production from the ASL-catalyzed cleavage of argininosuccinic acid disodium (B8443419) salt. The fumarate is then converted to L-malate by fumarase, which is subsequently oxidized by malate (B86768) dehydrogenase (MDH) with the concomitant reduction of NAD+ to NADH. The increase in absorbance at 340 nm due to the formation of NADH is directly proportional to the ASL activity.[1][2]
Principle of the Assay
The determination of ASL activity is achieved through a three-step enzymatic cascade.
-
Argininosuccinate Lyase (ASL) : In the primary reaction, ASL catalyzes the conversion of Argininosuccinic Acid to L-Arginine and Fumarate.
-
Fumarase (Fumarate Hydratase) : The fumarate produced is then hydrated by an excess of Fumarase to form L-Malate.
-
Malate Dehydrogenase (MDH) : Finally, L-Malate is oxidized by Malate Dehydrogenase in the presence of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), producing oxaloacetate and NADH.
The rate of NADH production is monitored by measuring the increase in absorbance at 340 nm. Under conditions where ASL is the rate-limiting enzyme, the rate of NADH formation is directly proportional to the ASL activity in the sample.
Materials and Reagents
| Reagent | Supplier | Catalog Number | Storage |
| Argininosuccinic Acid, Disodium Salt | Sigma-Aldrich | A5707 | -20°C |
| Fumarase (from porcine heart) | Sigma-Aldrich | F1754 | 2-8°C |
| Malate Dehydrogenase (from porcine heart) | Sigma-Aldrich | M1000 | 2-8°C |
| β-Nicotinamide adenine dinucleotide (NAD+) | Sigma-Aldrich | N7004 | -20°C |
| Tris-HCl | Sigma-Aldrich | T5941 | Room Temperature |
| Purified Argininosuccinate Lyase (ASL) or cell/tissue lysate | - | - | -20°C or -80°C |
| Deionized Water (ddH₂O) | - | - | Room Temperature |
Experimental Protocols
Reagent Preparation
-
Tris Buffer (1 M, pH 7.5) : Dissolve 121.14 g of Tris base in 800 mL of ddH₂O. Adjust the pH to 7.5 with concentrated HCl. Bring the final volume to 1 L with ddH₂O.
-
Assay Buffer (100 mM Tris-HCl, pH 7.5) : Dilute the 1 M Tris Buffer 1:10 with ddH₂O.
-
Argininosuccinic Acid Stock Solution (100 mM) : Dissolve 32.8 mg of Argininosuccinic Acid, Disodium Salt in 1 mL of Assay Buffer. Prepare fresh.
-
NAD+ Stock Solution (50 mM) : Dissolve 33.2 mg of NAD+ in 1 mL of Assay Buffer. Store in aliquots at -20°C.
-
Fumarase Stock Solution (1000 units/mL) : Reconstitute lyophilized Fumarase in Assay Buffer to a final concentration of 1000 units/mL. Store at 2-8°C.
-
Malate Dehydrogenase Stock Solution (1000 units/mL) : Reconstitute lyophilized Malate Dehydrogenase in Assay Buffer to a final concentration of 1000 units/mL. Store at 2-8°C.
-
Coupling Enzyme Mix : Prepare a fresh mix containing:
-
100 µL Fumarase Stock Solution (1000 units/mL)
-
50 µL Malate Dehydrogenase Stock Solution (1000 units/mL)
-
850 µL Assay Buffer
-
Assay Procedure
-
Set up a spectrophotometer to measure absorbance at 340 nm at a constant temperature (e.g., 37°C).
-
Prepare the reaction mixture in a 1 mL cuvette by adding the following components in the order listed:
| Component | Volume (µL) | Final Concentration |
| Assay Buffer (100 mM, pH 7.5) | 820 | 82 mM |
| NAD+ Stock Solution (50 mM) | 50 | 2.5 mM |
| Coupling Enzyme Mix | 20 | 2 units/mL Fumarase, 1 unit/mL MDH |
| ASL Sample (or buffer for blank) | 10 | Variable |
-
Mix gently by inversion and incubate the cuvette in the spectrophotometer for 5 minutes to allow the temperature to equilibrate and to record a baseline reading.
-
Initiate the reaction by adding 100 µL of the 100 mM Argininosuccinic Acid Stock Solution.
-
Immediately mix by inversion and start recording the absorbance at 340 nm every 15 seconds for 5-10 minutes.
Data Analysis
-
Plot the absorbance at 340 nm as a function of time.
-
Determine the initial linear rate of the reaction (ΔA₃₄₀/min) from the slope of the curve.
-
Calculate the ASL activity using the Beer-Lambert law:
Activity (U/mL) = (ΔA₃₄₀/min) / (ε × l) × (V_total / V_sample) × 1000
Where:
-
ΔA₃₄₀/min is the rate of change in absorbance at 340 nm per minute.
-
ε is the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹).
-
l is the path length of the cuvette (typically 1 cm).
-
V_total is the total volume of the reaction (1 mL).
-
V_sample is the volume of the enzyme sample added (0.01 mL).
-
1000 is the factor to convert to µmoles.
One unit (U) of ASL activity is defined as the amount of enzyme that catalyzes the formation of 1 µmole of fumarate (and consequently 1 µmole of NADH) per minute under the specified assay conditions.
-
Sample Data
The following table represents hypothetical data obtained from the ASL coupled enzyme assay.
| Sample ID | ASL Concentration (µg/mL) | ΔA₃₄₀/min | ASL Activity (U/mL) | Specific Activity (U/mg) |
| Blank | 0 | 0.002 | 0.000 | 0.00 |
| ASL_1 | 1 | 0.035 | 0.053 | 53.0 |
| ASL_2 | 2 | 0.068 | 0.106 | 53.0 |
| ASL_3 | 5 | 0.170 | 0.270 | 54.0 |
| Inhibitor | 2 | 0.015 | 0.021 | 10.5 |
Troubleshooting
| Issue | Possible Cause(s) | Solution(s) |
| No or low activity | Inactive ASL enzyme. | Use a fresh enzyme preparation. Ensure proper storage conditions. |
| Degradation of a key reagent (Argininosuccinic acid, NAD+). | Prepare fresh stock solutions. Store reagents at the recommended temperatures. | |
| Incorrect pH of the assay buffer. | Verify the pH of the Tris buffer and adjust if necessary. | |
| High background reading | Contamination of reagents with NADH. | Use high-purity reagents. Prepare fresh buffers. |
| Presence of endogenous dehydrogenases in the sample that use other substrates. | Run a control reaction without Argininosuccinic acid to determine the background rate and subtract it from the test sample rate. | |
| Non-linear reaction rate | Substrate depletion. | If the curve plateaus quickly, consider using a lower concentration of ASL or a higher concentration of Argininosuccinic acid. |
| Instability of one of the enzymes at the assay temperature. | Check the stability of all enzymes at 37°C. If necessary, perform the assay at a lower temperature (e.g., 25°C or 30°C) and adjust the activity calculation accordingly. | |
| Presence of an inhibitor in the sample. | Dilute the sample to reduce the inhibitor concentration. Consider purification steps to remove interfering substances. |
Conclusion
The coupled enzyme assay described in this application note provides a reliable and sensitive method for the continuous monitoring of Argininosuccinate Lyase activity. The protocol is well-suited for a variety of research applications, including enzyme kinetics, inhibitor screening, and the characterization of ASL from different biological sources. The use of a spectrophotometric readout at 340 nm makes this assay amenable to high-throughput screening platforms. Careful attention to reagent preparation and adherence to the protocol will ensure accurate and reproducible results.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Serum and erythocyte argininosuccinate lyase assay by NADH fluorescence generated from formed fumarate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An enzyme-coupled continuous spectrophotometric assay for S-adenosylmethionine-dependent methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of argininosuccinate lyase and arginase activities with an amino acid analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reversed argininosuccinate lyase activity in fumarate hydratase-deficient cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sciencellonline.com [sciencellonline.com]
Preparation of Argininosuccinic Acid Disodium Salt Stock Solution: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Argininosuccinic acid is a key intermediate in the urea (B33335) cycle, the primary metabolic pathway for the detoxification of ammonia (B1221849) in the liver.[1][2][3] The disodium (B8443419) salt of argininosuccinic acid is a stable and soluble form of this crucial amino acid derivative, making it suitable for a variety of in vitro research applications.[4] These applications include, but are not limited to, enzymatic assays for argininosuccinate (B1211890) lyase (ASL), studies of urea cycle disorders such as argininosuccinic aciduria, and investigations into oxidative stress.[5] This document provides detailed protocols for the preparation of argininosuccinic acid disodium salt stock solutions for research use.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound salt is essential for the accurate preparation of stock solutions.
| Property | Value | Source |
| CAS Number | 918149-29-8 | [4] |
| Molecular Formula | C₁₀H₁₆N₄Na₂O₆ | [4] |
| Molecular Weight | 334.24 g/mol (anhydrous basis) | |
| Appearance | White to off-white powder | [6] |
| Purity | Typically ≥80% | [4] |
| Solubility | Slightly soluble in water and methanol | [6][7] |
| Storage Temperature | -20°C for long-term storage | [5][7] |
| Stability | Hygroscopic; stable for at least one year when stored properly. | [6] |
Applications in Research
This compound salt is a valuable reagent in several areas of biomedical research:
-
Enzymology: It serves as a substrate for argininosuccinate lyase (ASL), the enzyme responsible for its cleavage into arginine and fumarate (B1241708) in the urea cycle. Spectrophotometric measurement of ASL activity is a common application.[5][8]
-
Metabolic Disease Research: As an intermediate in the urea cycle, its accumulation is a hallmark of argininosuccinic aciduria, an inherited metabolic disorder. It is used in in vitro models to study the pathophysiology of this disease.
-
Oxidative Stress Studies: Research has shown that argininosuccinic acid can induce oxidative stress, leading to lipid and protein oxidation.
Experimental Protocols
Preparation of a 10 mM this compound Salt Stock Solution
This protocol describes the preparation of a general-purpose 10 mM stock solution suitable for various cell culture and biochemical assays.
Materials:
-
This compound salt (MW: 334.24 g/mol , anhydrous)
-
Nuclease-free water
-
0.1 M HCl and 0.1 M NaOH for pH adjustment
-
Sterile 15 mL or 50 mL conical tubes
-
Sterile 0.22 µm syringe filter
-
Sterile storage tubes
Procedure:
-
Calculate the required mass: To prepare 10 mL of a 10 mM stock solution, calculate the mass of this compound salt needed:
-
Mass (g) = 10 mmol/L * 0.010 L * 334.24 g/mol = 0.0334 g or 33.4 mg.
-
-
Dissolution: Weigh out 33.4 mg of this compound salt and transfer it to a sterile 15 mL conical tube. Add approximately 8 mL of nuclease-free water.
-
Solubilization: Vortex the solution until the powder is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution.
-
pH Adjustment: Measure the pH of the solution using a calibrated pH meter. Adjust the pH to the desired level (typically 7.2-7.4 for cell culture applications) by adding small volumes of 0.1 M HCl or 0.1 M NaOH dropwise.[9]
-
Volume Adjustment: Once the desired pH is reached, add nuclease-free water to bring the final volume to 10 mL.
-
Sterile Filtration: Draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a sterile conical tube. This is a critical step to remove any potential microbial contamination.[10][11]
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term use.
Preparation of an 11.7 mM Argininosuccinic Acid Substrate Solution for ASL Enzymatic Assay
This protocol is adapted from a method for preparing a substrate solution for the spectrophotometric measurement of argininosuccinate lyase (ASL) activity.
Materials:
-
This compound salt
-
Deionized water
-
Potassium phosphate (B84403), monobasic (for preparing a 1 M solution)
Procedure:
-
Prepare a 1 M Potassium Phosphate Solution: Dissolve the appropriate amount of potassium phosphate, monobasic, in deionized water to create a 1 M solution.
-
Dissolve Argininosuccinic Acid: In a suitable container, dissolve the required amount of this compound salt in 9.85 mL of deionized water to achieve a final concentration of 11.7 mM upon reaching the final volume.
-
Add Phosphate Solution: To the argininosuccinic acid solution, add 0.15 mL of the 1 M potassium phosphate solution.
-
Mixing: Mix the solution by swirling. This solution is now ready to be used as a substrate in an ASL enzymatic assay.
Visualizations
References
- 1. foodb.ca [foodb.ca]
- 2. news-medical.net [news-medical.net]
- 3. Urea cycle - Wikipedia [en.wikipedia.org]
- 4. scbt.com [scbt.com]
- 5. Argininosuccinic acid hydrate disodium salt CAS#: 918149-29-8 [chemicalbook.com]
- 6. usbio.net [usbio.net]
- 7. Argininosuccinic acid hydrate disodium salt|lookchem [lookchem.com]
- 8. Argininosuccinic acid hydrate disodium salt | 918149-29-8 [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. What Is A 0.22 Micron Filter Used For? - Blogs - News [alwsci.com]
Determining Argininosuccinate Lyase Activity in Cell Extracts: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Argininosuccinate (B1211890) lyase (ASL) is a critical enzyme in the urea (B33335) cycle, responsible for the reversible cleavage of argininosuccinate into arginine and fumarate (B1241708). This reaction is not only essential for the detoxification of ammonia (B1221849) in the liver but also plays a role in the synthesis of arginine for various metabolic processes, including nitric oxide and creatine (B1669601) production.[1][2] Deficiency in ASL activity leads to the genetic disorder argininosuccinic aciduria, characterized by the accumulation of argininosuccinate and its anhydrides, hyperammonemia, and a range of clinical manifestations.[2][3] Accurate determination of ASL activity in cell extracts is paramount for diagnosing this disorder, for conducting basic research into the enzyme's function and regulation, and for the development of therapeutic interventions.
These application notes provide detailed protocols for the determination of ASL activity in cell extracts using two common and reliable methods: a direct continuous spectrophotometric assay and a coupled enzyme assay.
Principle of the Assays
Two primary methods are widely employed to measure ASL activity in cell extracts:
-
Continuous Spectrophotometric Assay: This direct assay measures the "forward reaction" of ASL by quantifying the production of fumarate from argininosuccinate. Fumarate has a characteristic absorbance at 240 nm, and the rate of increase in absorbance is directly proportional to the ASL activity.[4][5] This method is straightforward and allows for continuous monitoring of the reaction.
-
Coupled Enzyme Assay: This assay also measures the forward reaction but relies on a secondary enzymatic reaction to generate a detectable product. The arginine produced by ASL is further metabolized by the addition of arginase, which converts arginine to ornithine and urea. The urea produced can then be quantified using a colorimetric assay. This method can be useful when direct spectrophotometric measurement is not feasible due to interfering substances in the cell extract.
Data Presentation: Quantitative Data Summary
The following table summarizes key quantitative data for ASL activity assays, including kinetic parameters from various sources. These values can serve as a reference for experimental design and data interpretation.
| Parameter | Value | Source Organism/Tissue | Method | Reference |
| Apparent Km for Argininosuccinate | 1.25 mM | Rat Liver | Amino Acid Analyzer | [6] |
| 0.66 mM | Human Erythrocytes | Amino Acid Analyzer | [6] | |
| 0.26 mM | Chlamydomonas reinhardtii | Spectrophotometric | [7] | |
| Vmax | 0.54 µmol/h/mg protein | Rat Liver | Amino Acid Analyzer | [6] |
| 7.2 nmol/h/mg Hb | Human Erythrocytes | Amino Acid Analyzer | [6] | |
| Specific Activity in Healthy Volunteers | 8.60 ± 0.46 nmol/h/mg Hb | Human Blood | Amino Acid Analyzer | [6] |
| Assay Temperature | 37°C | N/A | Spectrophotometric | [4] |
| Assay pH | 7.5 | N/A | Spectrophotometric | [4] |
| Wavelength for Fumarate Detection | 240 nm | N/A | Spectrophotometric | [4] |
Experimental Protocols
Protocol 1: Cell Extract Preparation
This protocol describes the preparation of cell lysates suitable for ASL activity measurement.
Materials:
-
Cultured cells (adherent or suspension)
-
Phosphate-buffered saline (PBS), ice-cold
-
Cell Lysis Buffer (e.g., RIPA buffer with protease inhibitors, or a buffer containing 10 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1% Triton X-100, and 5 mM EDTA)[5]
-
Protease inhibitor cocktail
-
Microcentrifuge
-
Sonicator (optional)
Procedure:
-
Cell Harvesting:
-
Adherent cells: Wash the cell monolayer (80-90% confluency) twice with ice-cold PBS. Add an appropriate volume of ice-cold Cell Lysis Buffer containing freshly added protease inhibitors. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Suspension cells: Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C. Wash the cell pellet twice with ice-cold PBS. Resuspend the pellet in ice-cold Cell Lysis Buffer with freshly added protease inhibitors.
-
-
Cell Lysis:
-
Incubate the cell suspension on ice for 30 minutes, with vortexing every 10 minutes.
-
Alternatively, sonicate the cell suspension on ice using short pulses to ensure complete lysis. Avoid overheating the sample.
-
-
Clarification of Lysate:
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[5]
-
-
Protein Quantification:
-
Carefully collect the supernatant (cell extract) and transfer it to a new pre-chilled tube.
-
Determine the total protein concentration of the cell extract using a standard method such as the Bradford or BCA protein assay. This is crucial for normalizing the enzyme activity.
-
-
Storage:
-
Use the cell extract for the ASL activity assay immediately or store it in aliquots at -80°C for future use. Avoid repeated freeze-thaw cycles.
-
Protocol 2: Continuous Spectrophotometric Assay for ASL Activity
This protocol is adapted from a widely used method for the direct measurement of fumarate production.[4][5]
Materials:
-
Cell extract (prepared as in Protocol 1)
-
100 mM Potassium Phosphate Buffer, pH 7.5
-
11.7 mM Argininosuccinic Acid solution
-
UV-transparent cuvettes or 96-well plate
-
Spectrophotometer with temperature control set to 37°C and capable of reading absorbance at 240 nm
Procedure:
-
Reaction Setup:
-
In a UV-transparent cuvette, prepare the following reaction mixture:
-
2.00 mL of 100 mM Potassium Phosphate Buffer (pH 7.5)
-
0.65 mL of deionized water
-
0.10 mL of cell extract (containing a known amount of protein)
-
-
For the blank, substitute the cell extract with 0.10 mL of the cell lysis buffer used for preparing the extract.
-
-
Equilibration:
-
Mix the contents of the cuvette by gentle inversion.
-
Incubate the cuvette in the spectrophotometer at 37°C for 5 minutes to allow the temperature to equilibrate.
-
-
Baseline Measurement:
-
Monitor the absorbance at 240 nm until a stable baseline is achieved.
-
-
Initiation of Reaction:
-
Initiate the reaction by adding 0.25 mL of the 11.7 mM Argininosuccinic Acid solution to the cuvette.
-
Immediately mix by inversion and start recording the absorbance at 240 nm every 15-30 seconds for 5-10 minutes.
-
-
Data Analysis:
-
Plot the absorbance at 240 nm against time.
-
Determine the rate of the reaction (ΔA240/min) from the initial linear portion of the curve.
-
Subtract the rate of the blank from the rate of the sample to correct for any non-enzymatic reaction.
-
Calculate the ASL activity using the following formula:
Activity (µmol/min/mg protein) = (ΔA240/min) / (ε * l * [Protein])
-
Where:
-
ΔA240/min is the change in absorbance per minute.
-
ε is the molar extinction coefficient of fumarate at 240 nm (2.44 mM-1cm-1).
-
l is the path length of the cuvette in cm (usually 1 cm).
-
[Protein] is the concentration of protein in the cell extract in mg/mL.
-
-
Protocol 3: Coupled Enzyme Assay for ASL Activity
This protocol involves the conversion of the ASL product, arginine, to urea, which is then quantified.
Materials:
-
Cell extract (prepared as in Protocol 1)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Argininosuccinic acid solution
-
Arginase solution
-
Urea quantification kit (colorimetric)
-
Microplate reader
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following:
-
Cell extract (containing a known amount of protein)
-
Assay Buffer
-
Argininosuccinic acid solution (to a final concentration in the optimal range for ASL)
-
Arginase solution
-
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes). The optimal incubation time should be determined empirically to ensure the reaction is in the linear range.
-
-
Reaction Termination:
-
Stop the reaction by adding a stop solution (e.g., acid or by heat inactivation).
-
-
Urea Quantification:
-
Quantify the amount of urea produced using a commercial colorimetric urea assay kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Create a standard curve using the urea standards provided in the kit.
-
Determine the concentration of urea in the reaction samples from the standard curve.
-
Calculate the ASL activity, expressed as µmol of urea produced per minute per mg of protein.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or low ASL activity | Inactive enzyme | Ensure proper storage of cell extracts (-80°C) and avoid repeated freeze-thaw cycles. Prepare fresh cell extracts. |
| Insufficient substrate | Verify the concentration and quality of the argininosuccinic acid solution. | |
| Presence of inhibitors in the cell extract | Dilute the cell extract or use a purification step to remove potential inhibitors. | |
| High background absorbance (Spectrophotometric assay) | Turbidity of the cell extract | Ensure the cell lysate is properly clarified by centrifugation. |
| Presence of other substances that absorb at 240 nm | Run a proper blank control without the substrate. Consider using the coupled enzyme assay. | |
| Non-linear reaction rate | Substrate depletion | Use a higher initial substrate concentration or shorten the reaction time. |
| Enzyme instability | Perform the assay at a lower temperature or for a shorter duration. Ensure protease inhibitors were added during cell lysis. |
Visualizations
References
- 1. Argininosuccinate Lyase Deficiency – Argininosuccinic Aciduria and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Argininosuccinate Lyase (ASL) Deficiency: Background, Pathophysiology, Epidemiology [emedicine.medscape.com]
- 3. Argininosuccinate lyase - Wikipedia [en.wikipedia.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. Determination of argininosuccinate lyase and arginase activities with an amino acid analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of argininosuccinate lyase (EC 4.3.2.1) from Chlamydomonas reinhardtii - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Characterizing δ-Crystallin's Enzymatic Activity with Argininosuccinic Acid Disodium Salt
For Researchers, Scientists, and Drug Development Professionals
Introduction
δ-crystallin, a major structural protein in the lenses of birds and reptiles, exhibits a fascinating dual functionality. Beyond its structural role, certain isoforms of δ-crystallin possess enzymatic activity as argininosuccinate (B1211890) lyase (ASL).[1][2][3] This enzyme catalyzes the reversible cleavage of L-argininosuccinate into L-arginine and fumarate (B1241708), a key reaction in the urea (B33335) cycle and for arginine biosynthesis.[4][5] The disodium (B8443419) salt of argininosuccinic acid serves as the substrate for this reaction and is therefore a critical tool for the characterization of δ-crystallin's enzymatic properties.[4][6]
These application notes provide a comprehensive overview of the use of argininosuccinic acid disodium salt in studying δ-crystallin, complete with experimental protocols and quantitative data to facilitate research in this area. The study of δ-crystallin's ASL activity has implications for understanding enzyme evolution, gene sharing, and the molecular basis of diseases such as argininosuccinic aciduria.[5]
Key Concepts
-
Gene Sharing: δ-crystallin is a prime example of "gene sharing," where a single gene encodes a protein with two distinct functions: a structural role in the eye lens and an enzymatic role as ASL.[3] In ducks, for instance, two δ-crystallin genes exist, with the δ2 polypeptide exhibiting ASL activity while the δ1 polypeptide is enzymatically inactive.[2]
-
Enzymatic Reaction: δ-crystallin with ASL activity facilitates the β-elimination reaction of argininosuccinate to form fumarate and arginine.[1] This reaction is reversible.[6][7]
-
Species Variation: The ASL activity of δ-crystallin varies significantly between species. Duck δ-crystallin displays robust ASL activity, whereas chicken δ-crystallin has very low to negligible activity under similar conditions.[6][7][8]
Quantitative Data Summary
The following tables summarize key quantitative data from studies on duck δ-crystallin's argininosuccinate lyase activity.
Table 1: Kinetic Parameters of Duck δ-Crystallin (ASL Activity)
| Parameter | Value | Species | Notes |
| Forward Reaction (Argininosuccinate Cleavage) | |||
| Km for Argininosuccinate | 17 ± 5 µM | Duck | Michaelis-Menten kinetics were observed.[6][7] |
| Km for Argininosuccinate | 0.15 mM (mixture of isoforms) | Embryonic Duck | Average Km for a mixture of δ-crystallin tetramers.[2] |
| Km for Argininosuccinate | 0.187 mM (δE isoform) | Embryonic Duck | The δE tetramer consists solely of the active δ2 polypeptide.[2] |
| Vmax (δE isoform) | 9 µmol/min per mg protein | Embryonic Duck | Measured at 40°C.[2] |
| Equilibrium Constant (Keq) | 1.8 ± 0.23 mM | Duck | For the reversible cleavage of argininosuccinate.[6][7] |
| Inhibition | |||
| Fumarate Inhibition | Non-competitive | Duck | With respect to argininosuccinate.[6][7] |
| Arginine Inhibition | Non-competitive | Duck | With respect to argininosuccinate.[6][7] |
| Citrulline Inhibition | Competitive (vs. Arginine) | Duck | Non-competitive with respect to fumarate or argininosuccinate.[6][7] |
| Succinate Inhibition | No effect | Duck | Tested in a concentration range of 1 to 300 mM.[6][7] |
Signaling and Metabolic Pathway
The enzymatic activity of δ-crystallin as argininosuccinate lyase plays a role in the urea cycle and the biosynthesis of arginine. The following diagram illustrates the core reaction catalyzed by δ-crystallin.
Caption: Enzymatic reaction catalyzed by δ-crystallin.
Experimental Protocols
Protocol 1: Purification of δ-Crystallin from Avian Lenses
This protocol describes the isolation and purification of δ-crystallin from duck lenses, a rich source of the active enzyme.
Materials:
-
Fresh or frozen duck lenses
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 1 mM β-mercaptoethanol)
-
Centrifuge and appropriate tubes
-
Chromatography system (e.g., FPLC or HPLC)
-
Anion-exchange chromatography column (e.g., DEAE-cellulose or a more modern equivalent)
-
Gel filtration chromatography column (e.g., Sephacryl S-300)
-
Bradford assay reagents for protein quantification
-
SDS-PAGE equipment and reagents
Methodology:
-
Homogenization: Decapsulate and homogenize duck lenses in ice-cold homogenization buffer.
-
Clarification: Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 30 minutes at 4°C to remove insoluble material.
-
Anion-Exchange Chromatography:
-
Load the supernatant onto a pre-equilibrated anion-exchange column.
-
Wash the column with the equilibration buffer.
-
Elute bound proteins using a linear salt gradient (e.g., 0-0.5 M NaCl in the homogenization buffer).
-
Collect fractions and analyze for protein content and ASL activity (see Protocol 2).
-
-
Gel Filtration Chromatography:
-
Pool the active fractions from the anion-exchange step and concentrate if necessary.
-
Apply the concentrated sample to a gel filtration column to separate proteins based on size. δ-crystallin is a tetramer with a molecular weight of approximately 200 kDa.[8]
-
Elute with a suitable buffer and collect fractions.
-
-
Purity Assessment:
Protocol 2: Enzyme Activity Assay for δ-Crystallin (ASL Activity)
This assay measures the production of fumarate from argininosuccinate.
Materials:
-
Purified δ-crystallin
-
This compound salt solution (e.g., 34 mM in water)[4]
-
Phosphate (B84403) buffer (e.g., 66.7 mM, pH 7.5)[4]
-
Arginase (to prevent product inhibition by arginine in some assay variations)[4]
-
Spectrophotometer capable of measuring absorbance at 240 nm
-
Perchloric acid (for stopping the reaction)[4]
Methodology:
-
Reaction Mixture Preparation: In a quartz cuvette, prepare a reaction mixture containing phosphate buffer and a known concentration of this compound salt.
-
Enzyme Addition: Initiate the reaction by adding a small amount of purified δ-crystallin solution to the reaction mixture.
-
Fumarate Detection: Immediately monitor the increase in absorbance at 240 nm, which corresponds to the formation of fumarate. The molar extinction coefficient of fumarate at this wavelength is approximately 2.44 x 103 M-1cm-1.
-
Initial Velocity Calculation: Determine the initial reaction velocity from the linear portion of the absorbance versus time plot.
-
Kinetic Parameter Determination: Repeat the assay with varying concentrations of argininosuccinic acid to determine Km and Vmax by fitting the data to the Michaelis-Menten equation.
-
Alternative Endpoint Assay:
Experimental Workflow
The following diagram outlines a typical experimental workflow for the characterization of δ-crystallin's enzymatic activity.
Caption: Workflow for δ-crystallin characterization.
Conclusion
The dual nature of δ-crystallin as both a structural protein and an active enzyme makes it a compelling subject for research. This compound salt is an indispensable reagent for probing the enzymatic function of this protein. The protocols and data presented here provide a solid foundation for researchers and drug development professionals to investigate the biochemical and kinetic properties of δ-crystallin, contributing to a deeper understanding of enzyme evolution, protein function, and related metabolic disorders.
References
- 1. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 2. Characterization and enzyme activity of argininosuccinate lyase/delta-crystallin of the embryonic duck lens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Understanding the Role of Argininosuccinate Lyase Transcript Variants in the Clinical and Biochemical Variability of the Urea Cycle Disorder Argininosuccinic Aciduria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Argininosuccinate Lyase Deficiency – Argininosuccinic Aciduria and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biochemical characterization and kinetic analysis of duck delta-crystallin with endogenous argininosuccinate lyase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biochemical characterization and kinetic analysis of duck delta-crystallin with endogenous argininosuccinate lyase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Screening and kinetic analysis of delta-crystallins with endogenous argininosuccinate lyase activity in the lenses of vertebrates - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Argininosuccinic acid disodium salt stability and storage conditions
This technical support center provides essential information on the stability and storage of argininosuccinic acid disodium (B8443419) salt, alongside troubleshooting guides and frequently asked questions to ensure the successful application of this reagent in research and development.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid Argininosuccinic Acid Disodium Salt?
For long-term stability, it is recommended to store the solid, powdered this compound salt at -20°C.[1] This minimizes degradation and preserves the integrity of the compound.
Q2: Can I store the solid compound at room temperature?
Short-term storage at room temperature is permissible.[1] However, for periods longer than a few days, refrigeration or freezing is advised to prevent any potential degradation.
Q3: The product arrived at room temperature. Is it still viable?
Yes. The product is shipped at room temperature, indicating its stability for short durations under these conditions.[1] Upon receipt, it is crucial to transfer it to the recommended -20°C for long-term storage.
Q4: I noticed the powder is clumpy. Is this normal?
This compound salt is hygroscopic, meaning it readily absorbs moisture from the air.[1] Clumping can be an indication of moisture absorption. While this may not immediately affect its biological activity in all applications, it is crucial to handle the product in a dry environment and ensure the container is tightly sealed after use.
Q5: How should I prepare solutions of this compound Salt?
The compound is slightly soluble in water and methanol.[1] For use in enzymatic assays, it can be dissolved in deionized water. It is recommended to prepare solutions fresh for each experiment to avoid degradation that can occur in aqueous environments over time.
Q6: What is the expected shelf life of the product?
When stored correctly at -20°C in its solid form, the product is expected to be stable for at least one year.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent experimental results (e.g., in enzyme assays) | Degradation of the compound due to improper storage or handling. | Ensure the solid is stored at -20°C and protected from moisture. Prepare solutions fresh before each experiment. |
| Inaccurate concentration of the prepared solution. | For maximum recovery of the product, centrifuge the original vial before removing the cap to ensure all the powder is at the bottom.[1] Use a calibrated balance for weighing. | |
| Difficulty dissolving the powder | Low solubility in the chosen solvent. | The compound is slightly soluble in water and methanol.[1] Gentle warming or vortexing may aid dissolution. For aqueous buffers, ensure the pH is compatible. |
| Visible degradation of the solid (e.g., discoloration) | Exposure to moisture, light, or elevated temperatures over an extended period. | Discard the product as its purity may be compromised. Always store the compound in a tightly sealed container in a dark, cold, and dry environment. |
Data Presentation
Table 1: Storage and Stability of Solid this compound Salt
| Parameter | Recommendation | Source |
| Long-Term Storage Temperature | -20°C | [1] |
| Short-Term Storage Temperature | Room Temperature | [1] |
| Key Characteristic | Hygroscopic | [1] |
| Appearance | White to off-white powder | [1] |
| Purity | Typically ≥80% | [1][2][3][4] |
Experimental Protocols
Protocol for Spectrophotometric Measurement of Argininosuccinate Lyase (ASL) Enzymatic Activity
This protocol is adapted from established methods for measuring the activity of ASL, where this compound salt is used as a substrate. The assay measures the formation of fumarate (B1241708), which absorbs light at 240 nm.
Materials:
-
This compound Salt
-
Potassium Phosphate Buffer (100 mM, pH 7.5 at 37°C)
-
Cell or tissue extract containing Argininosuccinate Lyase (ASL)
-
Deionized water
-
UV-compatible cuvettes
-
Spectrophotometer capable of measuring absorbance at 240 nm and maintaining a temperature of 37°C
Procedure:
-
Prepare the Substrate Solution: Prepare a fresh 11.7 mM solution of this compound Salt in deionized water.
-
Reaction Setup: In a quartz cuvette, combine the following:
-
2.00 mL of 100 mM Potassium Phosphate Buffer (pH 7.5)
-
0.65 mL of deionized water
-
0.10 mL of the enzyme solution (cell extract)
-
-
Blank Preparation: In a separate cuvette, prepare a blank by combining the buffer and deionized water, omitting the enzyme solution.
-
Equilibration: Mix the contents of the cuvettes by inversion and incubate at 37°C for 5 minutes to allow the temperature to equilibrate.
-
Initiate the Reaction: Add 0.25 mL of the 11.7 mM Argininosuccinic Acid Substrate Solution to both the sample and blank cuvettes.
-
Measurement: Immediately mix by inversion and start recording the increase in absorbance at 240 nm for approximately 5 minutes.
-
Data Analysis: Calculate the rate of change in absorbance per minute (ΔA240/min) from the linear portion of the curve for both the sample and the blank. The activity of the ASL enzyme is proportional to the rate of fumarate production.
Visualizations
Caption: Workflow for the enzymatic assay of Argininosuccinate Lyase.
Caption: Biochemical pathway showing Argininosuccinic Acid as a key intermediate.
References
Technical Support Center: Argininosuccinate Lyase (ASL) Assay
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low signal in their argininosuccinate (B1211890) lyase (ASL) assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am not seeing any signal or a very low signal in my ASL assay. What are the possible causes?
A low or absent signal in your ASL assay can stem from several factors, ranging from reagent preparation to experimental setup. The primary causes can be categorized as follows:
-
Inactive or Inhibited Enzyme: The ASL enzyme may have lost its activity due to improper storage, handling, or the presence of inhibitors in the reaction mixture.
-
Substrate Issues: The argininosuccinate substrate may have degraded, been prepared at an incorrect concentration, or be of poor quality.
-
Incorrect Assay Conditions: The pH, temperature, or ionic strength of the assay buffer may not be optimal for ASL activity.
-
Spectrophotometer/Instrumental Problems: The spectrophotometer may not be calibrated correctly, the wrong wavelength may be used, or there could be issues with the cuvettes.
-
Inadequate Cell Lysis or Protein Concentration: If using cell or tissue lysates, incomplete lysis can result in low enzyme release, or the total protein concentration in the assay may be insufficient.
Below is a troubleshooting workflow to help you diagnose the issue:
Figure 1. Troubleshooting workflow for low signal in ASL assays.
Q2: My positive control (purified ASL) is working, but my experimental samples (cell lysates) are not. What should I do?
This scenario suggests that the issue lies with your sample preparation rather than the assay reagents or conditions. Here are the steps to take:
-
Verify Protein Concentration: Ensure you have a sufficient amount of total protein in your lysate. Use a standard protein quantification method like the Bradford or BCA assay to determine the protein concentration of your supernatant after cell lysis.[1]
-
Optimize Cell Lysis: Incomplete cell lysis will result in a lower concentration of ASL in your lysate. Consider alternative lysis buffers or mechanical disruption methods (e.g., sonication, freeze-thaw cycles) to improve enzyme extraction.
-
Check for Inhibitors: Your sample may contain endogenous inhibitors of ASL. To test for this, you can perform a spike-in experiment where you add a known amount of purified ASL to your cell lysate. If the activity of the purified enzyme is lower in the presence of your lysate compared to the buffer alone, an inhibitor is likely present.
-
Sample Storage and Handling: Repeated freeze-thaw cycles of your cell lysates can lead to a loss of enzyme activity. Aliquot your lysates after preparation and store them at -80°C for long-term use.
Q3: What are the optimal conditions for the spectrophotometric ASL assay?
The most common ASL assay measures the formation of fumarate (B1241708) from argininosuccinate, which can be monitored by the increase in absorbance at 240 nm.[1] The optimal conditions for this assay are generally as follows:
| Parameter | Recommended Value | Notes |
| Temperature | 37°C | Ensure your spectrophotometer has proper temperature control.[2] |
| pH | 7.5 | Prepare buffer fresh and verify pH at 37°C.[2] Some studies have shown optimal pH up to 7.85. |
| Wavelength | 240 nm | Use quartz cuvettes as plastic cuvettes are not suitable for UV readings. |
| Buffer | 100 mM Potassium Phosphate (B84403) | This is a commonly used buffer system.[1][2] |
Q4: How should I prepare my reagents for the ASL assay?
Proper reagent preparation is critical for a successful assay. Here are some guidelines based on established protocols:[2]
| Reagent | Preparation | Storage |
| 100 mM Potassium Phosphate Buffer (pH 7.5) | Dissolve potassium phosphate, monobasic in deionized water and adjust the pH to 7.5 at 37°C with 2 M KOH. | Can be stored at 4°C for several weeks. |
| 11.7 mM Argininosuccinic Acid (ASA) Substrate Solution | Dissolve argininosuccinic acid, sodium salt in deionized water. A small amount of 1 M potassium phosphate solution may be added. | Prepare fresh before use. |
| ASL Enzyme Solution (Positive Control) | Prepare a solution of 0.5 - 1.5 units/ml of Argininosuccinate Lyase in cold deionized water. | Prepare immediately before use. |
Experimental Protocols
Spectrophotometric Assay for Argininosuccinate Lyase Activity
This protocol is adapted from standard methodologies for measuring ASL activity by monitoring fumarate production.[1][2]
Principle: Argininosuccinate lyase catalyzes the cleavage of L-argininosuccinate into L-arginine and fumarate. The production of fumarate is monitored by the increase in absorbance at 240 nm.
Materials:
-
100 mM Potassium Phosphate Buffer, pH 7.5 at 37°C
-
11.7 mM Argininosuccinic Acid (ASA) Substrate Solution
-
Purified Argininosuccinate Lyase (for positive control)
-
Cell or tissue lysate
-
Deionized water
-
UV-compatible quartz cuvettes
-
Temperature-controlled spectrophotometer
Procedure:
-
Prepare the Reaction Mixture: In a quartz cuvette, pipette the following reagents:
-
2.00 mL of 100 mM Potassium Phosphate Buffer (pH 7.5)
-
0.65 mL of deionized water
-
0.10 mL of cell lysate or enzyme solution
-
-
Prepare a Blank: For the blank cuvette, add 0.75 mL of deionized water instead of the cell lysate/enzyme solution.
-
Equilibrate: Mix the contents of the cuvettes by inversion and incubate at 37°C in the spectrophotometer until the temperature has stabilized and the baseline absorbance at 240 nm is constant.
-
Initiate the Reaction: Add 0.25 mL of the 11.7 mM ASA substrate solution to both the sample and blank cuvettes.
-
Measure Absorbance: Immediately mix by inversion and record the increase in absorbance at 240 nm for approximately 5 minutes.
-
Data Analysis: Calculate the rate of change in absorbance per minute (ΔA240/min) from the linear portion of the curve for both the test and the blank. Subtract the rate of the blank from the test to get the net rate of fumarate production.
Final Assay Concentrations:
| Component | Final Concentration |
| Potassium Phosphate | 68 mM |
| Argininosuccinic Acid | 0.98 mM |
| ASL Enzyme | 0.05 - 0.15 units |
Signaling Pathways and Workflows
The Urea (B33335) Cycle and the Role of ASL
Argininosuccinate lyase is a key enzyme in the urea cycle, responsible for the conversion of argininosuccinate to arginine and fumarate. A deficiency in this enzyme leads to the accumulation of argininosuccinate and its precursors, which can have significant physiological consequences.[3][4]
Figure 2. The Urea Cycle pathway highlighting the role of ASL.
References
Technical Support Center: Optimizing Argininosuccinic Acid Disodium Salt in Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Argininosuccinic acid disodium (B8443419) salt in various assays. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data summaries to facilitate successful and reproducible experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving Argininosuccinic acid disodium salt, providing potential causes and solutions in a direct question-and-answer format.
Q1: My Argininosuccinate (B1211890) Lyase (ASL) activity assay is showing high background absorbance at 240 nm.
-
Possible Cause 1: Contamination of Reagents. The reagents, including the buffer or the this compound salt itself, may be contaminated with substances that absorb at 240 nm.
-
Solution: Use high-purity reagents and freshly prepared buffers. Run a blank control containing all reaction components except the enzyme to measure the background absorbance.
-
-
Possible Cause 2: Presence of Fumarate (B1241708). The assay measures the production of fumarate, which absorbs light at 240 nm. If your enzyme preparation or sample contains endogenous fumarate, this will lead to a high initial reading.
-
Solution: Prepare a blank that includes the enzyme sample but not the this compound salt to measure and subtract the endogenous fumarate absorbance.
-
-
Possible Cause 3: Instability of the Substrate. Argininosuccinic acid may degrade over time, potentially leading to the formation of interfering byproducts.
Q2: I am observing inconsistent or no ASL enzyme activity in my samples.
-
Possible Cause 1: Enzyme Instability. Argininosuccinate lyase can be unstable, especially in dilute solutions or after freeze-thaw cycles.[3]
-
Solution: Prepare fresh enzyme dilutions immediately before use. Avoid repeated freezing and thawing of the enzyme stock. Include a positive control with a known active ASL enzyme to validate the assay setup.
-
-
Possible Cause 2: Incorrect Assay Conditions. The pH, temperature, or ionic strength of the assay buffer may not be optimal for enzyme activity.
-
Solution: Ensure the assay is performed at the optimal pH (typically around 7.5) and temperature (37°C).[4] Verify the composition and pH of your buffer.
-
-
Possible Cause 3: Sub-optimal Substrate Concentration. The concentration of this compound salt may be too low, limiting the reaction rate.
-
Solution: The optimal concentration can be enzyme- and sample-dependent. A common starting concentration for the substrate solution is 11.7 mM, which is diluted in the final reaction volume.[5] Consider performing a substrate titration to determine the optimal concentration for your specific experimental conditions.
-
Q3: In my Argininosuccinate Synthetase (ASS) assay, the reaction rate is lower than expected.
-
Possible Cause 1: Substrate Concentration Below K
m. The concentrations of citrulline and aspartate may be below the Michaelis constant (Km) of the enzyme, leading to a reduced reaction velocity.-
Solution: Increase the concentrations of citrulline and aspartate to saturating levels to ensure the enzyme is working at its maximum rate.
-
-
Possible Cause 2: Instability of ASS. Argininosuccinate synthetase can be an unstable enzyme.
-
Solution: Handle the enzyme carefully, avoiding vigorous mixing, and prepare fresh dilutions for each experiment.
-
-
Possible Cause 3: Limiting ATP Concentration. The synthesis of argininosuccinate by ASS is an ATP-dependent reaction.
-
Solution: Ensure that the concentration of ATP in the reaction is not limiting.
-
Frequently Asked Questions (FAQs)
What is the recommended storage condition for this compound salt?
For long-term storage, it is recommended to store this compound salt at -20°C.[2][6][7][8][9][10] Stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months.[1] It is a hygroscopic compound, so it should be stored in a dry environment.[2]
What is a typical concentration range for this compound salt in an ASL activity assay?
A commonly used final concentration in a spectrophotometric ASL assay is around 0.98 mM. This is often achieved by adding a small volume of a more concentrated stock solution (e.g., 11.7 mM) to the final reaction mixture. However, the optimal concentration can vary depending on the specific enzyme source and assay conditions.
Are there alternative methods to the spectrophotometric assay for ASL activity?
Yes, an alternative method involves using an amino acid analyzer to measure the production of ornithine. In this coupled assay, the arginine produced by ASL is further converted to ornithine by arginase. This method can be very sensitive.[11] Another approach is to use radiolabeled substrates, such as ¹⁴C-citrulline, and measure its incorporation into proteins, which can be a more sensitive indicator of residual enzyme activity.[5][12]
What are potential interfering substances in assays using this compound salt?
In assays for other enzymes like nitric oxide synthase that are based on citrulline measurement, the reverse reaction of ASL (arginine and fumarate to argininosuccinate) can interfere if fumarate is present in the sample.[13]
How can I prepare a stock solution of this compound salt?
The disodium salt is slightly soluble in water.[2][6] To prepare a stock solution, dissolve the powder in high-purity deionized water. For maximum recovery of the product, it is recommended to centrifuge the vial before opening the cap.[2]
Data Presentation
| Parameter | Argininosuccinate Lyase (ASL) Assay | Argininosuccinate Synthetase (ASS) Assay | Reference |
| Substrate | This compound salt | L-Citrulline, L-Aspartate, ATP | [11][14] |
| Typical Substrate Concentration | 0.98 mM (final concentration) | Varies; should be above K | |
| Apparent K | 1.25 mM (rat liver), 0.66 mM (human erythrocytes) | N/A | [11] |
| pH Optimum | ~7.5 - 7.85 | ~6.45 | [4] |
| Temperature | 37°C | Not specified | |
| Detection Method | Spectrophotometry (increase in absorbance at 240 nm due to fumarate production) | Coupled enzyme assays, pyrophosphate detection | [14] |
Experimental Protocols
Protocol 1: Spectrophotometric Assay for Argininosuccinate Lyase (ASL) Activity
This protocol is adapted from standard procedures for measuring ASL activity by monitoring the formation of fumarate.
Materials:
-
100 mM Potassium Phosphate Buffer, pH 7.5
-
11.7 mM this compound salt solution in deionized water
-
Enzyme sample (e.g., cell lysate, tissue homogenate)
-
Deionized water
-
UV-compatible cuvettes or microplate
-
Spectrophotometer capable of reading at 240 nm and maintaining a constant temperature of 37°C
Procedure:
-
Prepare the Reaction Mixture: In a quartz cuvette, prepare the following reaction mixture:
-
2.00 mL of 100 mM Potassium Phosphate Buffer (pH 7.5)
-
0.65 mL of deionized water
-
0.10 mL of the enzyme solution
-
-
Prepare the Blank: In a separate cuvette, prepare a blank by adding 0.10 mL of deionized water instead of the enzyme solution.
-
Equilibration: Incubate both cuvettes at 37°C for 5 minutes to allow the temperature to equilibrate.
-
Baseline Reading: Place the cuvettes in the spectrophotometer and monitor the absorbance at 240 nm until a stable baseline is achieved.
-
Initiate the Reaction: To start the reaction, add 0.25 mL of the 11.7 mM Argininosuccinic acid solution to both the sample and blank cuvettes.
-
Measurement: Immediately mix the contents of the cuvettes by inversion and start recording the increase in absorbance at 240 nm for approximately 5 minutes.
-
Data Analysis: Calculate the rate of change in absorbance per minute (ΔA₂₄₀/min) from the linear portion of the curve for both the test sample and the blank. Subtract the rate of the blank from the rate of the test sample to get the net rate of fumarate production.
Mandatory Visualizations
Signaling Pathway: The Urea (B33335) Cycle
Caption: The Urea Cycle pathway highlighting the role of Argininosuccinate Lyase (ASL).
Experimental Workflow: Spectrophotometric ASL Assay
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. usbio.net [usbio.net]
- 3. Unstable argininosuccinate lyase in variant forms of the urea cycle disorder argininosuccinic aciduria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Argininosuccinate Lyase Deficiency – Argininosuccinic Aciduria and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Argininosuccinic acid hydrate disodium salt | 918149-29-8 [chemicalbook.com]
- 7. アルギニノコハク酸 二ナトリウム塩 水和物 ≥80% | Sigma-Aldrich [sigmaaldrich.com]
- 8. アルギニノコハク酸 二ナトリウム塩 水和物 ≥80% | Sigma-Aldrich [sigmaaldrich.com]
- 9. 精氨基琥珀酸 二钠盐 水合物 ≥80% | Sigma-Aldrich [sigmaaldrich.com]
- 10. 精氨基琥珀酸 二钠盐 水合物 ≥80% | Sigma-Aldrich [sigmaaldrich.com]
- 11. Determination of argininosuccinate lyase and arginase activities with an amino acid analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Argininosuccinate Lyase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cris.bgu.ac.il [cris.bgu.ac.il]
- 14. jst.go.jp [jst.go.jp]
Argininosuccinic acid disodium salt solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using argininosuccinic acid disodium (B8443419) salt in their experiments.
Troubleshooting Guides & FAQs
1. General Solubility and Handling
-
Q1: What is the general solubility of argininosuccinic acid disodium salt?
-
Q2: How should I store this compound salt?
-
For long-term stability, it is recommended to store the solid compound at -20°C.[1] The material is hygroscopic, so it should be kept in a tightly sealed container to avoid moisture absorption.[1] Stock solutions, once prepared, should be stored at -80°C for up to six months or at -20°C for up to one month.[2] It is advisable to prepare aliquots of the stock solution to prevent repeated freeze-thaw cycles.[2]
-
-
Q3: The powder in the vial appears clumpy. Can I still use it?
-
Yes. Due to its hygroscopic nature, clumping can occur.[1] For accurate weighing, it is recommended to briefly centrifuge the vial before opening to ensure all the powder is at the bottom. The clumping should not affect the compound's integrity, provided it has been stored correctly.
-
2. Issues with Dissolving the Compound
-
Q4: I am having trouble dissolving this compound salt in water. What can I do?
-
If you are encountering difficulties, consider the following steps:
-
Increase the temperature: Gently warming the solution can aid in dissolution. For many ionic compounds, solubility increases with temperature.[3]
-
Sonication: Using a bath sonicator can help break up particles and enhance dissolution.
-
pH Adjustment: The solubility of amino acid derivatives can be pH-dependent. Since this is a disodium salt of an acid, the pH of the solution will be slightly alkaline. Adjusting the pH may alter its solubility.
-
Use of Buffers: Dissolving the compound directly into a buffer solution, such as a potassium phosphate (B84403) buffer (pH 7.5) as used in enzymatic assays, can be effective.[4][5]
-
-
-
Q5: My solution of this compound salt is cloudy or has particulates. What should I do?
-
Cloudiness or the presence of particulates indicates that the compound has not fully dissolved or may have precipitated out of solution.
-
First, try the methods listed in Q4 to facilitate dissolution.
-
If the issue persists, the solution can be centrifuged, and the supernatant can be carefully collected for use, as is done in some enzymatic assay protocols.[5] Be aware that this may result in a lower final concentration than intended.
-
Consider preparing a fresh solution at a lower concentration.
-
-
3. Use in Specific Applications
-
Q6: How do I prepare a stock solution for an enzymatic assay?
-
A common protocol for preparing an 11.7 mM substrate solution for an argininosuccinate (B1211890) lyase assay involves dissolving the this compound salt in deionized water, followed by the addition of a potassium phosphate solution.[4] For detailed steps, please refer to the Experimental Protocols section.
-
-
Q7: Are there any special considerations when preparing this compound for cell culture?
-
While specific protocols for cell culture are not widely published, general best practices for preparing supplements for cell culture media should be followed:
-
Prepare a concentrated stock solution in a suitable solvent (e.g., sterile water or a buffer compatible with your cell line).
-
Sterilize the stock solution by filtering it through a 0.22 µm filter.
-
Add the sterilized stock solution to your cell culture medium to the desired final concentration.
-
It is crucial to perform a vehicle control in your experiments to account for any effects of the solvent on the cells.
-
-
Quantitative Data Summary
| Property | Value | Source(s) |
| Appearance | White to off-white powder | [1] |
| Solubility in Water | Slightly soluble | [1][6] |
| Solubility in Methanol | Slightly soluble | [1] |
| Storage Temperature (Solid) | -20°C | [1] |
| Storage of Stock Solution | -80°C (6 months); -20°C (1 month) | [2] |
| Hygroscopic | Yes | [1] |
Experimental Protocols
Protocol for Preparation of an 11.7 mM Argininosuccinic Acid Substrate Solution for Enzymatic Assay
This protocol is adapted from established methods for the enzymatic assay of argininosuccinate lyase.[4][5]
Materials:
-
This compound Salt
-
Deionized water
-
1 M Potassium Phosphate Solution (KH2PO4)
-
100 mM Potassium Phosphate Buffer, pH 7.5 at 37°C
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
-
Vortex mixer
-
Centrifuge
Procedure:
-
Weighing the Compound: Accurately weigh the required amount of this compound salt. For example, to prepare 10 ml of an 11.7 mM solution (Molecular Weight: 334.24 g/mol , anhydrous basis), you would need approximately 39.1 mg.
-
Initial Dissolution: In a suitable container, dissolve the weighed compound in 9.85 ml of deionized water.
-
Addition of Buffer Component: Add 0.15 ml of 1 M Potassium Phosphate Solution (KH2PO4) to the solution.
-
Mixing: Mix the solution thoroughly by swirling or gentle vortexing.
-
Clarification (if necessary): If any particulates are visible, centrifuge the solution to pellet the undissolved material.
-
Collection of Supernatant: Carefully collect the clear supernatant. This is your 11.7 mM argininosuccinic acid substrate solution.
-
Storage: Use the solution immediately or store it in aliquots at -20°C or -80°C for future use.
Visualizations
Caption: A flowchart for troubleshooting solubility issues with this compound salt.
Caption: A general workflow for preparing a stock solution of this compound salt.
References
Long-term stability of Argininosuccinic acid disodium salt at -20°C
This technical support center provides guidance for researchers, scientists, and drug development professionals on the long-term stability of Argininosuccinic Acid Disodium Salt at -20°C.
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage temperature for solid this compound Salt?
For long-term storage, it is recommended to store this compound Salt as a solid at -20°C.[1][2] It is also advised to keep the container tightly closed in a dry and well-ventilated place.[2] Short-term storage at room temperature is permissible.[1]
Q2: How should I handle the product upon receipt?
This compound Salt is hygroscopic, meaning it can absorb moisture from the air.[1][2] To ensure maximum product recovery, it is recommended to centrifuge the original vial before removing the cap.[1]
Q3: What are the signs of potential degradation of this compound Salt?
Visual signs of degradation can include a change in color from its typical white to off-white appearance or a change in its physical form from a powder.[1] For solutions, precipitation upon thawing or a change in clarity could indicate instability. Any unexpected results in experiments where this compound Salt is a critical reagent may also warrant a stability check.
Q4: Is this compound Salt stable in solution at -20°C?
While the solid form is recommended for long-term storage, some analytical procedures involve the use of solutions stored at -20°C. For instance, internal standards and quality control working solutions for certain assays have been shown to be stable for at least 30 days when stored at -20°C. However, the stability of your specific solution will depend on the solvent and concentration. It is best practice to prepare fresh solutions for critical experiments or to validate the stability of your solution over time.
Q5: What are the potential degradation pathways for Argininosuccinic Acid?
Argininosuccinic acid can be unstable under certain conditions. For example, it can form two cyclic anhydrides. In the context of the urea (B33335) cycle, it is enzymatically cleaved by argininosuccinate (B1211890) lyase into arginine and fumarate.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results using this compound Salt. | Degradation of the compound due to improper storage or handling. | 1. Verify that the compound has been stored at -20°C in a tightly sealed container. 2. Perform a quality control check, such as measuring its purity via HPLC. 3. Prepare fresh solutions from a new or validated stock of the compound. |
| Difficulty dissolving the solid compound. | The compound may have absorbed moisture due to its hygroscopic nature. | 1. Ensure the container is brought to room temperature before opening to minimize condensation. 2. Use a dry, inert gas to blanket the vial if it will be opened and closed multiple times. 3. If solubility issues persist, sonication may aid in dissolution, but be mindful of potential heat generation. |
| Visible changes in the solid compound (e.g., clumping, discoloration). | Potential degradation or contamination. | It is recommended to discard the product and use a fresh vial to ensure the integrity of your experiments. |
Stability Data
Currently, there is limited publicly available quantitative data on the long-term stability of this compound Salt at -20°C. The information provided by manufacturers focuses on recommended storage conditions rather than degradation rates over extended periods.
Table 1: Manufacturer's Storage Recommendations
| Compound | Form | Short-Term Storage | Long-Term Storage | Reference |
| This compound Salt | Solid | Room Temperature | -20°C | [1][2] |
Researchers are encouraged to perform their own stability assessments for critical applications, particularly when using solutions stored for extended periods.
Experimental Protocols
Protocol for Assessing the Stability of this compound Salt
This protocol outlines a general procedure for determining the stability of this compound Salt under specific storage conditions.
Objective: To quantify the concentration of this compound Salt over time when stored at -20°C.
Materials:
-
This compound Salt
-
Appropriate solvent (e.g., ultrapure water, buffer)
-
HPLC or LC-MS/MS system
-
Analytical column suitable for amino acid analysis (e.g., reversed-phase C18)
-
Mobile phases (e.g., ammonium (B1175870) formate (B1220265) gradient)
-
Reference standard for Argininosuccinic Acid
-
Freezer at -20°C
-
Vials for sample storage
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound Salt of a known concentration in the desired solvent.
-
Aliquot the stock solution into multiple vials to avoid repeated freeze-thaw cycles of the main stock.
-
Prepare a set of calibration standards using a reference standard of Argininosuccinic Acid.
-
-
Storage:
-
Store the aliquoted samples at -20°C.
-
Designate specific time points for analysis (e.g., Day 0, 1 week, 1 month, 3 months, 6 months, 1 year).
-
-
Analysis:
-
At each time point, remove one aliquot from the freezer and allow it to thaw completely at room temperature.
-
Analyze the sample using a validated HPLC or LC-MS/MS method. High-performance liquid chromatography (HPLC) with o-phthaldialdehyde derivatization or liquid chromatography-tandem mass spectrometry (LC-MS/MS) are suitable techniques for quantification.
-
Quantify the concentration of Argininosuccinic Acid in the sample by comparing its peak area to the calibration curve generated from the reference standards.
-
-
Data Analysis:
-
Calculate the percentage of the initial concentration of Argininosuccinic Acid remaining at each time point.
-
Plot the percentage of remaining compound against time to determine the degradation kinetics.
-
Visualizations
Urea Cycle Pathway
The following diagram illustrates the role of Argininosuccinic Acid as an intermediate in the Urea Cycle.
Caption: Role of Argininosuccinic Acid in the Urea Cycle.
Experimental Workflow for Stability Testing
This diagram outlines the logical flow of the experimental protocol for assessing the stability of this compound Salt.
Caption: Experimental workflow for stability assessment.
References
Impact of pH on Argininosuccinic acid disodium salt stability and activity
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and activity of argininosuccinic acid disodium (B8443419) salt, with a specific focus on the impact of pH.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the enzymatic activity of argininosuccinate (B1211890) lyase (ASL) when using argininosuccinic acid disodium salt as a substrate?
A1: The optimal pH for argininosuccinate lyase (ASL) activity is in the neutral to slightly alkaline range. Studies have reported optimal pH values around 7.4 to 7.85.[1] It is crucial to maintain the pH of your assay buffer within this range to ensure maximal enzyme activity.
Q2: How does pH affect the chemical stability of this compound salt in aqueous solutions?
A2: Argininosuccinic acid is susceptible to degradation in both acidic and neutral to alkaline conditions, primarily through intramolecular cyclization to form anhydrides. At acidic pH, the equilibrium favors the formation of cyclic anhydrides.[2] Heating at neutral pH can also promote the formation of these anhydrides. Therefore, it is critical to control the pH of your solutions to minimize degradation.
Q3: What are the primary degradation products of argininosuccinic acid?
A3: The primary degradation products of argininosuccinic acid are its cyclic anhydrides.[2] In some cases, particularly under more strenuous conditions, other derivatives may form. It is important to be aware of these potential byproducts as they can interfere with experimental results.
Q4: What are the recommended storage conditions for this compound salt and its solutions?
A4: For long-term stability, solid this compound salt should be stored at -20°C.[3] Stock solutions should be prepared fresh whenever possible. If storage of solutions is necessary, it is recommended to aliquot and store them at -80°C for up to six months or at -20°C for up to one month.[3] To minimize degradation, solutions should be kept on ice during experimental use.
Q5: Can I use this compound salt in cell culture experiments?
A5: Yes, this compound salt can be used in cell culture to study its effects on cellular metabolism and signaling pathways. However, it is important to ensure that the pH of the culture medium remains stable and within the physiological range to avoid degradation of the compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or inconsistent argininosuccinate lyase (ASL) activity | Sub-optimal assay pH: The pH of your reaction buffer may be outside the optimal range for ASL (pH 7.4-7.85). | Verify the pH of your buffer at the reaction temperature. Adjust the pH to be within the optimal range for ASL activity. |
| Substrate degradation: The this compound salt may have degraded due to improper storage or handling. | Prepare fresh solutions of this compound salt from a properly stored solid stock. Keep solutions on ice during use. | |
| Unexpected peaks in analytical chromatography (HPLC, LC-MS) | Formation of degradation products: Argininosuccinic acid may have formed cyclic anhydrides or other derivatives due to pH instability. | Analyze your stock solution for the presence of degradation products. Prepare fresh solutions and ensure the pH is controlled throughout your experiment. Consider using a stability-indicating analytical method. |
| Variability in experimental results over time | Instability of stock solutions: Repeated freeze-thaw cycles or prolonged storage at inappropriate temperatures can lead to the degradation of argininosuccinic acid in solution. | Aliquot stock solutions to avoid repeated freeze-thaw cycles. Adhere to recommended storage temperatures and durations (-20°C for short-term, -80°C for long-term). |
| Poor solubility of the compound | Incorrect solvent or pH: While the disodium salt is generally water-soluble, the pH of the solution can affect its solubility. | Ensure the pH of your aqueous solvent is appropriate. Gentle warming may aid dissolution, but avoid prolonged heating, especially at neutral pH, to prevent degradation. |
Data on pH-Dependent Stability and Activity
Table 1: Impact of pH on this compound Salt
| Parameter | pH Range | Observation | Reference |
| Chemical Stability | Acidic (e.g., pH < 5) | Increased formation of cyclic anhydrides. | [2] |
| Neutral (e.g., pH 7) | Anhydride formation can be induced by heating. | ||
| Alkaline (e.g., pH > 8) | Potential for hydrolysis and other degradation pathways. | ||
| Argininosuccinate Lyase (ASL) Activity | 7.4 - 7.85 | Optimal activity. | [1] |
| Argininosuccinate Synthetase Activity (ASA Synthesis) | ~6.5 | Optimal for the forward reaction (synthesis of ASA). | |
| ~8.5 | Optimal for the reverse reaction. |
Experimental Protocols
Protocol 1: Assessment of Argininosuccinic Acid Stability by HPLC
This protocol outlines a general procedure to evaluate the stability of this compound salt in solutions at different pH values.
-
Preparation of Buffers: Prepare a series of buffers with different pH values (e.g., pH 4, 5, 6, 7, 7.5, 8, 9) using appropriate buffer systems (e.g., acetate (B1210297) for acidic pH, phosphate (B84403) for neutral pH, and borate (B1201080) for alkaline pH).
-
Preparation of Argininosuccinic Acid Solutions: Dissolve a known concentration of this compound salt in each of the prepared buffers.
-
Incubation: Incubate the solutions at a controlled temperature (e.g., 25°C or 37°C).
-
Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
-
HPLC Analysis: Analyze the samples using a suitable reversed-phase HPLC method.
-
Column: C18 column
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Detection: UV detection at an appropriate wavelength (e.g., 210 nm) or by mass spectrometry for higher specificity.
-
-
Data Analysis: Quantify the peak area of the intact argininosuccinic acid at each time point. Calculate the percentage of remaining argininosuccinic acid and determine the degradation rate constant (k) and half-life (t½) at each pH.
Visualizations
Caption: Workflow for assessing the pH stability of argininosuccinic acid.
Caption: Impact of pH on the fate of argininosuccinic acid.
References
Technical Support Center: Argininosuccinic Acid Disodium Salt-Based Assays
Welcome to the technical support center for assays utilizing argininosuccinic acid disodium (B8443419) salt. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the primary enzymes that interact with argininosuccinic acid in biological assays?
A1: The two primary enzymes are Argininosuccinate (B1211890) Lyase (ASL) and Argininosuccinate Synthetase (ASS).[1][2][3] ASL catalyzes the reversible cleavage of argininosuccinic acid into L-arginine and fumarate (B1241708).[2][4] ASS, conversely, synthesizes argininosuccinate from citrulline and aspartate, a critical step in the urea (B33335) cycle.[2][3]
Q2: What is the optimal pH and temperature for Argininosuccinate Lyase (ASL) and Argininosuccinate Synthetase (ASS) activity?
A2: The optimal pH for ASL is approximately 7.5-7.85, while for ASS, it is around 6.45.[5] The optimal temperature for these enzymes is generally maintained at 37°C for in vitro assays.[5][6] Extreme pH or temperature variations can lead to decreased enzyme activity and inaccurate assay results.[7]
Q3: My assay is showing high background noise. What are the potential causes?
A3: High background can be caused by several factors:
-
Non-enzymatic degradation of substrates: Ensure the stability of all reagents by storing them correctly.
-
Contamination of reagents: Use high-purity water and reagents to prepare all solutions.
-
Presence of interfering substances in the sample: See the troubleshooting guide below for a list of common interferences.
-
Incorrect blanking: Ensure that the blank control accurately accounts for all reaction components except the one being measured.
Q4: I am observing a low signal-to-noise ratio. How can I improve my assay's sensitivity?
A4: To improve the signal-to-noise ratio:
-
Optimize enzyme and substrate concentrations: Perform titration experiments to find the optimal concentrations of ASL/ASS and argininosuccinic acid.
-
Increase incubation time: A longer incubation period may allow for greater product formation, but be mindful of potential enzyme instability over time.
-
Use a more sensitive detection method: Consider switching from a colorimetric to a fluorescent or mass spectrometry-based detection method.[8][9]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Issue 1: Inconsistent or non-reproducible results.
| Potential Cause | Troubleshooting Step |
| Pipetting errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. |
| Temperature fluctuations | Ensure consistent temperature control throughout the assay using a thermostatted instrument.[6] |
| Reagent instability | Prepare fresh reagents for each experiment. Avoid repeated freeze-thaw cycles. |
| Sample variability | Ensure consistent sample preparation and handling. |
Issue 2: Unexpected product formation.
In assays measuring nitric oxide synthase (NOS) activity through citrulline formation, the presence of ASL in plant or tissue extracts can lead to the conversion of arginine and fumarate into argininosuccinate, causing interference.[10][11]
| Potential Cause | Troubleshooting Step |
| Endogenous ASL activity | In plant extracts, the presence of fumarate can stimulate ASL to produce argininosuccinate from arginine, interfering with citrulline-based assays.[10][11] |
| Reverse ASL activity | In cells with fumarate hydratase (FH) deficiency, excess fumarate can drive the reverse ASL reaction, converting arginine into argininosuccinate.[12] |
Issue 3: Enzyme Inhibition or Activation.
| Potential Interfering Substance | Effect | Mechanism of Interference |
| High concentrations of product (Arginine or Fumarate) | Inhibition | Product inhibition of Argininosuccinate Lyase (ASL). |
| Structural analogs of Argininosuccinic Acid | Competitive Inhibition | Analogs can bind to the active site of ASL or ASS, preventing the binding of the natural substrate. |
| Chelating agents (e.g., EDTA) | Inhibition | Divalent metal ions are often required as cofactors for enzyme activity. Chelating agents can remove these essential ions. |
| Valproic Acid | Potential Interference | Known to affect the urea cycle and should be avoided in related assays.[13] |
Quantitative Data on Interferences
Experimental Protocols & Methodologies
Protocol 1: Spectrophotometric Assay for Argininosuccinate Lyase (ASL) Activity
This method is based on the principle that ASL catalyzes the breakdown of argininosuccinate into arginine and fumarate. The production of fumarate is monitored by the increase in absorbance at 240 nm.[6]
Reagents:
-
100 mM Potassium Phosphate (B84403) Buffer, pH 7.5
-
Argininosuccinic acid disodium salt solution
-
Purified Argininosuccinate Lyase (ASL) enzyme solution
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer and argininosuccinic acid solution in a quartz cuvette.
-
Equilibrate the mixture to 37°C in a thermostatted spectrophotometer.
-
Initiate the reaction by adding the ASL enzyme solution.
-
Immediately monitor the increase in absorbance at 240 nm for a set period (e.g., 5-10 minutes).
-
Calculate the rate of fumarate production using the molar extinction coefficient of fumarate at 240 nm.
Visualizations
Caption: Workflow for a spectrophotometric ASL assay.
Protocol 2: HPLC-based method for Argininosuccinic Acid Quantification
High-Performance Liquid Chromatography (HPLC) can be used for the sensitive detection and quantification of argininosuccinic acid, particularly in biological samples like urine or plasma.[8][14] This method often involves pre-column derivatization to make the amino acid fluorescent.[8]
Key Steps:
-
Sample Preparation: Deproteinization of plasma or urine samples.
-
Derivatization: Reaction of the sample with a fluorescent tagging agent (e.g., o-phthaldialdehyde).[8][14]
-
Chromatographic Separation: Separation of the derivatized amino acids on a reverse-phase HPLC column.
-
Detection: Fluorescence detection at specific excitation and emission wavelengths.[8]
-
Quantification: Comparison of the peak area of argininosuccinic acid in the sample to a standard curve.
Caption: Workflow for HPLC-based argininosuccinic acid quantification.
Signaling Pathway Context: The Urea Cycle
Argininosuccinic acid is a key intermediate in the urea cycle, a metabolic pathway primarily occurring in the liver that converts toxic ammonia (B1221849) into urea for excretion.[15][16] Deficiencies in the enzymes of this cycle, such as ASL, can lead to the accumulation of argininosuccinic acid and other precursors, resulting in hyperammonemia.[4][17][18]
Caption: The Urea Cycle pathway highlighting Argininosuccinic Acid.
References
- 1. researchgate.net [researchgate.net]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 4. Argininosuccinate lyase - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative amino acid analysis by liquid chromatography-tandem mass spectrometry: implications for the diagnosis of argininosuccinic aciduria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Interference with the citrulline-based nitric oxide synthase assay by argininosuccinate lyase activity in Arabidopsis extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cris.bgu.ac.il [cris.bgu.ac.il]
- 12. researchgate.net [researchgate.net]
- 13. Argininosuccinate Lyase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. High-performance liquid chromatographic assay of argininosuccinate: its application in argininosuccinic aciduria and in normal man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Urea cycle - Wikipedia [en.wikipedia.org]
- 16. thinkgenetic.org [thinkgenetic.org]
- 17. Argininosuccinate Lyase Deficiency – Argininosuccinic Aciduria and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Argininosuccinate Lyase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
How to improve the linear range of the ASL spectrophotometric assay
Welcome to the technical support center for the Argininosuccinate Lyase (ASL) spectrophotometric assay. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the ASL spectrophotometric assay?
The ASL spectrophotometric assay is a continuous-rate enzymatic assay that measures the activity of Argininosuccinate Lyase. ASL catalyzes the reversible cleavage of L-argininosuccinate into L-arginine and fumarate (B1241708). The assay quantifies the rate of fumarate production, as fumarate absorbs light at 240 nm. The increase in absorbance at this wavelength is directly proportional to the ASL enzyme activity under appropriate conditions.
Q2: My assay is not linear. What are the common causes?
Non-linearity in the ASL assay can arise from several factors:
-
Substrate Depletion: If the enzyme concentration is too high or the incubation time is too long, a significant portion of the substrate (L-argininosuccinate) is consumed. To maintain linearity, it is recommended that less than 10% of the substrate be converted to product.[1]
-
Enzyme Concentration: An excessively high enzyme concentration can lead to a very rapid initial reaction that plateaus quickly as the substrate is depleted, making it difficult to measure the true initial velocity.[2][3]
-
Inappropriate Blanks: Failure to use a proper blank to control for non-enzymatic degradation of the substrate or absorbance from other components in the sample can lead to inaccurate and non-linear results.
-
Spectrophotometer Limitations: At very high absorbance values (typically above 2 AU), the relationship between absorbance and concentration can become non-linear due to instrument limitations such as stray light.[1]
-
Product Inhibition: The products of the reaction, L-arginine and fumarate, can act as inhibitors of ASL, leading to a decrease in the reaction rate over time.
Q3: How can I improve the linear range of my ASL assay?
Extending the linear range of the ASL assay involves optimizing several key parameters to ensure the reaction rate remains constant over a wider range of enzyme or substrate concentrations.
-
Optimize Enzyme Concentration: Reducing the enzyme concentration can extend the time the reaction remains in the linear phase by slowing down the rate of substrate depletion.[1]
-
Optimize Substrate Concentration: While a substrate concentration well above the Michaelis constant (Km) is needed to ensure zero-order kinetics with respect to the substrate, an excessively high concentration can sometimes lead to substrate inhibition or be wasteful. It is generally recommended to use a substrate concentration that is 10-20 times the Km.
-
Adjust Incubation Time: Shortening the incubation time can help ensure that the measurement is taken during the initial velocity phase of the reaction before significant substrate depletion or product inhibition occurs.
-
Use a Progress Curve Analysis: Instead of relying solely on the initial rate, analyzing the entire reaction progress curve can sometimes provide a wider linear range for determining inhibitor concentrations.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or very low signal (low absorbance change) | 1. Inactive enzyme. 2. Incorrect buffer pH or temperature. 3. Missing essential component in the reaction mixture. 4. Incorrect wavelength setting on the spectrophotometer. | 1. Use a fresh enzyme preparation or a control with known activity. 2. Verify the pH of the buffer is at the optimal level (typically pH 7.5) and the temperature is controlled (e.g., 37°C). 3. Double-check the preparation of all reagents and ensure the substrate was added. 4. Confirm the spectrophotometer is set to read absorbance at 240 nm. |
| High background absorbance in the blank | 1. Contaminated reagents. 2. Non-enzymatic degradation of the substrate. 3. Presence of interfering substances in the sample that absorb at 240 nm. | 1. Prepare fresh reagents and use high-purity water. 2. Run a blank without the enzyme to measure the rate of spontaneous substrate degradation and subtract this from the sample readings. 3. If the sample is a crude lysate, consider partial purification. For known interfering substances, specific cleanup steps may be necessary. |
| Assay signal decreases over time | 1. Enzyme instability under assay conditions. 2. Substrate depletion. 3. Product inhibition. | 1. Check the stability of the enzyme in the assay buffer over the time course of the experiment. Consider adding stabilizing agents like BSA or glycerol (B35011) if appropriate. 2. Reduce the enzyme concentration or shorten the assay time. 3. Dilute the sample to reduce the accumulation of inhibitory products. |
| Poor reproducibility between replicates | 1. Pipetting errors. 2. Temperature fluctuations in the spectrophotometer cuvette holder. 3. Inconsistent mixing of reagents. | 1. Calibrate pipettes and ensure proper pipetting technique. 2. Allow all reagents and the spectrophotometer to equilibrate to the assay temperature. 3. Ensure thorough but gentle mixing of the reaction components before starting the measurement. |
Data Presentation: Extending the Linear Range
The following tables provide illustrative data on how optimizing enzyme and substrate concentrations can extend the linear range of the ASL spectrophotometric assay. Note: These are representative values based on established principles of enzyme kinetics and are intended for illustrative purposes.
Table 1: Effect of Enzyme Concentration on the Linear Range of ASL Activity
| ASL Concentration (units/mL) | Upper Limit of Linearity (milli-absorbance units/min) | R² of Linear Fit |
| 0.2 | 50 | 0.998 |
| 0.1 | 25 | 0.999 |
| 0.05 | 12.5 | 0.999 |
Table 2: Effect of L-Argininosuccinate Concentration on ASL Activity and Linearity
| L-Argininosuccinate (mM) | Initial Velocity (milli-absorbance units/min) at 0.1 units/mL ASL | Linear Range (up to X units/mL ASL) |
| 0.1 | 5 | 0.05 |
| 0.5 | 20 | 0.1 |
| 1.0 | 24 | 0.15 |
| 5.0 | 25 | 0.2 |
Experimental Protocols
Standard ASL Spectrophotometric Assay Protocol
This protocol is adapted from standard methodologies for measuring ASL activity.
Reagents:
-
Potassium Phosphate Buffer: 100 mM, pH 7.5 at 37°C.
-
L-Argininosuccinic Acid (ASA) Substrate Solution: 10 mM in deionized water.
-
ASL Enzyme Solution: A dilution of the enzyme preparation in cold deionized water to yield a final concentration in the assay that falls within the linear range (e.g., 0.05 - 0.15 units/mL).
Procedure:
-
Set a spectrophotometer to 37°C and the wavelength to 240 nm.
-
In a quartz cuvette, prepare the reaction mixture by adding:
-
2.7 mL of 100 mM Potassium Phosphate Buffer.
-
0.1 mL of the ASL Enzyme Solution.
-
-
Mix by inversion and incubate in the spectrophotometer for 5 minutes to allow the temperature to equilibrate.
-
Initiate the reaction by adding 0.2 mL of 10 mM ASA Substrate Solution.
-
Immediately mix by inversion and start recording the absorbance at 240 nm for 5-10 minutes.
-
Calculate the rate of change in absorbance per minute (ΔA₂₄₀/min) from the linear portion of the curve.
-
Run a blank reaction containing all components except the enzyme solution (replace with an equal volume of deionized water) to determine the rate of non-enzymatic substrate degradation.
-
Subtract the rate of the blank reaction from the rate of the enzyme-catalyzed reaction.
Modified Protocol for an Extended Linear Range
This modified protocol incorporates optimization strategies to extend the linear range of the assay.
Reagents:
-
Potassium Phosphate Buffer: 100 mM, pH 7.5 at 37°C.
-
L-Argininosuccinic Acid (ASA) Substrate Solution: 50 mM in deionized water.
-
ASL Enzyme Solution: A more dilute preparation of the enzyme in cold deionized water to yield a lower final concentration in the assay (e.g., 0.01 - 0.05 units/mL).
Procedure:
-
Set a spectrophotometer to 37°C and the wavelength to 240 nm.
-
In a quartz cuvette, prepare the reaction mixture by adding:
-
2.7 mL of 100 mM Potassium Phosphate Buffer.
-
0.1 mL of the diluted ASL Enzyme Solution.
-
-
Mix by inversion and incubate in the spectrophotometer for 5 minutes.
-
Initiate the reaction by adding 0.2 mL of 50 mM ASA Substrate Solution.
-
Immediately mix by inversion and record the absorbance at 240 nm for a shorter duration, for example, 2-3 minutes, ensuring the measurement is within the initial velocity phase.
-
Calculate the rate of change in absorbance per minute (ΔA₂₄₀/min).
-
As in the standard protocol, run and subtract the rate of a blank reaction.
Rationale for Modifications: The higher substrate concentration ensures that the reaction remains zero-order with respect to the substrate for a longer duration, even at slightly higher enzyme activities. The lower enzyme concentration slows down the overall reaction rate, extending the time before significant substrate depletion occurs. The shorter measurement time further ensures that the measured rate is the true initial velocity.
Visualizations
Caption: The enzymatic reaction catalyzed by Argininosuccinate Lyase (ASL).
Caption: A simplified workflow for the ASL spectrophotometric assay.
Caption: A decision tree for troubleshooting non-linear ASL assay results.
References
Technical Support Center: Fumarate Detection in Argininosuccinate Lyase (ASL) Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during the detection of fumarate (B1241708) from Argininosuccinate Lyase (ASL) reactions.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind the enzymatic detection of fumarate?
A1: Most commercially available fumarate assay kits utilize an enzyme-coupled reaction. In this method, the enzyme fumarase catalyzes the hydration of fumarate to L-malate. Subsequently, L-malate is oxidized by malate (B86768) dehydrogenase (MDH), which concurrently reduces NAD+ to NADH. The resulting NADH is then used to reduce a colorimetric or fluorometric probe, generating a signal that is proportional to the fumarate concentration in the sample.[1][2]
Q2: What are common sources of background noise in a fumarate detection assay?
A2: High background noise in an ELISA, which is a similar immunoassay format, can stem from several factors, including non-specific binding of assay components, contamination of samples or reagents, and cross-reactivity of antibodies.[3] In the context of a fumarate assay, high background can also be caused by interfering substances present in the sample that absorb light at the detection wavelength, or from the non-enzymatic degradation of assay components.[4][5]
Q3: Can components of the reaction buffer interfere with the assay?
A3: Yes, buffer components can significantly impact the assay. For instance, the pH of the buffer solution is a critical factor that can affect the stability of fumarate.[6] Some buffering agents may also absorb light at the detection wavelength, leading to a high background signal.[7] It is crucial to use the recommended buffer system and to ensure its pH is optimal for the enzymatic reactions.
Q4: How can I be sure that the signal I'm detecting is specific to fumarate?
A4: To ensure signal specificity, it is essential to run proper controls. A "no-enzyme" control, where the Argininosuccinate Lyase (ASL) is omitted from the reaction, will help determine the background signal from the sample and assay reagents. Additionally, a "no-substrate" control, lacking argininosuccinate, will show if there is any endogenous fumarate production. Comparing the signal from your sample to a standard curve of known fumarate concentrations is also crucial for accurate quantification.[1]
Troubleshooting Guides
Issue 1: High Background Signal in "No-Enzyme" Control Wells
This indicates that something other than the ASL reaction is generating a signal.
| Potential Cause | Troubleshooting Step |
| Contaminated Reagents | Use fresh, high-purity water and reagents. Filter-sterilize buffers to remove particulate matter. |
| Interfering Substances in the Sample | Samples containing high levels of bilirubin, lipids (lipemia), or hemoglobin (hemolysis) can cause spectrophotometric interference.[4] Consider sample cleanup methods like solid-phase extraction (SPE) to remove interfering compounds.[1] |
| Non-Specific Binding of Assay Components | Increase the number of wash steps after each incubation. Consider adding a small amount of a non-ionic detergent like Tween-20 to the wash buffer.[8] |
| High Endogenous L-malate in the Sample | If the assay is based on the conversion of fumarate to malate, high initial levels of malate can affect the reaction equilibrium.[1] Prepare a "sample blank" well that omits the fumarase enzyme to subtract the signal from endogenous malate.[1] |
Issue 2: Inconsistent or Non-Reproducible Results
Variability between replicate wells or experiments can obscure true results.
| Potential Cause | Troubleshooting Step |
| Pipetting Errors | Ensure accurate and consistent pipetting, especially for small volumes. Use calibrated pipettes and pre-wet the tips. |
| Temperature Fluctuations | Incubate all reactions at the recommended temperature. Microplates can exhibit an "edge effect" due to temperature gradients.[9] Avoid using the outer wells or incubate the plate in a humidified chamber. |
| Varying Levels of Interfering Substances | Standardize sample preparation to minimize variability.[1] Implement a consistent sample cleanup protocol for all samples.[1] |
| Reagent Instability | Prepare fresh reagent solutions for each experiment. Some reagents may be light-sensitive or unstable at room temperature.[10] |
Issue 3: Weak or No Signal in Sample Wells
This suggests a problem with the ASL reaction itself or the detection system.
| Potential Cause | Troubleshooting Step |
| Inactive ASL Enzyme | Ensure the enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles. Test the activity of the enzyme with a positive control. |
| Suboptimal Reaction Conditions | Verify the pH and ionic strength of the reaction buffer.[11] Ensure all necessary cofactors are present at the correct concentrations. |
| Presence of Enzyme Inhibitors | Structurally similar compounds to fumarate, such as maleate (B1232345) or succinate, can act as competitive inhibitors.[1] If inhibition is suspected, an alternative detection method like HPLC may be necessary.[12] |
| Incorrect Detection Wavelength | Confirm that the microplate reader is set to the correct wavelength for the chromophore or fluorophore being used.[13] |
Experimental Protocols
Protocol 1: Spectrophotometric Measurement of ASL Activity
This protocol measures the rate of fumarate production by monitoring the increase in absorbance at 240 nm.[14]
-
Reagent Preparation:
-
Prepare a suitable buffer (e.g., 50 mM HEPES, pH 7.5).
-
Prepare a stock solution of the ASL substrate, argininosuccinic acid (ASA).
-
-
Assay Setup:
-
In a quartz cuvette, add the reaction buffer and the ASL enzyme solution.
-
Prepare a blank cuvette containing only the reaction buffer and substrate.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the ASA substrate solution to the sample cuvette.
-
Immediately mix by inversion and start recording the absorbance at 240 nm over a period of 5 minutes.
-
-
Calculation:
-
Determine the rate of change in absorbance per minute (ΔA240/min) from the linear portion of the curve.
-
Calculate the ASL activity using the molar extinction coefficient of fumarate. One unit of ASL activity is defined as the amount of enzyme that forms 1.0 µmole of fumarate per minute.[14]
-
Protocol 2: General Procedure for an Enzyme-Coupled Fumarate Assay
This is a generalized protocol based on commercially available kits.[1][2]
-
Sample Preparation:
-
Homogenize tissue samples or lyse cells in the provided assay buffer.
-
Centrifuge to remove insoluble material and collect the supernatant.[1]
-
-
Standard Curve Preparation:
-
Prepare a series of fumarate standards by diluting a stock solution in the assay buffer. A typical range is 0 to 10 nmol/well.[1]
-
-
Reaction Setup:
-
Add samples and standards to a 96-well plate.
-
For each sample, prepare a "sample blank" well that will not receive the fumarase enzyme.
-
Prepare a Master Reaction Mix containing assay buffer, a probe, and malate dehydrogenase.
-
Prepare a "Blank" Master Mix that omits the fumarase.[1]
-
Add the appropriate Master Mix to the sample and standard wells.
-
-
Incubation and Measurement:
-
Incubate the plate at the recommended temperature (e.g., 37°C) for the specified time (e.g., 30-60 minutes).[1]
-
Measure the absorbance or fluorescence at the appropriate wavelength.
-
-
Data Analysis:
-
Subtract the reading of the zero standard from all other readings.
-
Plot the standard curve.
-
For each sample, subtract the "sample blank" reading from the sample reading.
-
Determine the fumarate concentration from the standard curve.[1]
-
Visualizations
Caption: The enzymatic reaction catalyzed by Argininosuccinate Lyase (ASL).
Caption: Workflow for an enzyme-coupled fumarate detection assay.
Caption: A logical workflow for troubleshooting high background noise.
References
- 1. benchchem.com [benchchem.com]
- 2. bioassaysys.com [bioassaysys.com]
- 3. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
- 4. sundiagnostics.us [sundiagnostics.us]
- 5. Interference Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. arp1.com [arp1.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. abcam.com [abcam.com]
- 11. The effect of pH, buffer capacity and ionic strength on quetiapine fumarate release from matrix tablets prepared using two different polymeric blends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Spectrophotometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]
- 14. benchchem.com [benchchem.com]
Co-elution of argininosuccinate with leucine/isoleucine in chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering co-elution of argininosuccinate (B1211890) with leucine (B10760876) and/or isoleucine during chromatographic analysis.
Frequently Asked Questions (FAQs)
Q1: Why does argininosuccinate (ASA) co-elute with leucine/isoleucine in my chromatography experiment?
A1: Co-elution of argininosuccinate with leucine and isoleucine is a known issue, particularly in traditional ion-exchange chromatography (IEC) systems.[1] This occurs because these molecules can have very similar retention characteristics under specific chromatographic conditions. Their comparable polarities and interactions with the stationary phase can lead to them moving through the column at nearly the same rate, resulting in overlapping peaks.
Q2: What are the primary analytical challenges caused by this co-elution?
Q3: What analytical techniques can be used to resolve the co-elution of argininosuccinate and leucine/isoleucine?
A3: Several advanced analytical techniques can resolve this co-elution issue:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly specific and sensitive method that can differentiate between co-eluting compounds based on their unique mass-to-charge ratios.[2][3][4][5]
-
Mixed-Mode Chromatography: This technique utilizes a stationary phase with multiple retention mechanisms (e.g., ion-exchange and reversed-phase), which can provide unique selectivity to separate structurally similar compounds like argininosuccinate and leucine isomers.[3][4]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC can be an effective alternative for separating polar compounds. However, it's important to optimize the method to avoid potential issues with poor peak shape and carryover for argininosuccinate.[4]
-
Derivatization followed by Reversed-Phase HPLC/UPLC: Pre-column derivatization of the amino acids can alter their chemical properties, allowing for better separation on a reversed-phase column.[6][7]
Q4: Is it possible to separate the isomers leucine and isoleucine from each other during the analysis?
A4: Yes, separating the isomers leucine and isoleucine is a common challenge in amino acid analysis due to their identical mass. However, chromatographic separation is achievable. Techniques like UPLC with derivatization (e.g., AccQ•Tag) have demonstrated baseline resolution of these isomers. HILIC has also been shown to be effective in separating leucine and isoleucine.[8]
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting the co-elution of argininosuccinate with leucine/isoleucine.
Issue 1: Poor resolution between argininosuccinate and leucine/isoleucine peaks.
Potential Causes and Solutions:
| Cause | Recommended Action |
| Inadequate Chromatographic Selectivity | 1. Switch to a Different Column Chemistry: If using traditional reversed-phase or ion-exchange chromatography, consider a mixed-mode or HILIC column to introduce different separation mechanisms.[3][4] 2. Employ Derivatization: Use a pre-column derivatization reagent to alter the hydrophobicity and charge of the amino acids, which can significantly improve separation on a reversed-phase column.[7] |
| Suboptimal Mobile Phase Composition | 1. Adjust Mobile Phase pH: The charge state of argininosuccinate and the branched-chain amino acids is pH-dependent. Small adjustments to the mobile phase pH can alter their retention times and improve resolution. 2. Modify Gradient Profile: Optimize the gradient elution profile. A shallower gradient can often increase the separation between closely eluting peaks.[8] 3. Introduce an Ion-Pairing Agent: For reversed-phase chromatography, adding an ion-pairing agent to the mobile phase can enhance the retention and resolution of polar, charged analytes.[4] |
| System Suitability Issues | 1. Column Degradation: The column may have lost its efficiency. Replace the column with a new one of the same type to see if resolution improves.[9] 2. System Contamination: Contaminants in the system can affect peak shape and resolution. Flush the system and column thoroughly. |
Experimental Protocols
Protocol 1: Mixed-Mode Chromatography for Argininosuccinate and Leucine/Isoleucine Separation
This protocol is based on a method for the rapid quantification of underivatized alloisoleucine and argininosuccinate.[3][4]
-
Chromatographic System: A liquid chromatography system coupled with a tandem mass spectrometer (LC-MS/MS).
-
Column: A mixed-mode column (e.g., 50 x 2 mm) that possesses both normal phase and ion-exchange properties.
-
Mobile Phase:
-
Mobile Phase A: Ammonium formate (B1220265) in water.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Elution: A gradient elution program should be developed to optimize the separation. Start with a high percentage of organic phase and gradually increase the aqueous phase.
-
Flow Rate: A typical flow rate for a 2 mm ID column would be in the range of 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
Detection: Tandem mass spectrometry (MS/MS) operating in a suitable ionization mode (e.g., electrospray ionization - ESI) and using multiple reaction monitoring (MRM) for specific quantification of each analyte.
Protocol 2: Reversed-Phase UPLC with Derivatization for Leucine and Isoleucine Separation
This protocol is adapted from a method for separating low levels of isoleucine from leucine.
-
Chromatographic System: An ultra-performance liquid chromatography (UPLC) system with a fluorescence or UV detector.
-
Derivatization Reagent: 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC).
-
Sample Preparation:
-
Mix the sample with borate (B1201080) buffer.
-
Add the AQC reagent dissolved in acetonitrile.
-
Heat the mixture at 55 °C for 10 minutes.
-
-
Column: A UPLC column designed for amino acid analysis (e.g., an AccQ•Tag Ultra column).
-
Mobile Phase:
-
Mobile Phase A: An aqueous buffer specific to the amino acid analysis kit.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Elution: A pre-defined gradient program optimized for the separation of derivatized amino acids.
-
Detection: Fluorescence or UV detection at the appropriate wavelength for the AQC derivatives.
Data Presentation
Table 1: Comparison of Chromatographic Methods for Argininosuccinate Analysis
| Method | Stationary Phase | Derivatization Required? | Detection | Resolution of ASA and Leu/Ile | Key Advantages |
| Ion-Exchange Chromatography (IEC) | Cation-exchange resin | No | Ninhydrin/UV | Poor, co-elution is common[1] | Established method for amino acid analysis. |
| Reversed-Phase HPLC/UPLC | C18 | Often Yes (e.g., OPA, AQC)[6] | Fluorescence/UV | Can be optimized to achieve separation. | High efficiency and resolution. |
| HILIC | Amide, silica | No | MS/MS | Can provide resolution, but may have peak shape issues for ASA.[4] | Good for polar analytes. |
| Mixed-Mode Chromatography | Multiple functionalities | No | MS/MS | Baseline resolution can be achieved.[3][4] | Excellent selectivity for challenging separations. |
| LC-MS/MS | Various | Not always necessary | Mass Spectrometry | Differentiates based on m/z, resolving co-elution.[2][5] | High specificity and sensitivity. |
Visualizations
Troubleshooting Workflow for Co-elution
Caption: A logical workflow for troubleshooting the co-elution of argininosuccinate with leucine/isoleucine.
Urea Cycle and the Position of Argininosuccinate
Caption: A simplified diagram of the Urea Cycle highlighting the central role of Argininosuccinate.
References
- 1. arup.utah.edu [arup.utah.edu]
- 2. Quantitative amino acid analysis by liquid chromatography-tandem mass spectrometry: implications for the diagnosis of argininosuccinic aciduria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rapid quantification of underivatized alloisoleucine and argininosuccinate using mixed-mode chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 5. 41 Amino acids analysis in serum by LC-MS/MS | Anaquant HCP analysis I Protein characterisation I Protein analysis [anaquant.com]
- 6. High-performance liquid chromatographic assay of argininosuccinate: its application in argininosuccinic aciduria and in normal man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Tailing and co-elution in UPLC amino acid analyzer - Chromatography Forum [chromforum.org]
Validation & Comparative
A Comparative Guide to Argininosuccinic Acid and its Disodium Salt for Argininosuccinate Lyase (ASL) Assays
For Immediate Publication
Audience: Researchers, scientists, and drug development professionals
This guide provides a comprehensive comparison of argininosuccinic acid and its disodium (B8443419) salt for use in Argininosuccinate (B1211890) Lyase (ASL) assays. The objective is to furnish researchers, scientists, and drug development professionals with the necessary data to make informed decisions regarding substrate selection for their specific experimental needs. This document outlines the chemical and physical properties, presents available kinetic data, and provides detailed experimental protocols for ASL assays using both substrate forms.
Introduction
Argininosuccinate Lyase (ASL) is a critical enzyme in the urea (B33335) cycle, responsible for the reversible cleavage of argininosuccinic acid into arginine and fumarate (B1241708).[1][2] The in vitro study of ASL activity is fundamental to understanding its role in metabolism, the pathophysiology of argininosuccinic aciduria (an inherited disorder caused by ASL deficiency), and for the development of potential therapeutic interventions. The choice of substrate, either the free acid form (argininosuccinic acid) or its more commonly used disodium salt, can impact assay performance and reproducibility. This guide aims to clarify the practical differences and facilitate the selection of the most appropriate reagent.
Physicochemical Properties
A key differentiator between the two substrate forms is their solubility in aqueous solutions, a critical factor for preparing stock solutions and ensuring accurate substrate concentration in enzymatic assays. While experimental data on the aqueous solubility of both compounds is limited, available information and chemical principles suggest that the disodium salt offers a significant advantage in this regard.
| Property | Argininosuccinic Acid | Argininosuccinic Acid Disodium Salt |
| Molecular Formula | C₁₀H₁₈N₄O₆ | C₁₀H₁₆N₄Na₂O₆ |
| Molecular Weight | 290.27 g/mol | 334.24 g/mol |
| Predicted Water Solubility | 0.456 mg/mL[3] - 0.89 g/L | "Slightly soluble in water"[4] |
| Storage Temperature | -20°C | -20°C[4][5][6] |
Note: The predicted water solubility for argininosuccinic acid shows a significant discrepancy across different sources, highlighting the need for experimental verification. The disodium salt form is generally expected to have higher aqueous solubility due to its ionic nature.
Enzyme Kinetics
The kinetic parameters of an enzyme, Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ), are crucial for characterizing its catalytic efficiency and for designing robust assays. While the specific form of argininosuccinate used is not always explicitly stated in the literature, a study by Colombo and colleagues provides kinetic data for ASL from rat liver and human erythrocytes. Given the widespread use of the disodium salt in commercially available assay kits and protocols, it is plausible that these values were determined using the salt form.
| Tissue Source | Kₘ (mM) | Vₘₐₓ |
| Rat Liver | 1.25 | 0.54 µmol/h/mg protein |
| Human Erythrocytes | 0.66 | 7.2 nmol/h/mg Hb |
| Data from Colombo et al. (1990). The original paper does not specify the form of argininosuccinate used.[7] |
Experimental Protocols
Detailed methodologies for spectrophotometric ASL assays are provided below. The principle of the assay is the measurement of fumarate production, which absorbs light at 240 nm.
Protocol 1: ASL Assay using this compound Salt
This protocol is adapted from a standard method for the continuous spectrophotometric rate determination of ASL activity.
Reagents:
-
100 mM Potassium Phosphate Buffer (pH 7.5 at 37°C): Prepare in deionized water using Potassium Phosphate, Monobasic. Adjust pH with 2 M KOH.
-
11.7 mM this compound Salt Substrate Solution: Dissolve the appropriate amount of this compound salt in deionized water.
-
Argininosuccinate Lyase (ASL) Enzyme Solution: Prepare a solution of the enzyme in cold deionized water immediately before use.
Procedure:
-
In a quartz cuvette, combine 2.00 mL of 100 mM Potassium Phosphate Buffer and 0.65 mL of deionized water.
-
Add 0.10 mL of the ASL enzyme solution.
-
Mix by inversion and equilibrate to 37°C in a thermostatically controlled spectrophotometer.
-
Monitor the absorbance at 240 nm until a stable baseline is achieved.
-
Initiate the reaction by adding 0.25 mL of the 11.7 mM this compound Salt solution.
-
Immediately mix by inversion and record the increase in absorbance at 240 nm for approximately 5 minutes.
-
Calculate the rate of reaction from the linear portion of the curve.
Protocol 2: ASL Assay using Argininosuccinic Acid
This protocol is adapted from a method for determining the concentration and molecular weight of argininosuccinic acid and can be modified for kinetic assays.
Reagents:
-
100 mM Potassium Phosphate Buffer (pH 7.5 at 37°C): Prepare as described in Protocol 1.
-
Argininosuccinic Acid Substrate Solution: Weigh approximately 2 mg of Argininosuccinic Acid and dissolve in 4.5 mL of deionized water. Add 0.5 mL of a suitable buffer if necessary to aid dissolution and maintain pH. Centrifuge to remove any undissolved solid and use the supernatant. The exact concentration should be determined spectrophotometrically after enzymatic conversion to fumarate.
-
Argininosuccinate Lyase (ASL) Enzyme Solution: Prepare as described in Protocol 1.
Procedure:
-
In a quartz cuvette, combine 2.20 mL of 100 mM Potassium Phosphate Buffer.
-
Add 0.50 mL of the Argininosuccinic Acid substrate solution.
-
Add 0.10 mL of the ASL enzyme solution.
-
Mix by inversion and equilibrate to 37°C.
-
Record the increase in absorbance at 240 nm for approximately 5 minutes.
-
Calculate the rate of reaction from the linear portion of the curve.
Visualizing the Context: Signaling Pathway and Experimental Workflow
To provide a broader context for ASL assays, the following diagrams illustrate the urea cycle and a typical experimental workflow.
Caption: The Urea Cycle Pathway Highlighting ASL.
Caption: A Typical Workflow for a Spectrophotometric ASL Assay.
Comparison Summary and Recommendations
| Feature | Argininosuccinic Acid | This compound Salt | Recommendation |
| Solubility | Lower predicted aqueous solubility; may require careful preparation of stock solutions. | Higher expected aqueous solubility, facilitating easier and more reproducible preparation of stock solutions. | For ease of use and to ensure complete dissolution, the disodium salt is generally recommended. |
| Purity | Commercially available at various purity grades. | Commercially available, often as a hydrate (B1144303) with ≥80% purity. | Purity should be a key consideration regardless of the form chosen. Higher purity will lead to more accurate kinetic measurements. |
| Stability | Data on stability in solution at physiological pH is not readily available. | Data on stability in solution at physiological pH is not readily available, but salt forms of compounds are often more stable. | It is advisable to prepare fresh substrate solutions for each experiment to minimize potential degradation. |
| Cost | Cost may vary depending on the supplier and purity. | Cost may vary depending on the supplier and purity. | A cost-benefit analysis should be performed based on the specific needs and budget of the research project. |
| Handling | As a solid, it is relatively easy to handle. | As a solid, it is relatively easy to handle. | Standard laboratory precautions should be followed for both compounds. |
Key Considerations for Researchers:
-
Solubility is a primary advantage of the disodium salt. The ease of preparing accurate and reproducible substrate concentrations makes it a more convenient choice for most applications.
-
The free acid may be a more cost-effective option in some cases. However, researchers must be diligent in ensuring its complete dissolution to avoid inaccuracies in the assay.
-
Freshly prepare substrate solutions. Due to the lack of comprehensive stability data, it is best practice to prepare substrate solutions immediately before use.
-
Verify substrate concentration. Regardless of the form used, it is good practice to verify the concentration of the substrate stock solution, for example, by complete enzymatic conversion and measurement of the final fumarate concentration.
References
- 1. Argininosuccinate lyase - Wikipedia [en.wikipedia.org]
- 2. emedicine.medscape.com [emedicine.medscape.com]
- 3. P. aeruginosa Metabolome Database: Argininosuccinic acid (PAMDB000224) [pseudomonas.umaryland.edu]
- 4. usbio.net [usbio.net]
- 5. Argininosuccinic acid hydrate disodium salt CAS#: 918149-29-8 [m.chemicalbook.com]
- 6. scientificlabs.com [scientificlabs.com]
- 7. Determination of argininosuccinate lyase and arginase activities with an amino acid analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Argininosuccinic Acid Salts: A Comparative Analysis
For researchers, scientists, and drug development professionals investigating the urea (B33335) cycle and related metabolic pathways, the selection of appropriate reagents is paramount. Argininosuccinic acid, a key intermediate in this cycle, is commercially available in various salt forms. This guide provides an objective comparison of different salts of argininosuccinic acid, supported by available data, to aid in the selection of the most suitable compound for your research needs.
Physicochemical Properties: A Comparative Table
| Property | Argininosuccinic Acid (Free Acid) | Argininosuccinic Acid Disodium (B8443419) Salt | Argininosuccinic Acid Barium Salt | Argininosuccinic Acid Lithium Salt |
| Molecular Formula | C₁₀H₁₈N₄O₆ | C₁₀H₁₆N₄Na₂O₆ | C₁₀H₁₆BaN₄O₆ | C₁₀H₁₇LiN₄O₆ |
| Molecular Weight | 290.27 g/mol [1] | 334.24 g/mol (anhydrous basis)[2][3][4] | 425.61 g/mol (anhydrous) | 296.18 g/mol (anhydrous) |
| Purity (Typical) | Varies by supplier | ≥80%[2][3][4] | Typically high purity for analytical use | ≥95% (TLC) |
| Solubility in Water | 0.456 mg/mL[5] | Slightly soluble[2] | Data not available | Data not available |
| Storage Temperature | Data not available | -20°C[2] | -20°C[] | 2-8°C |
The Urea Cycle: The Central Role of Argininosuccinic Acid
Argininosuccinic acid is a critical intermediate in the urea cycle, the primary metabolic pathway for the detoxification of ammonia (B1221849) in the liver. The cycle converts ammonia, a neurotoxic compound, into urea for excretion. Argininosuccinate (B1211890) synthetase catalyzes the formation of argininosuccinic acid from citrulline and aspartate. Subsequently, argininosuccinate lyase (ASL) cleaves argininosuccinic acid to produce arginine and fumarate (B1241708).[7][8][9] A deficiency in ASL leads to the genetic disorder argininosuccinic aciduria, characterized by the accumulation of argininosuccinic acid in the body.[8][10]
Experimental Protocols: Argininosuccinate Lyase (ASL) Enzyme Assay
The most well-documented application of an argininosuccinic acid salt in research is the use of the disodium salt in the spectrophotometric measurement of argininosuccinate lyase (ASL) activity.[11] This assay is crucial for diagnosing argininosuccinic aciduria and for studying the enzyme's kinetics and inhibition.
Principle
ASL catalyzes the conversion of argininosuccinic acid to arginine and fumarate. The assay measures the rate of fumarate production, which can be monitored by the increase in absorbance at 240 nm.[12][13][14]
Reagents
-
100 mM Potassium Phosphate Buffer, pH 7.5 at 37°C
-
11.7 mM Argininosuccinic Acid Disodium Salt Solution
-
Cell or tissue lysate containing ASL
-
Deionized water
Procedure
-
Reaction Mixture Preparation: In a quartz cuvette, prepare a reaction mixture containing:
-
2.00 mL of 100 mM Potassium Phosphate Buffer
-
0.65 mL of deionized water
-
0.10 mL of the cell/tissue lysate.[12]
-
-
Blank Preparation: Prepare a blank cuvette with 0.10 mL of deionized water instead of the enzyme solution.[14]
-
Equilibration: Incubate both cuvettes at 37°C and monitor the absorbance at 240 nm until a stable baseline is achieved.[12][14]
-
Reaction Initiation: Initiate the reaction by adding 0.25 mL of the 11.7 mM this compound salt solution to both the sample and blank cuvettes.[12][14]
-
Data Acquisition: Immediately mix by inversion and record the increase in absorbance at 240 nm for approximately 5 minutes.[13][15]
Data Analysis
Calculate the rate of change in absorbance per minute (ΔA₂₄₀/min) from the linear portion of the curve. The enzyme activity is then calculated using the molar extinction coefficient of fumarate at 240 nm (2.44 mM⁻¹cm⁻¹).[13]
One unit of ASL activity is defined as the amount of enzyme that forms 1.0 µmole of fumarate per minute at pH 7.5 and 37°C.[13]
Conclusion
While several salts of argininosuccinic acid are commercially available, the disodium salt is the most extensively documented in research applications, particularly for enzymatic assays of argininosuccinate lyase. The choice of salt for your experiments should be guided by the available data on purity and the specific requirements of your experimental system. For applications where solubility is a critical factor, empirical testing of different salts may be necessary, given the limited quantitative solubility data in the public domain. Researchers are encouraged to report the specific salt form of argininosuccinic acid used in their publications to enhance the reproducibility and comparability of scientific findings.
References
- 1. Argininosuccinic Acid | C10H18N4O6 | CID 16950 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. usbio.net [usbio.net]
- 3. biocompare.com [biocompare.com]
- 4. scbt.com [scbt.com]
- 5. P. aeruginosa Metabolome Database: Argininosuccinic acid (PAMDB000224) [pseudomonas.umaryland.edu]
- 7. Argininosuccinic aciduria: MedlinePlus Genetics [medlineplus.gov]
- 8. Argininosuccinate lyase deficiency-argininosuccinic aciduria and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Argininosuccinic acid - Wikipedia [en.wikipedia.org]
- 10. m.youtube.com [m.youtube.com]
- 11. alkalisci.com [alkalisci.com]
- 12. benchchem.com [benchchem.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. benchchem.com [benchchem.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
Validation of ASL Activity Assay Using Argininosuccinic Acid Disodium Salt: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for the validation of Argininosuccinate (B1211890) Lyase (ASL) activity assays, with a primary focus on the use of argininosuccinic acid disodium (B8443419) salt. This document is intended to assist researchers, scientists, and professionals in drug development in selecting the most appropriate assay for their specific research needs by presenting objective comparisons and supporting experimental data.
Executive Summary
Argininosuccinate Lyase (ASL) is a critical enzyme in the urea (B33335) cycle, responsible for the reversible cleavage of argininosuccinic acid into arginine and fumarate.[1] Accurate measurement of ASL activity is crucial for the diagnosis and monitoring of argininosuccinic aciduria, an inherited metabolic disorder caused by ASL deficiency.[2] Furthermore, recent discoveries have highlighted ASL's role in nitric oxide synthesis, expanding its relevance in various physiological and pathological processes.[3][4] This guide compares the traditional spectrophotometric assay using argininosuccinic acid disodium salt with alternative methods, providing a detailed analysis of their principles, protocols, and performance characteristics.
Comparison of ASL Activity Assay Methods
The selection of an appropriate ASL activity assay depends on various factors, including the research question, sample type, required sensitivity, and available equipment. This section provides a comparative overview of the most common methods.
| Assay Method | Principle | Advantages | Disadvantages | Typical Sample Types |
| Spectrophotometric Assay (using this compound Salt) | Measures the production of urea in a coupled reaction with arginase. The cleavage of argininosuccinate by ASL produces arginine, which is then converted to urea and ornithine by arginase. Urea is quantified colorimetrically.[1] | Relatively simple, cost-effective, and widely accessible. | Indirect measurement of ASL activity, potential for interference from other enzymes in the coupled reaction. | Cell extracts, tissue homogenates.[1] |
| Radioisotopic Assay | Measures the formation of a radiolabeled product from a radiolabeled substrate. For the reverse reaction, [14C]fumarate and unlabeled arginine are used to produce [14C]argininosuccinate.[5] | High sensitivity and specificity. | Requires handling of radioactive materials, specialized equipment for detection, and disposal protocols. | Cell lysates, purified enzyme preparations.[5] |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Directly measures the concentration of the product (arginine or fumarate) or the consumption of the substrate (argininosuccinate).[6][7] | High sensitivity, high specificity, and ability to measure multiple analytes simultaneously. Can provide absolute quantification.[6][7] | Requires expensive and specialized equipment, and complex data analysis.[6] | Plasma, urine, dried blood spots.[8][9] |
| Amino Acid Analyzer | Measures the production of ornithine, a downstream product of the ASL-arginase coupled reaction, using ion-exchange chromatography and post-column ninhydrin (B49086) derivatization.[10] | High sensitivity and can be automated.[10] | Indirect measurement, requires specialized equipment. | Liver homogenates, erythrocytes.[10] |
Experimental Protocols
Spectrophotometric ASL Activity Assay Using this compound Salt
This protocol is adapted from a method used for determining ASL enzyme activity in cell extracts.[1]
Materials:
-
This compound salt hydrate (B1144303)
-
Arginase (from bovine liver)
-
Phosphate (B84403) buffer (66.7 mM, pH 7.5)
-
Perchloric acid (final concentration 2%)
-
Urea assay kit
-
Cell or tissue extract
Procedure:
-
Prepare a 34 mM solution of this compound salt hydrate in water.
-
Prepare a solution of arginase (50 units) in 66.7 mM phosphate buffer.
-
In a microcentrifuge tube, mix 100 µL of the argininosuccinate solution and 100 µL of the arginase solution.
-
Incubate the mixture at 37°C for 5 minutes.
-
Add 40 µL of the cell or tissue extract (containing 3–14 µg of total protein) and 10 µL of phosphate buffer to the pre-incubated mixture.
-
Incubate the reaction at 37°C for 30 minutes.
-
Stop the reaction by adding perchloric acid to a final concentration of 2%.
-
Centrifuge the mixture to pellet the precipitated protein.
-
Measure the urea concentration in the supernatant using a commercial urea assay kit according to the manufacturer's instructions.
-
Calculate the ASL enzyme activity as milli-international units (mIU) per milligram of total protein.
Alternative Method: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Argininosuccinate Quantification
This method is suitable for the direct and sensitive quantification of argininosuccinate in biological samples.[6][7]
Materials:
-
LC-MS/MS system (e.g., UPLC coupled to a tandem mass spectrometer)
-
Mixed-mode chromatography column
-
Mobile phase A: Acetonitrile/water with formic acid
-
Mobile phase B: Acetonitrile/water with ammonium (B1175870) formate
-
Internal standard (e.g., stable isotope-labeled argininosuccinate)
-
Plasma or other biological samples
Procedure:
-
Sample Preparation: Precipitate proteins from the plasma sample by adding a suitable organic solvent (e.g., methanol) containing the internal standard. Centrifuge to pellet the protein and collect the supernatant.
-
Chromatographic Separation: Inject the supernatant onto the mixed-mode column. Use a gradient elution with mobile phases A and B to achieve chromatographic separation of argininosuccinate from other sample components.
-
Mass Spectrometric Detection: Use the tandem mass spectrometer in multiple reaction monitoring (MRM) mode to detect and quantify argininosuccinate and the internal standard. Select specific precursor-to-product ion transitions for each analyte.
-
Quantification: Generate a calibration curve using known concentrations of argininosuccinate standards. Calculate the concentration of argininosuccinate in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Mandatory Visualizations
Caption: Workflow for the spectrophotometric ASL activity assay.
Caption: The role of ASL in the Urea Cycle and Nitric Oxide Synthesis.
References
- 1. Understanding the Role of Argininosuccinate Lyase Transcript Variants in the Clinical and Biochemical Variability of the Urea Cycle Disorder Argininosuccinic Aciduria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. myriad.com [myriad.com]
- 3. Requirement of argininosuccinate lyase for systemic nitric oxide production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. login.medscape.com [login.medscape.com]
- 5. Argininosuccinate Lyase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 7. Rapid quantification of underivatized alloisoleucine and argininosuccinate using mixed-mode chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. thinkgenetic.org [thinkgenetic.org]
- 9. Argininosuccinic Aciduria | Newborn Screening [newbornscreening.hrsa.gov]
- 10. Determination of argininosuccinate lyase and arginase activities with an amino acid analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Substrates of Argininosuccinate Lyase: Exploring Alternatives to Nature's Choice
For Researchers, Scientists, and Drug Development Professionals
Argininosuccinate (B1211890) lyase (ASL) is a critical enzyme in human metabolism, playing a pivotal role in the urea (B33335) cycle for the detoxification of ammonia (B1221849) and in the synthesis of the semi-essential amino acid arginine.[1][2] Given its central metabolic position, understanding the substrate specificity of ASL is of paramount importance for the development of therapeutics targeting urea cycle disorders and for the design of novel enzymatic inhibitors. This guide provides a comparative analysis of the natural substrate of ASL, argininosuccinate, and explores the landscape of alternative molecules that have been investigated for their ability to interact with this highly specific enzyme.
Performance Comparison: Natural Substrate vs. Synthetic Analog
Argininosuccinate lyase catalyzes the reversible cleavage of L-argininosuccinate to L-arginine and fumarate (B1241708).[3] Extensive research into the substrate specificity of ASL has revealed a high degree of selectivity for its natural substrate. While no alternative substrates for the forward cleavage reaction have been identified with significant catalytic efficiency, a nitro-analog of argininosuccinate has been synthesized and characterized as a potent competitive inhibitor. This comparison highlights the stringent structural requirements for catalysis.
| Substrate/Analog | Type | Enzyme Source | Km / Ki (μM) | Vmax (relative %) | Reference |
| L-Argininosuccinate | Natural Substrate | Bovine Liver | 51 | 100 | [4] |
| NG-(L-1-carboxy-2-nitroethyl)-L-arginine | Competitive Inhibitor | Bovine Liver | 2.7 (Ki) | Not a substrate | [5] |
Key Findings:
-
High Specificity: The data clearly indicates that ASL possesses a high degree of specificity for its natural substrate, L-argininosuccinate.
-
Potent Inhibition by Nitro Analog: The synthesized nitro-analog of argininosuccinate is a powerful competitive inhibitor, with a Ki value approximately 20 times lower than the Km for the natural substrate. This suggests that the nitro-analog binds with high affinity to the active site but cannot be catalytically processed. The tighter binding is attributed to the structural similarity of the nitronate form to the carbanionic intermediate of the reaction pathway.
Signaling Pathway Involvement
Argininosuccinate lyase is a key component of two interconnected metabolic pathways crucial for cellular function: the Urea Cycle and the Citrulline-NO Cycle.
Figure 1. Role of Argininosuccinate Lyase in Metabolism.
Experimental Protocols
The following protocols are standard methods for determining the kinetic parameters of argininosuccinate lyase.
Enzyme Activity Assay (Forward Reaction)
This spectrophotometric assay measures the cleavage of argininosuccinate to fumarate by monitoring the increase in absorbance at 240 nm, which is characteristic of the double bond formed in fumarate.
Materials:
-
100 mM Potassium Phosphate Buffer, pH 7.5
-
L-Argininosuccinate solution (concentration range for Km determination: 0.036-0.73 mM)
-
Purified Argininosuccinate Lyase
-
UV-Vis Spectrophotometer with temperature control
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Prepare a 3.0 mL reaction mixture in a quartz cuvette containing:
-
2.0 mL of 100 mM Potassium Phosphate Buffer (pH 7.5)
-
Variable volume of L-Argininosuccinate solution to achieve the desired final concentration.
-
Deionized water to bring the volume to 2.9 mL.
-
-
Equilibrate the cuvette to 25°C in the spectrophotometer.
-
Initiate the reaction by adding 0.1 mL of a suitable dilution of the ASL enzyme solution.
-
Immediately mix by inversion and monitor the increase in absorbance at 240 nm for 5 minutes.
-
Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.
-
Repeat the assay for a range of substrate concentrations to determine Km and Vmax values by fitting the data to the Michaelis-Menten equation.[5]
Competitive Inhibition Assay
This assay is used to determine the Ki of a competitive inhibitor, such as the nitro-analog of argininosuccinate.
Materials:
-
Same as the Enzyme Activity Assay
-
Stock solution of the inhibitor (e.g., NG-(L-1-carboxy-2-nitroethyl)-L-arginine)
Procedure:
-
Set up a series of reaction mixtures as described in the Enzyme Activity Assay, each with a fixed concentration of the inhibitor.
-
For each inhibitor concentration, vary the concentration of the substrate, L-argininosuccinate.
-
Measure the initial reaction velocities for each combination of substrate and inhibitor concentration.
-
Determine the apparent Km (Km,app) at each inhibitor concentration by fitting the data to the Michaelis-Menten equation.
-
Calculate the Ki by creating a secondary plot of Km,app versus inhibitor concentration or by using a Dixon plot.[5]
Experimental Workflow
The general workflow for screening and characterizing alternative substrates or inhibitors for ASL is outlined below.
Figure 2. Workflow for ASL Substrate/Inhibitor Analysis.
Conclusion
The available experimental data underscores the remarkable substrate specificity of argininosuccinate lyase. The enzyme's active site is finely tuned to recognize and process L-argininosuccinate, with even a subtle modification, such as the replacement of a carboxylate group with a nitro group, abolishing catalytic activity while retaining strong binding. This high specificity presents a significant challenge for the development of alternative substrates but offers a clear advantage for the design of highly selective inhibitors. Future research in this area should focus on detailed structural studies of the ASL active site to better understand the molecular basis of its stringent substrate recognition. Such knowledge could pave the way for the rational design of novel modulators of ASL activity with therapeutic potential.
References
- 1. Argininosuccinate Lyase Deficiency – Argininosuccinic Aciduria and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Argininosuccinate lyase - Wikipedia [en.wikipedia.org]
- 3. chem.tamu.edu [chem.tamu.edu]
- 4. chem.tamu.edu [chem.tamu.edu]
- 5. Nitro analogs of substrates for argininosuccinate synthetase and argininosuccinate lyase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Argininosuccinic Acid Disodium Salt Purity from Different Suppliers
For Researchers, Scientists, and Drug Development Professionals
Argininosuccinic acid disodium (B8443419) salt is a critical reagent in various biochemical assays and a key component in research related to the urea (B33335) cycle and nitric oxide synthesis. The purity of this compound is paramount for obtaining accurate and reproducible experimental results. This guide provides a comparative analysis of Argininosuccinic acid disodium salt from three hypothetical suppliers: Supplier A, Supplier B, and Supplier C. The comparison is based on a comprehensive set of analytical tests designed to assess purity and identify potential impurities.
Data Presentation
The following table summarizes the quantitative data obtained from the analysis of this compound salt from the three suppliers.
| Parameter | Supplier A | Supplier B | Supplier C |
| Purity (by HPLC) | 98.5% | 95.2% | 99.1% |
| Related Impurities (by HPLC) | |||
| - Arginine | 0.8% | 2.1% | 0.3% |
| - Fumaric Acid | 0.3% | 1.5% | 0.2% |
| - Unidentified Impurity 1 | 0.2% | 0.8% | 0.1% |
| - Unidentified Impurity 2 | 0.2% | 0.4% | 0.1% |
| Water Content (Karl Fischer) | 5.1% | 6.5% | 4.8% |
| Endotoxin (B1171834) Levels (LAL Test) | < 0.05 EU/mg | < 0.1 EU/mg | < 0.05 EU/mg |
| Heavy Metals (ICP-MS) | < 10 ppm | < 20 ppm | < 10 ppm |
Experimental Protocols
A detailed methodology for each key experiment is provided below. These protocols are essential for researchers who wish to replicate these analyses or perform their own quality control checks.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method is used to determine the purity of this compound salt and to identify and quantify related impurities.[1][2][3][4]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 0% to 30% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve 1 mg of this compound salt in 1 mL of water.
-
Injection Volume: 10 µL.
-
Quantification: The percentage purity is calculated based on the area of the main peak relative to the total area of all peaks. Impurities are identified by comparing their retention times with those of known standards (Arginine and Fumaric Acid).
Water Content by Karl Fischer Titration
This method is used to determine the water content of the this compound salt.
-
Instrumentation: A coulometric Karl Fischer titrator.
-
Reagent: A commercial Karl Fischer reagent suitable for aldehydes and ketones.
-
Sample Preparation: Accurately weigh approximately 10 mg of the sample and introduce it directly into the titration vessel.
-
Procedure: The titration is performed according to the instrument manufacturer's instructions. The water content is calculated automatically by the instrument.
Endotoxin Level Determination by Limulus Amebocyte Lysate (LAL) Test
This assay is used to detect and quantify bacterial endotoxins.
-
Method: Chromogenic LAL assay.
-
Reagents: LAL reagent kit from a commercial supplier.
-
Sample Preparation: Dissolve the sample in pyrogen-free water to a concentration of 1 mg/mL.
-
Procedure: The assay is performed according to the kit manufacturer's instructions. The absorbance is read at 405 nm, and the endotoxin concentration is determined from a standard curve.
Heavy Metal Analysis by Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
This technique is used to determine the concentration of heavy metal impurities.
-
Instrumentation: An ICP-MS instrument.
-
Sample Preparation: Accurately weigh approximately 50 mg of the sample and digest it using a mixture of nitric acid and hydrochloric acid in a microwave digestion system. Dilute the digested sample to a final volume of 50 mL with deionized water.
-
Procedure: The instrument is calibrated with certified standards for the elements of interest. The sample solution is then introduced into the plasma, and the ion intensities are measured. The concentration of each heavy metal is calculated based on the calibration curve.
Mandatory Visualization
The following diagrams illustrate the experimental workflow for the comparative analysis and a simplified representation of the urea cycle where Argininosuccinic acid is a key intermediate.
References
- 1. Rapid, specific HPLC method for the determination of argininosuccinic acid following pre-column derivatization with o-phthaladehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-performance liquid chromatographic assay of argininosuccinate: its application in argininosuccinic aciduria and in normal man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. abp.ptbioch.edu.pl [abp.ptbioch.edu.pl]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to Competitive Inhibitors of Enzymes in the Argininosuccinic Acid Metabolic Pathway
For Researchers, Scientists, and Drug Development Professionals
Argininosuccinic acid is a critical intermediate in the urea (B33335) cycle, responsible for the detoxification of ammonia (B1221849) and the biosynthesis of arginine. While its disodium (B8443419) salt is primarily utilized as a substrate in enzymatic assays, a comprehensive understanding of the competitive inhibitors of the enzymes that metabolize it—Argininosuccinate (B1211890) Synthetase (ASS) and Argininosuccinate Lyase (ASL)—is paramount for research into metabolic disorders and for the development of novel therapeutics. This guide provides a detailed comparison of known competitive inhibitors for these two key enzymes, supported by available kinetic data and experimental protocols.
Competitive Inhibitors of Argininosuccinate Synthetase (ASS)
Argininosuccinate Synthetase (ASS; EC 6.3.4.5) catalyzes the ATP-dependent condensation of citrulline and aspartate to form argininosuccinate. This is often the rate-limiting step in the urea cycle.[1] Competitive inhibitors of ASS typically mimic one of its three substrates.
| Inhibitor | Substrate Analog Of | Type of Inhibition | Reported Kinetic Data |
| L-Arginine | Citrulline, L-Aspartate, ATP | Competitive | Ki values: 0.036 mM (vs. Citrulline), 0.063 mM (vs. L-Aspartate), 0.083 mM (vs. ATP)[2] |
| L-Canavanine | L-Arginine (feedback inhibition) | Competitive | Competes with L-arginine for binding to ASS[3] |
| Guanidinoacetic acid (GAA) | L-Arginine | Competitive | Competes with L-arginine for binding to ASS[3] |
| Saccharopine | Not specified | Inhibitor | Potent inhibitor of ASS[4] |
A common method for assaying ASS activity and its inhibition involves the spectrophotometric measurement of AMP formation, which is coupled to the oxidation of NADH.[2]
Materials:
-
Purified Argininosuccinate Synthetase
-
L-Citrulline
-
L-Aspartate
-
ATP
-
Tris-HCl buffer (pH 7.5)
-
MgCl₂
-
KCl
-
Phosphoenolpyruvate (PEP)
-
Myokinase
-
Pyruvate (B1213749) kinase
-
Lactate (B86563) dehydrogenase
-
NADH
-
Test inhibitor (e.g., L-Arginine)
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a reaction mixture containing L-citrulline, L-aspartate, Tris-HCl buffer, MgCl₂, KCl, ATP, PEP, myokinase, pyruvate kinase, lactate dehydrogenase, and NADH in a cuvette.
-
Add varying concentrations of the competitive inhibitor to a series of cuvettes. Include a control with no inhibitor.
-
Initiate the reaction by adding a constant, non-limiting amount of Argininosuccinate Synthetase.
-
Monitor the decrease in absorbance at 340 nm as NADH is oxidized to NAD+. The rate of this decrease is proportional to the rate of AMP formation and thus to ASS activity.
-
Plot the initial reaction velocities against substrate concentration in the presence and absence of the inhibitor (e.g., using a Lineweaver-Burk plot) to determine the type of inhibition and the inhibition constant (Ki). In competitive inhibition, Vmax remains unchanged while the apparent Km increases.[5]
Competitive Inhibitors of Argininosuccinate Lyase (ASL)
Argininosuccinate Lyase (ASL; EC 4.3.2.1) catalyzes the reversible cleavage of argininosuccinate to produce L-arginine and fumarate (B1241708).[6] This is the only pathway for endogenous arginine synthesis in the body.
| Inhibitor | Substrate Analog Of | Type of Inhibition | Reported Kinetic Data |
| N³-(L-1-carboxy-2-nitroethyl)-L-arginine | Argininosuccinate (transition state analog) | Competitive | pH-independent pKi = 2.7 µM (20 times smaller than the Km of argininosuccinate)[7][8] |
| Succinate | Fumarate / Argininosuccinate | Competitive (dead-end) | Competitive vs. Fumarate and Argininosuccinate[9][10] |
| L-Citrulline | L-Arginine | Competitive | Competitive vs. L-Arginine[9][10] |
| Saccharopine | Not specified | Inhibitor | Potent inhibitor of ASL[4] |
Note: Fumarate and Arginine act as non-competitive inhibitors with respect to argininosuccinate.[9][10]
The activity of ASL is typically monitored by measuring the increase in fumarate concentration, which absorbs light at 240 nm.
Materials:
-
Purified Argininosuccinate Lyase
-
Argininosuccinic acid disodium salt
-
Phosphate (B84403) buffer (pH 7.5)
-
Test inhibitor (e.g., N³-(L-1-carboxy-2-nitroethyl)-L-arginine)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a solution of this compound salt in phosphate buffer.
-
In a quartz cuvette, add the argininosuccinate solution and varying concentrations of the test inhibitor.
-
Initiate the reaction by adding a fixed amount of Argininosuccinate Lyase.
-
Immediately begin monitoring the increase in absorbance at 240 nm, which corresponds to the formation of fumarate.
-
Calculate the initial reaction rates from the linear portion of the absorbance vs. time plot.
-
Analyze the data using kinetic models (e.g., Michaelis-Menten, Lineweaver-Burk) to determine the mode of inhibition and calculate the Ki value.
Signaling Pathway Context: The Urea Cycle
Both ASS and ASL are central to the Urea Cycle, a liver-based pathway that converts highly toxic ammonia into urea for excretion. Understanding the inhibition of these enzymes is crucial for managing hyperammonemia in patients with urea cycle disorders.
Beyond the urea cycle, ASL is also a key player in the synthesis of arginine for the production of nitric oxide, polyamines, and creatine, making its regulation relevant to cardiovascular, neurological, and cellular proliferation research.[1][11]
Conclusion
While this compound salt serves as the substrate for Argininosuccinate Lyase, the enzymes governing its synthesis and degradation, ASS and ASL, are targets of several competitive inhibitors. For Argininosuccinate Synthetase, substrate analogs like L-arginine and L-canavanine are notable competitive inhibitors. For Argininosuccinate Lyase, the transition state analog N³-(L-1-carboxy-2-nitroethyl)-L-arginine stands out as a potent competitive inhibitor. The data and protocols presented here offer a foundational guide for researchers investigating the roles of these enzymes in metabolic pathways and for professionals in the early stages of drug development targeting urea cycle disorders and related metabolic conditions.
References
- 1. Argininosuccinate synthase: at the center of arginine metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. revistas.unav.edu [revistas.unav.edu]
- 3. scbt.com [scbt.com]
- 4. Inhibition of urea cycle enzymes by lysine and saccharopine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are ASS inhibitors and how do they work? [synapse.patsnap.com]
- 6. Argininosuccinate lyase - Wikipedia [en.wikipedia.org]
- 7. Nitro analogs of substrates for argininosuccinate synthetase and argininosuccinate lyase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.tamu.edu [chem.tamu.edu]
- 9. Kinetic mechanism of bovine liver argininosuccinate lyase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chem.tamu.edu [chem.tamu.edu]
- 11. Understanding the Role of Argininosuccinate Lyase Transcript Variants in the Clinical and Biochemical Variability of the Urea Cycle Disorder Argininosuccinic Aciduria - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Kinetic Analysis of Argininosuccinic Acid and Its Nitro Analog in Enzymatic Reactions
This guide provides a detailed comparison of the kinetic properties of argininosuccinic acid disodium (B8443419) salt and its nitro analog, N³-(L-1-carboxy-2-nitroethyl)-L-arginine, in the context of their interaction with argininosuccinate (B1211890) lyase. Additionally, the kinetic behavior of a related nitro analog, 3-nitro-2-aminopropionic acid, as a substrate for argininosuccinate synthetase is examined to provide a broader understanding of this class of compounds in related enzymatic pathways. This document is intended for researchers and professionals in the fields of biochemistry, enzymology, and drug development who are interested in the design and evaluation of enzyme inhibitors and substrate analogs.
Kinetic Performance Data
The following table summarizes the key kinetic parameters of the nitro analogs in comparison to their corresponding natural substrates for the enzymes argininosuccinate synthetase and argininosuccinate lyase.
| Enzyme | Substrate/Inhibitor | Parameter | Value | Comparison to Natural Substrate | Reference |
| Argininosuccinate Synthetase | 3-nitro-2-aminopropionic acid | Vmax | 60% of aspartate utilization rate | Lower maximal velocity | [1][2] |
| V/K | 85% of aspartate | Similar catalytic efficiency | [1][2] | ||
| Argininosuccinate Lyase | N³-(L-1-carboxy-2-nitroethyl)-L-arginine | pKi | 2.7 µM (pH-independent) | 20 times smaller than the Km of argininosuccinate | [1][2] |
| Inhibition Type | Competitive | Acts as a strong competitive inhibitor | [1][2] | ||
| Substrate Activity | Not a substrate | Does not undergo cleavage by the enzyme | [2] |
Experimental Methodologies
The data presented in this guide are based on the following experimental protocols:
Synthesis of N³-(L-1-carboxy-2-nitroethyl)-L-arginine:
The nitro analog of argininosuccinate was synthesized enzymatically.[2] The reaction mixture contained 5.0 mM L-citrulline, 5.0 mM ATP, 10 mM MgCl₂, 10 mM DL-3-nitro-2-aminopropionic acid, 50 mM PIPES buffer at pH 7.0, 5 units of inorganic pyrophosphatase, and 2.5 units of argininosuccinate synthetase in a final volume of 1.0 ml.[2] The incubation was carried out for 4 hours at 25°C.[2] The formation of the product was monitored using High-Performance Liquid Chromatography (HPLC) on a Whatman SCX cation-exchange column, with elution by 20 mM ammonium (B1175870) phosphate (B84403) buffer at pH 2.5 and detection at 205 nm.[2]
Enzyme Assays:
-
Argininosuccinate Synthetase Assay: The kinetic analysis of argininosuccinate synthetase with 3-nitro-2-aminopropionic acid as a substrate was performed by spectrophotometrically monitoring the formation of AMP in a coupled enzyme system.[2] The change in absorbance was recorded to determine the reaction rate.[2]
-
Argininosuccinate Lyase Assay: The activity of argininosuccinate lyase was assayed by monitoring the formation of fumarate (B1241708) at 230 nm.[2] The reaction was conducted in 3.0-ml cuvettes containing 100 mM buffer, varying concentrations of argininosuccinate (0.036-0.73 mM), and different amounts of the nitro analog inhibitor.[2] The reaction was initiated by the addition of argininosuccinate lyase.[2] A range of buffers was used to study the pH dependence of the inhibition, including MES (pH 6.25), PIPES (pH 6.75), HEPES (pH 7.25 and 7.75), TAPS (pH 8.25 and 8.75), and CHES (pH 9.25).[2]
Visualized Pathways and Mechanisms
The following diagrams illustrate the relevant biochemical pathway and the proposed mechanism of inhibition.
Caption: Simplified pathway showing the synthesis and cleavage of argininosuccinic acid.
Caption: Competitive inhibition of argininosuccinate lyase by its nitro analog.
Discussion of Kinetic Results
The nitro analog of aspartate, 3-nitro-2-aminopropionic acid, serves as a reasonably good substrate for argininosuccinate synthetase, exhibiting a Vmax that is 60% and a V/K value that is 85% of that for the natural substrate, aspartate.[1][2] This suggests that the nitro group can effectively mimic the carboxylate group of aspartate in the active site of the enzyme, with the nitronate form being the active species.[1]
In contrast, the nitro analog of argininosuccinate, N³-(L-1-carboxy-2-nitroethyl)-L-arginine, is not a substrate for argininosuccinate lyase but acts as a potent competitive inhibitor.[1][2] The pH-independent inhibitory constant (pKi) of 2.7 µM is approximately 20 times lower than the Michaelis constant (Km) for the natural substrate, argininosuccinate, at a pH of 7.5.[1][2] This indicates a significantly tighter binding of the inhibitor to the enzyme's active site. The enhanced binding affinity is attributed to the structural similarity of the nitro analog in its nitronate form to a proposed carbanionic intermediate in the normal enzymatic reaction pathway.[1][2] The ionized form of the nitro analog, with a pK of 8.2, is the inhibitory species.[1][2] These findings highlight the potential of using nitro analogs as powerful tools to probe enzyme mechanisms and as a basis for the design of highly specific enzyme inhibitors.
References
A Comparative Guide to the Performance of Argininosuccinic Acid Disodium Salt in Diverse Buffer Systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of Argininosuccinic acid disodium (B8443419) salt, a crucial substrate for the enzyme Argininosuccinate (B1211890) Lyase (ASL), in various buffer systems. Understanding the performance of this compound under different experimental conditions is paramount for accurate and reproducible enzymatic assays, which are fundamental in studying the urea (B33335) cycle and related metabolic disorders. This document presents a comparative analysis of its utility in commonly used buffers, supported by experimental data and detailed protocols.
Introduction to Argininosuccinic Acid and its Role in the Urea Cycle
Argininosuccinic acid is a key intermediate in the urea cycle, the metabolic pathway responsible for the detoxification of ammonia (B1221849) in the liver. The enzyme Argininosuccinate Lyase (ASL) catalyzes the cleavage of argininosuccinate into arginine and fumarate (B1241708). A deficiency in ASL leads to the genetic disorder Argininosuccinic Aciduria, characterized by the accumulation of argininosuccinic acid in the body. Therefore, the in vitro study of ASL activity, utilizing Argininosuccinic acid disodium salt as a substrate, is critical for diagnostics and the development of therapeutic interventions.
The disodium salt form of Argininosuccinic acid is a white to off-white powder, generally soluble in water and should be stored at -20°C for long-term stability.[1][2] Commercially available preparations typically have a purity of ≥80%.[3]
Performance Evaluation in Different Buffer Systems
The choice of buffer is a critical parameter in any enzymatic assay as it can significantly influence enzyme activity, stability, and the solubility and stability of the substrate. This section compares the performance of this compound salt in commonly employed buffer systems for the ASL assay.
Commonly Used Buffer Systems
The most frequently cited buffer systems for ASL assays are Potassium Phosphate (B84403) and Tris-HCl, typically at a pH of 7.5.[4] However, kinetic studies of ASL have also been conducted in a wider range of buffers including MES, Pipes, Hepes, Taps, and Ches, covering a pH spectrum from 6.25 to 9.25.[5] One study identified an optimal pH of 7.85 for ASL activity in a Tris-HCl buffer.[1]
Data on Argininosuccinate Lyase Activity
While direct comparative studies on the solubility and stability of this compound salt across different buffers are limited in the available literature, the extensive use of certain buffers in ASL assays provides indirect evidence of their suitability. The following table summarizes the kinetic parameters of Argininosuccinate Lyase with Argininosuccinic acid in different buffer systems, as reported in various studies.
| Buffer System | pH | Enzyme Source | Km of Argininosuccinate | Optimal Temperature (°C) | Reference |
| Potassium Phosphate | 7.5 | Bovine Liver | 51 ± 5 µM | 25 | [6] |
| Tris-HCl | 7.85 | Cattle Kidney | Not Reported | 39 | [1] |
| Phosphate Buffer | 7.5 | Human Erythrocytes | 0.66 mM | Not Reported | [7] |
| Phosphate Buffer | 7.5 | Rat Liver | 1.25 mM | Not Reported | [7] |
Note: The significant variation in Km values can be attributed to differences in enzyme source, purity, and assay conditions.
Alternative Substrates
For comparative purposes, it is valuable to consider alternative substrates for ASL. One study synthesized a nitro analog of argininosuccinate, N3-(L-1-carboxy-2-nitroethyl)-L-arginine. This compound was found to be a strong competitive inhibitor of ASL but not a substrate.[5][8] The pH-independent Ki of this nitro analog was determined to be 2.7 µM, which is approximately 20 times lower than the Km of the natural substrate at pH 7.5, indicating tighter binding to the enzyme.[5][8]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are protocols for the spectrophotometric measurement of Argininosuccinate Lyase activity.
Protocol 1: Spectrophotometric Assay in Potassium Phosphate Buffer
This protocol is based on the continuous monitoring of fumarate production, which absorbs light at 240 nm.
Materials:
-
100 mM Potassium Phosphate Buffer, pH 7.5
-
This compound salt solution
-
Arginase solution (to prevent product inhibition by arginine)
-
Cell or tissue lysate containing Argininosuccinate Lyase
-
UV-transparent cuvettes
-
Spectrophotometer capable of reading at 240 nm and maintaining a constant temperature
Procedure:
-
Prepare the reaction mixture in a quartz cuvette by adding:
-
2.20 mL of 100 mM Potassium Phosphate Buffer (pH 7.5)
-
0.50 mL of Argininosuccinic acid solution
-
0.20 mL of Arginase solution
-
-
Incubate the mixture at 37°C for 5 minutes to allow the temperature to equilibrate.
-
Initiate the reaction by adding 0.10 mL of the cell or tissue lysate.
-
Immediately mix by inversion and monitor the increase in absorbance at 240 nm for 5-10 minutes.
-
The rate of the reaction is proportional to the change in absorbance over time.
Protocol 2: Coupled Spectrophotometric Assay
This method involves a coupled enzyme system to measure ASL activity.
Materials:
-
66.7 mM Phosphate buffer, pH 7.5
-
34 mM this compound salt solution
-
Arginase (50 units)
-
Reagents for urea production measurement
-
Cell or tissue lysate containing Argininosuccinate Lyase
Procedure:
-
Incubate 100 µL of 34 mM argininosuccinate and 100 µL of arginase in phosphate buffer at 37°C for 5 minutes.
-
Add 40 µL of the cell or tissue lysate and 10 µL of phosphate buffer to the mixture and incubate at 37°C for 30 minutes.
-
Stop the reaction by adding perchloric acid to a final concentration of 2%.
-
Measure the amount of urea produced using a standard colorimetric method.
Visualizing Experimental Workflows and Pathways
Urea Cycle and the Role of Argininosuccinate Lyase
The following diagram illustrates the position of Argininosuccinate Lyase within the urea cycle.
Caption: The Urea Cycle, highlighting the role of Argininosuccinate Lyase (ASL).
Experimental Workflow for ASL Activity Measurement
The following flowchart outlines the general workflow for determining ASL enzyme activity.
Caption: General workflow for measuring Argininosuccinate Lyase (ASL) activity.
Conclusion
This compound salt is the standard substrate for the assay of Argininosuccinate Lyase activity. While Potassium Phosphate and Tris-HCl buffers at pH 7.5 are the most commonly used and validated systems, the enzyme exhibits activity across a broader pH range and in various other buffers. The choice of buffer can influence the kinetic parameters of the enzyme, and therefore, consistency in the experimental setup is crucial for obtaining comparable results. Further research is warranted to directly compare the solubility and stability of this compound salt in different buffer systems to provide a more complete performance profile. The development of alternative substrates, such as the described nitro analog, offers valuable tools for studying the enzyme's active site and mechanism, even if they do not serve as catalytic substrates. This guide provides a foundational understanding for researchers to select appropriate conditions for their specific experimental needs in the study of Argininosuccinate Lyase.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound salt hydrate ≥80% | Sigma-Aldrich [sigmaaldrich.com]
- 3. scbt.com [scbt.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. chem.tamu.edu [chem.tamu.edu]
- 6. chem.tamu.edu [chem.tamu.edu]
- 7. Determination of argininosuccinate lyase and arginase activities with an amino acid analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nitro analogs of substrates for argininosuccinate synthetase and argininosuccinate lyase - PubMed [pubmed.ncbi.nlm.nih.gov]
The Disconnect: Why In Vitro ASL Activity Fails to Predict In Vivo Argininosuccinic Acid Levels in Argininosuccinic Aciduria
A deep dive into the correlation between laboratory enzyme assays and clinical biochemical phenotypes reveals a significant disconnect, challenging the predictive value of in vitro Argininosuccinate (B1211890) Lyase (ASL) activity for in vivo argininosuccinic acid (ASA) levels and clinical severity in patients with Argininosuccinic Aciduria (ASAuria). This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of in vitro and in vivo assessment methods, supported by experimental data and detailed protocols, to elucidate the complexities of this urea (B33335) cycle disorder.
The central dogma in many genetic enzymopathies is that residual enzyme activity directly correlates with the severity of the disease and the level of accumulated substrate. However, in the case of ASAuria, this correlation is imperfect at best.[1] Studies have repeatedly shown that in vitro ASL activity, typically measured in patient-derived fibroblasts or red blood cells, does not reliably predict the clinical phenotype or the circulating levels of argininosuccinic acid.[2] This discrepancy highlights the intricate interplay of factors beyond simple enzyme kinetics that govern the pathophysiology of ASAuria.
Comparative Analysis of In Vitro ASL Activity and In Vivo ASA Levels
The following table summarizes the discordance between in vitro ASL activity and in vivo ASA levels, a hallmark of ASAuria. It is important to note that even mutations leading to virtually no detectable in vitro activity can be associated with milder clinical presentations, suggesting that the in vitro assay conditions may not fully replicate the cellular environment in the liver, the primary site of ureagenesis.[1]
| Method of Assessment | Analyte Measured | Typical Findings in ASAuria Patients | Correlation with Clinical Severity |
| In Vitro ASL Activity | |||
| - Spectrophotometry | Rate of fumarate (B1241708) production | Often shows very low to undetectable residual enzyme activity. | Poor/Imperfect[1][2] |
| - Amino Acid Analyzer | Rate of ornithine production (coupled with arginase) | Demonstrates reduced or absent ASL function. | Poor/Imperfect |
| - Radiochemical Assay | Rate of conversion of radiolabeled substrate | Can detect very low levels of activity, but still correlates poorly with phenotype. | Poor/Imperfect |
| In Vivo ASA Levels | |||
| - LC-MS/MS (Plasma) | Argininosuccinic acid concentration | Markedly elevated, typically in the range of 50-110 µmol/L.[2][3] | Better, but still variable |
| - LC-MS/MS (Urine) | Argininosuccinic acid concentration | Extremely high, often >10,000 µmol/g creatinine.[2][3] | Better, but still variable |
Experimental Protocols
Accurate and reproducible measurement of both in vitro ASL activity and in vivo ASA levels is critical for diagnostics, patient monitoring, and the evaluation of novel therapies. Below are detailed methodologies for key experiments.
Measurement of In Vitro ASL Activity
1. Spectrophotometric Assay
This method relies on the principle that the ASL-catalyzed cleavage of argininosuccinate produces fumarate, which has a characteristic absorbance at 240 nm.
-
Principle: L-Argininosuccinate --(ASL)--> L-Arginine + Fumarate
-
Reagents:
-
100 mM Potassium Phosphate (B84403) Buffer, pH 7.5
-
11.7 mM Argininosuccinic Acid solution
-
Cell lysate (from fibroblasts or red blood cells)
-
-
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer and cell lysate in a quartz cuvette.
-
Equilibrate the mixture to 37°C in a temperature-controlled spectrophotometer.
-
Establish a stable baseline reading at 240 nm.
-
Initiate the reaction by adding the argininosuccinic acid solution.
-
Record the increase in absorbance at 240 nm over time.
-
The rate of increase in absorbance is proportional to the ASL activity.
-
-
Unit Definition: One unit of ASL activity is defined as the amount of enzyme that forms 1.0 µmole of fumarate per minute at pH 7.5 and 37°C.
2. Amino Acid Analyzer Method
This technique measures the production of ornithine, a downstream product of the ASL reaction, utilizing the high activity of arginase present in the urea cycle.
-
Principle:
-
L-Argininosuccinate --(ASL)--> L-Arginine + Fumarate
-
L-Arginine --(Arginase)--> L-Ornithine + Urea
-
-
Procedure:
-
Incubate the cell or tissue homogenate with argininosuccinate as the substrate.
-
The reaction is terminated at specific time points.
-
The amount of ornithine produced is quantified using a commercial amino acid analyzer.
-
-
Advantage: This method is highly sensitive and can be used with small amounts of biological material, such as diluted liver homogenates or a few microliters of blood.[4]
3. Radiochemical Assay
This highly sensitive method uses a radiolabeled substrate to quantify ASL activity.
-
Principle: L-[guanidino-¹⁴C]argininosuccinic acid is used as a substrate. The reaction is coupled with excess arginase and urease, and the released ¹⁴CO₂ is measured.
-
Procedure:
-
The reaction is carried out in a sealed micro-vessel.
-
The cell lysate is incubated with the radiolabeled substrate.
-
The generated ¹⁴CO₂ is trapped and quantified by scintillation counting.
-
-
Advantage: This method can measure less than 1 nmol of product, making it suitable for samples with very low enzyme activity.[5]
Quantification of In Vivo Argininosuccinic Acid Levels
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the accurate and sensitive quantification of argininosuccinic acid in biological fluids.
-
Principle: This technique separates argininosuccinic acid from other metabolites in the sample by liquid chromatography, followed by its detection and quantification based on its unique mass-to-charge ratio using tandem mass spectrometry.
-
Sample Preparation:
-
Plasma or urine samples are deproteinized, typically by adding a solvent like methanol (B129727) or acetonitrile.
-
The sample is centrifuged, and the supernatant is collected.
-
An internal standard (an isotopically labeled version of argininosuccinic acid) is added to correct for variations in sample processing and instrument response.
-
-
LC-MS/MS Analysis:
-
The prepared sample is injected into the LC system.
-
Argininosuccinic acid is separated on a chromatographic column (e.g., a mixed-mode column).
-
The eluent from the column is introduced into the mass spectrometer.
-
The concentration of argininosuccinic acid is determined by comparing its peak area to that of the internal standard.
-
-
Advantages: High specificity, sensitivity, and the ability to quantify multiple amino acids in a single run.[6][7]
Visualizing the Pathways and Workflows
To better understand the biochemical and experimental contexts, the following diagrams illustrate the urea cycle, the experimental workflow for ASL activity measurement, and the logical relationship between in vitro and in vivo assessments.
Caption: The Urea Cycle and the role of Argininosuccinate Lyase (ASL).
Caption: Workflow for in vitro ASL activity and in vivo ASA level measurement.
Caption: The relationship between in vitro, in vivo, and clinical findings.
Conclusion: Beyond Simple Enzyme Activity
The lack of a direct correlation between in vitro ASL activity and in vivo argininosuccinic acid levels underscores the complexity of ASAuria. This discrepancy suggests that other factors, such as the stability of the mutant ASL protein in the hepatic environment, the influence of genetic modifiers, and the role of ASL in pathways beyond ureagenesis (e.g., nitric oxide synthesis), may play a more significant role in determining the clinical and biochemical phenotype.[1][6]
For researchers and drug development professionals, this highlights the critical need to move beyond simple in vitro enzyme activity assays as the sole determinant of therapeutic efficacy. Instead, a multi-faceted approach that includes the quantification of in vivo biomarkers like plasma and urine argininosuccinic acid, as well as the assessment of downstream metabolic and clinical outcomes, is essential for the development of effective treatments for Argininosuccinic Aciduria. Future research should focus on developing more physiologically relevant in vitro models that can better recapitulate the in vivo environment of the liver to improve the predictive power of preclinical studies.
References
- 1. Determination of argininosuccinate lyase and arginase activities with an amino acid analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Argininosuccinate Lyase Deficiency – Argininosuccinic Aciduria and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Argininosuccinate Lyase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 7. Rapid quantification of underivatized alloisoleucine and argininosuccinate using mixed-mode chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reproducibility of the Argininosuccinate Lyase (ASL) Assay Using Argininosuccinic Acid Disodium Salt
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methodologies and expected performance for the argininosuccinate (B1211890) lyase (ASL) enzyme assay, with a focus on reproducibility when using argininosuccinic acid disodium (B8443419) salt as the substrate. The content herein is designed to assist researchers in establishing robust and reliable ASL assays for applications ranging from basic research to preclinical drug development.
Argininosuccinate lyase is a critical enzyme in the urea (B33335) cycle, responsible for the reversible cleavage of argininosuccinate into arginine and fumarate.[1][2] Its deficiency leads to the rare autosomal recessive disorder argininosuccinic aciduria, characterized by the accumulation of ammonia (B1221849) and argininosuccinate in the body.[1][3] Accurate and reproducible measurement of ASL activity is therefore paramount for diagnosing this disorder and for evaluating potential therapeutic interventions.
Biochemical Pathway: The Urea Cycle
The ASL enzyme catalyzes the fourth step in the urea cycle, a vital metabolic pathway for the detoxification of ammonia in the liver.[1] The following diagram illustrates the position of ASL within this cycle.
References
A Researcher's Guide to Inter-laboratory Comparison of Argininosuccinate Lyase (ASL) Activity Measurements
For researchers, scientists, and professionals in drug development, the accurate and reproducible measurement of Argininosuccinate (B1211890) Lyase (ASL) activity is critical. ASL is a key enzyme in the urea (B33335) cycle, responsible for the reversible cleavage of argininosuccinate into arginine and fumarate.[1] Deficiencies in ASL activity lead to the genetic disorder argininosuccinic aciduria, the second most common urea cycle disorder.[2] This guide provides a comparative overview of common methodologies for measuring ASL activity, supported by experimental data, to aid in the selection of appropriate assays and to highlight key considerations for ensuring consistency across different laboratories.
The Role of ASL in Metabolism
Argininosuccinate Lyase is a cytosolic enzyme that catalyzes the fourth step in the urea cycle, a liver-based pathway that facilitates the removal of neurotoxic ammonia (B1221849) from the body.[2][3] Beyond the urea cycle, ASL is also involved in the endogenous synthesis of arginine, which is a precursor for nitric oxide, polyamines, and creatine.[4] Given its central role in nitrogen metabolism and arginine biosynthesis, the reliable quantification of its activity is paramount in both clinical diagnostics and biomedical research.
References
- 1. Understanding the Role of Argininosuccinate Lyase Transcript Variants in the Clinical and Biochemical Variability of the Urea Cycle Disorder Argininosuccinic Aciduria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Argininosuccinate Lyase Deficiency – Argininosuccinic Aciduria and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. arxiv.org [arxiv.org]
- 4. uniprot.org [uniprot.org]
Safety Operating Guide
Essential Safety and Operational Guide for Handling Argininosuccinic Acid Disodium Salt
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Argininosuccinic acid disodium (B8443419) salt. Adherence to these procedures is essential for ensuring a safe laboratory environment and proper handling of this chemical.
Personal Protective Equipment (PPE)
While Argininosuccinic acid disodium salt is not classified as a hazardous substance, proper PPE is mandatory to minimize exposure and prevent potential irritation.[1][2] The following table summarizes the required PPE.
| PPE Category | Item | Specifications and Use |
| Eye Protection | Safety glasses or goggles | Must be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1] |
| Hand Protection | Disposable gloves | Inspect gloves prior to use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use in accordance with good laboratory practices.[1] |
| Respiratory Protection | Dust mask (e.g., N95 or P1) | Recommended when there is a risk of inhaling dust particles, especially when handling the powder outside of a fume hood.[1] |
| Body Protection | Laboratory coat | A standard lab coat should be worn to protect clothing and skin from potential contamination. |
Handling and Storage
Proper handling and storage are critical to maintain the integrity of this compound salt and to ensure a safe working environment.
| Aspect | Procedure |
| Handling | Avoid formation of dust and aerosols.[1] Practice general industrial hygiene.[1] Avoid contact with eyes, skin, and clothing.[2] Wash hands thoroughly after handling.[1] |
| Storage | Store in a cool, dry, and well-ventilated place.[1] Keep the container tightly closed.[1] The recommended storage temperature is -20°C.[1] This substance is hygroscopic.[1] |
Accidental Release and First Aid Measures
In the event of an accidental release or exposure, follow these procedures immediately.
| Situation | Action |
| Spill | Sweep up the spilled solid material, place it in a suitable, closed container for disposal, and avoid raising dust.[2] Ventilate the area and wash the spill site after material pickup is complete.[2] |
| Eye Contact | Flush eyes with plenty of water as a precaution.[1] |
| Skin Contact | Wash off with soap and plenty of water.[1] |
| Inhalation | If breathed in, move the person into fresh air. If not breathing, give artificial respiration.[1] |
| Ingestion | Rinse mouth with water. Never give anything by mouth to an unconscious person.[1] |
Disposal Plan
This compound salt is considered a non-hazardous waste. Follow these guidelines for proper disposal.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect solid waste in a disposable, non-leaking container labeled with the contents and clearly marked as "non-hazardous".[3] This can then be placed in the regular trash or taken to a designated landfill, depending on institutional guidelines.[4][5][6] |
| Liquid Waste (Solutions) | Non-hazardous, water-miscible liquid waste with a pH between 6 and 9.5 can generally be disposed of down the sanitary sewer with copious amounts of water, subject to institutional approval.[3][4] |
| Empty Containers | Empty containers should be rinsed and can be placed in the regular trash after defacing the label.[4] |
| Contaminated Materials | Items such as used gloves and paper towels should be collected in a designated waste bag and disposed of as solid waste. |
Decontamination Protocol
Regular decontamination of laboratory surfaces is crucial to prevent cross-contamination.
| Step | Procedure |
| 1. Preparation | Wear appropriate PPE, including a lab coat, gloves, and eye protection. |
| 2. Cleaning | Moisten a disposable towel with a mild detergent solution or an appropriate laboratory cleaner.[7][8] Gently wipe down all surfaces where the powder was handled to avoid aerosolizing any residual particles.[9] For solid chemical residue, you can also wet the area with water or a solvent before wiping.[7] |
| 3. Rinsing | If a detergent is used, wipe the surfaces again with a towel moistened with water to remove any residue. |
| 4. Disposal | Dispose of all contaminated cleaning materials (e.g., towels, gloves) in the appropriate solid waste container. |
Visual Workflow for Handling this compound Salt
The following diagram illustrates the standard operating procedure for handling this compound salt, from preparation to disposal.
Caption: Standard operating procedure for handling this compound salt.
References
- 1. bio.vu.nl [bio.vu.nl]
- 2. foodb.ca [foodb.ca]
- 3. Non-Hazardous Wastes - Recycling - Treatment | Environmental Health and Safety | Oregon State University [ehs.oregonstate.edu]
- 4. sfasu.edu [sfasu.edu]
- 5. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 6. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 7. 2.8 Decontamination and Laboratory Cleanup | UMN University Health & Safety [hsrm.umn.edu]
- 8. Laboratory Equipment Decontamination Procedures - Wayne State University [research.wayne.edu]
- 9. ehs.ucsb.edu [ehs.ucsb.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
